Technical Documentation Center

6-Bromospiro[2.5]octane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromospiro[2.5]octane

Core Science & Biosynthesis

Foundational

chemical properties of 6-Bromospiro[2.5]octane

Unlocking 3D Chemical Space: A Technical Guide to the Properties and Synthetic Utility of 6-Bromospiro[1]octane Abstract As drug discovery paradigms shift away from planar, sp2-rich aromatic systems toward three-dimensio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Unlocking 3D Chemical Space: A Technical Guide to the Properties and Synthetic Utility of 6-Bromospiro[1]octane

Abstract As drug discovery paradigms shift away from planar, sp2-rich aromatic systems toward three-dimensional sp3-rich architectures, spirocyclic scaffolds have emerged as critical building blocks. This whitepaper provides an in-depth technical analysis of 6-Bromospiro[1]octane (CAS: 1895301-10-6), detailing its physicochemical advantages, its role as a mechanistic probe, and field-proven protocols for its integration into complex molecular frameworks.

Structural & Physicochemical Profiling

The drive to "escape from flatland" in medicinal chemistry is rooted in the correlation between a molecule's fraction of sp3-hybridized carbons (Fsp3) and its clinical success rate. The spiro[1]octane core—a cyclopropane ring fused to a cyclohexane ring at a single quaternary carbon—provides a rigid, orthogonal three-dimensional vector[2].

When functionalized with a bromine atom at the 6-position, this scaffold becomes a highly versatile electrophile. The distal positioning of the bromine relative to the spirocenter minimizes steric hindrance during cross-coupling while maximizing the spatial extension of the resulting bioisostere. Replacing a traditional flat phenyl ring with a spiro[1]octane derivative fundamentally alters the molecule's physicochemical profile, improving aqueous solubility and mitigating off-target binding driven by non-specific π−π stacking.

Table 1: Comparative Physicochemical Impact of Spirocyclic Bioisosterism

Property MetricFlat Aromatic (e.g., Phenyl)Spiro[1]octane ScaffoldMechanistic Impact on Drug Design
Fsp3 (Fraction of sp3 carbons) 0.01.0Higher Fsp3 correlates with reduced toxicity and higher clinical approval rates.
3D Conformation Planar (2D)Rigid, Orthogonal (3D)Enhanced target specificity; precisely defined spatial vectors for pharmacophores.
Aqueous Solubility (LogS) Generally PoorSignificantly ImprovedDisruption of crystal lattice packing energy enhances oral bioavailability.
Metabolic Stability Susceptible to epoxidationResistantThe lack of π -electrons and steric shielding of the spiro-core prevents rapid CYP450 oxidation.

Mechanistic Insights: The Spiro[1]octane Core as a Radical Clock

Beyond its utility as a structural bioisostere, the spiro[1]octane framework is an active mechanistic probe in enzymology and catalysis. In the study of cytochrome P450 enzymes, the spiro[1]oct-4-yl radical serves as a highly calibrated "radical clock"[1].

When a hydrogen atom is abstracted from the position adjacent to the cyclopropane ring, the resulting radical can either undergo immediate oxygen rebound (forming a hydroxylated product) or undergo a rapid, irreversible ring-opening rearrangement. Because the spiro[1]oct-4-yl radical has a specific, known rearrangement rate ( 5×107 s−1 ), researchers can quantify the ratio of rearranged versus unrearranged products to calculate the exact lifetime of the radical intermediate[1].

This intrinsic reactivity dictates how 6-Bromospiro[1]octane behaves under catalytic conditions. Traditional Palladium-catalyzed cross-coupling often fails with secondary alkyl bromides due to slow oxidative addition and rapid β -hydride elimination. Therefore, modern synthetic strategies pivot to Nickel catalysis, which leverages single-electron transfer (SET) to intentionally generate an alkyl radical that rapidly recombines with the metal center, outcompeting deleterious pathways[3][4].

G A 6-Bromospirooctane (sp3 Electrophile) B SET via Ni(I) Alkyl Radical Formation A->B C Transmetalation (Aryl Boronic Acid) B->C D D C->D E 6-Arylspiro[2.5]octane (3D Bioisostere) D->E

Nickel-catalyzed sp3-sp2 cross-coupling mechanism for 6-Bromospiro[1]octane.

Synthetic Integration: Self-Validating Experimental Protocol

To successfully integrate 6-Bromospiro[1]octane into a drug discovery pipeline, researchers must employ robust sp3-sp2 cross-coupling methodologies. The following protocol details a Nickel-catalyzed Suzuki-Miyaura coupling, designed as a self-validating system to ensure rigorous quality control at every step.

Protocol: Nickel-Catalyzed Synthesis of 6-Arylspiro[1]octane Derivatives

Objective: To couple 6-Bromospiro[1]octane with an arylboronic acid, generating a rigid 3D bioisostere.

Step 1: Reagent Preparation & Catalyst Activation (Glovebox)

  • Action: In an argon-filled glovebox, charge an oven-dried 10 mL vial with NiI2​ (10 mol%) and bathophenanthroline (10 mol%). Add 2.0 mL of anhydrous 1,4-Dioxane and stir for 10 minutes.

  • Causality: NiI2​ is selected over Pd-based catalysts because its lower electronegativity and accessible Ni(I)/Ni(III) redox states facilitate the necessary SET pathway for secondary alkyl bromides. Bathophenanthroline prevents catalyst aggregation and stabilizes the high-valent Ni intermediates.

  • Validation Checkpoint 1: The solution must transition to a deep, homogeneous green/blue color, confirming the formation of the active Ni-ligand complex.

Step 2: Substrate & Base Addition

  • Action: Add 6-Bromospiro[1]octane (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv), and anhydrous K3​PO4​ (2.0 equiv). Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Causality: K3​PO4​ is a mild, insoluble base in Dioxane. It provides sufficient basicity to activate the boronic acid for transmetalation without being strong enough to induce E2 elimination of the secondary alkyl bromide.

Step 3: Thermal Cycling & Reaction Monitoring

  • Action: Heat the reaction mixture at 80°C for 16 hours under vigorous stirring (800 rpm).

  • Causality: High-speed stirring is critical due to the heterogeneous nature of the base. 80°C provides the activation energy required for the transmetalation step without accelerating thermal degradation of the catalyst.

  • Validation Checkpoint 2 (GC-MS): At 12 hours, take a 10 μ L aliquot, dilute in EtOAc, filter through a silica plug, and analyze via GC-MS. The reaction is complete when the characteristic 1:1 isotopic doublet of the bromine atom (M / M+2) corresponding to the starting material completely disappears, replaced by the mass of the cross-coupled product.

Step 4: Workup & Isolation

  • Action: Quench the reaction with water (5 mL) and extract with EtOAc ( 3×5 mL). Dry the combined organic layers over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation Checkpoint 3 (1H NMR): Confirm the product structure via NMR. Successful coupling is validated by the appearance of aryl protons (7.0–8.0 ppm) and the preservation of the highly characteristic upfield spiro-cyclopropyl protons, which will appear as a distinct multiplet between 0.20 and 0.45 ppm.

Workflow Step1 1. Glovebox Setup NiI2 + Ligand in Dioxane Step2 2. Substrate Addition 6-Bromo-spirocycle + Ar-B(OH)2 Step1->Step2 Step3 3. Base Activation Add K3PO4 (Avoids E2 Elimination) Step2->Step3 Step4 4. Thermal Cycling 80°C, 16h (Monitor via GC-MS) Step3->Step4 Step5 5. Isolation Silica Chromatography (Hex/EtOAc) Step4->Step5

Experimental workflow for the derivatization of 6-Bromospiro[1]octane.

Conclusion

6-Bromospiro[1]octane represents a powerful intersection of structural biology and synthetic methodology. By acting as both a highly stable, 3D bioisosteric building block and a precise mechanistic probe, it allows drug development professionals to engineer molecules with superior pharmacokinetic properties. Mastering the SET-driven cross-coupling of this secondary alkyl bromide unlocks vast, previously inaccessible spirocyclic chemical space.

References

  • Application Notes and Protocols for the Synthesis of Spiro[1]octane Derivatives benchchem.com URL:[2]

  • Revisiting the Mechanism of P450 Enzymes with the Radical Clocks Norcarane and Spiro[2,5]octane Journal of the American Chemical Society (acs.org) URL:[1]

  • Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis CCS Chemistry (chinesechemsoc.org) URL:[3]

  • A Nickel-Catalyzed Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for Alkylcyclopropane Synthesis ACS Publications (acs.org) URL:[4]

Sources

Exploratory

6-Bromospiro[2.5]octane: Structural Elucidation, IUPAC Nomenclature, and Synthetic Utility in Drug Discovery

Executive Summary The transition from planar, two-dimensional "flatland" architectures to three-dimensional (3D) scaffolds is a defining paradigm shift in modern medicinal chemistry. By increasing the fraction of sp³-hyb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, two-dimensional "flatland" architectures to three-dimensional (3D) scaffolds is a defining paradigm shift in modern medicinal chemistry. By increasing the fraction of sp³-hybridized carbons (Fsp³), drug developers can significantly enhance a molecule's target selectivity, solubility, and metabolic stability[1]. 6-Bromospiro[2.5]octane (CAS: 1895301-10-6) [2] has emerged as a highly valuable, rigid 3D building block. This whitepaper provides a comprehensive technical breakdown of its structural nomenclature, physicochemical advantages, and a field-proven, self-validating synthetic methodology designed to preserve its acid-sensitive core.

Structural Elucidation & IUPAC Nomenclature

The structural identity of 6-bromospiro[2.5]octane is governed by precise IUPAC conventions for spirocyclic systems. Unlike fused bicyclic systems that share two adjacent atoms, spiro compounds are connected through a single common quaternary carbon, known as the spiro atom[3].

Nomenclature Logic

According to IUPAC Rule SP-1.1, monospiro hydrocarbons are named using the prefix spiro followed by bracketed numbers indicating the count of non-spiro skeletal atoms in each ring, listed in ascending order [4].

  • Ring A (Smaller): A cyclopropane ring containing 2 non-spiro carbons.

  • Ring B (Larger): A cyclohexane ring containing 5 non-spiro carbons.

  • Base Name: The total number of skeletal carbons is 8 (2 + 5 + 1 spiro atom), yielding the parent alkane name "octane".

  • Result: spiro[2.5]octane.

Numbering System

The numbering of spiro compounds strictly begins in the smaller ring at an atom adjacent to the spiro carbon[3].

  • C1 and C2 form the cyclopropane ring.

  • C3 is the shared spiro carbon.

  • C4 through C8 form the cyclohexane ring.

  • The bromine substituent is located at C6 , which is the para-equivalent position relative to the spiro carbon on the cyclohexane ring.

IUPAC_Numbering C1 C1 C2 C2 C1->C2 C3 C3 (Spiro) C1->C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 Br Br C6->Br C8 C8 C7->C8 C8->C3

Figure 1: IUPAC numbering logic and structural connectivity of 6-bromospiro[2.5]octane.

Physicochemical Profiling: The 3D Bioisostere Advantage

In drug discovery, the spiro[2.5]octane core is frequently deployed as a bioisostere for flat aromatic rings (such as para-substituted benzenes or pyridines)[1]. The orthogonal arrangement of the cyclopropane and cyclohexane rings forces the molecule out of a planar conformation.

This structural rigidity provides several distinct pharmacological advantages, summarized in the comparative data table below:

Physicochemical Metric4-Bromotoluene (Traditional Flat Arene)6-Bromospiro[2.5]octane (3D Bioisostere)Mechanistic Rationale
Fraction sp³ (Fsp³) 0.141.00 Maximal 3D character; correlates with higher clinical success rates.
Conformational Space Planar (2D)Rigid, Orthogonal (3D) Prevents non-specific intercalation; improves target-specific binding.
Metabolic Liability High (CYP450 epoxidation/oxidation)Low Lack of π-electrons shields the scaffold from rapid oxidative metabolism.
Aqueous Solubility Poor (High crystal lattice energy)Improved 3D shape disrupts flat crystal packing, lowering melting point and improving dissolution.

Synthetic Methodology & Protocols

Synthesizing 6-bromospiro[2.5]octane requires careful consideration of the spiro-cyclopropyl moiety, which is highly susceptible to electrophilic ring-opening under harsh acidic conditions. Therefore, traditional bromination methods (e.g., using HBr) will destroy the scaffold.

Synthetic_Pathway SM 4-Methylenecyclohexan-1-ol (Exocyclic Alkene) Step1 Furukawa-Modified Simmons-Smith (Et2Zn, CH2I2, DCM, 0°C to RT) SM->Step1 Int1 Spiro[2.5]octan-6-ol (Acid-Sensitive Intermediate) Step1->Int1  Stereospecific Cyclopropanation Step2 Appel Bromination (CBr4, PPh3, DCM, RT) Int1->Step2 Prod 6-Bromospiro[2.5]octane (Target Scaffold) Step2->Prod  Mild Substitution (Inversion)

Figure 2: Two-step synthetic workflow for 6-bromospiro[2.5]octane avoiding acidic ring-opening.

Protocol 1: Furukawa-Modified Simmons-Smith Cyclopropanation

Causality Check: We utilize the Furukawa modification (Diethylzinc) rather than a traditional Zinc-Copper couple. Diethylzinc is soluble in dichloromethane (DCM), ensuring a homogeneous reaction mixture that prevents localized exotherms and drastically improves batch-to-batch reproducibility.

  • Preparation: Purge a flame-dried 250 mL round-bottom flask with Argon. Add 4-methylenecyclohexan-1-ol (10.0 mmol) and dissolve in 50 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice bath.

  • Carbenoid Generation: Dropwise, add Diethylzinc ( Et2​Zn , 1.0 M in hexanes, 20.0 mL, 2.0 eq). Stir for 10 minutes.

  • Cyclopropanation: Slowly add Diiodomethane ( CH2​I2​ , 20.0 mmol, 2.0 eq) dropwise over 15 minutes.

  • Reaction: Maintain at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 8 hours.

  • Self-Validation (Quench & Monitor): Quench carefully with saturated aqueous NH4​Cl (gas evolution will occur). Extract with DCM (3 x 30 mL). The disappearance of the alkene should be verified via TLC (stain with KMnO4​ , as the product is UV-inactive).

  • Isolation: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield spiro[2.5]octan-6-ol .

Protocol 2: Acid-Free Appel Bromination

Causality Check: To convert the secondary alcohol to a bromide without triggering the acid-catalyzed ring-opening of the cyclopropane, we employ the Appel reaction. The use of Triphenylphosphine ( PPh3​ ) and Carbon tetrabromide ( CBr4​ ) generates a highly reactive, yet neutral-to-mildly-basic phosphonium intermediate, ensuring the absolute preservation of the spiro[2.5]octane core.

  • Preparation: Dissolve spiro[2.5]octan-6-ol (5.0 mmol) in 30 mL of anhydrous DCM under Argon. Cool to 0 °C.

  • Reagent Addition: Add PPh3​ (7.5 mmol, 1.5 eq) and stir until completely dissolved. Portion-wise, add CBr4​ (7.5 mmol, 1.5 eq). The solution will transition to a pale yellow color.

  • Reaction: Stir at room temperature for 3 hours.

  • Self-Validation: Monitor via GC-MS or TLC ( KMnO4​ stain) until the alcohol starting material is completely consumed.

  • Purification: Add 50 mL of cold hexane to the flask to precipitate the triphenylphosphine oxide ( OPPh3​ ) byproduct. Filter the suspension through a Celite pad.

  • Isolation: Concentrate the filtrate and purify via silica gel chromatography (100% hexanes) to isolate pure 6-bromospiro[2.5]octane .

Downstream Applications in Drug Development

Once synthesized, 6-bromospiro[2.5]octane serves as a versatile electrophile for cross-coupling reactions. Drug development professionals routinely utilize this scaffold to:

  • Generate Grignard/Zinc Reagents: The bromide can be subjected to magnesium or zinc insertion to form nucleophiles for Negishi or Kumada cross-couplings.

  • Photoredox Catalysis: The bromide is an excellent candidate for metallaphotoredox cross-coupling (e.g., dual Iridium/Nickel catalysis) to couple the sp³ carbon directly to complex heteroaryl rings, bypassing the limitations of traditional Suzuki couplings with alkyl halides.

References

  • Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples Source: Vedantu URL:[Link]

  • Synopsis, Preamble, SP-0 and SP-1 - IUPAC Nomenclature of Organic Chemistry Source: Queen Mary University of London (QMUL) URL:[Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization of 6-Bromospiro[2.5]octane: A Technical Blueprint

Introduction to the Spiro[2.5]octane Scaffold The spirocyclic framework, particularly the spiro[2.5]octane system, represents a highly rigid, three-dimensional scaffold increasingly utilized in modern medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Spiro[2.5]octane Scaffold

The spirocyclic framework, particularly the spiro[2.5]octane system, represents a highly rigid, three-dimensional scaffold increasingly utilized in modern medicinal chemistry to escape the "flatland" of traditional aromatic rings. 6-Bromospiro[2.5]octane (CAS: 1895301-10-6)[1] serves as a critical synthetic intermediate. The orthogonal arrangement of the cyclopropane and cyclohexane rings imparts unique steric and electronic properties, while the bromine atom at the C6 position provides a versatile handle for cross-coupling reactions or nucleophilic displacement.

As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting. Here, we dissect the causality behind the spectroscopic signatures of 6-bromospiro[2.5]octane, ensuring that researchers can confidently validate this structural motif in their own workflows.

Strategic Workflow for Structural Elucidation

To ensure absolute scientific integrity, the characterization of halogenated spirocycles must follow a self-validating system where data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) cross-verify one another.

G A Sample Preparation (High Purity >98%) B NMR Spectroscopy (1H, 13C, 2D-COSY) A->B C FT-IR Spectroscopy (ATR Mode) A->C D Mass Spectrometry (GC-EI-MS) A->D E Data Integration & Structural Elucidation B->E C->E D->E

Caption: Self-validating multi-modal spectroscopic workflow for 6-Bromospiro[2.5]octane.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR spectra of spiro[2.5]octane derivatives are defined by the distinct magnetic environments of the highly strained cyclopropane protons versus the flexible cyclohexane ring[2].

Experimental Protocol: High-Resolution NMR
  • Sample Preparation: Dissolve 15 mg of 6-bromospiro[2.5]octane in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Utilize a 400 MHz or 500 MHz spectrometer. Tune and match the probe to the exact solvent impedance to maximize the signal-to-noise ratio, crucial for resolving the complex multiplets of the cyclohexane ring.

  • Acquisition:

    • 1H -NMR: 16 scans, relaxation delay (D1) of 2.0 s, acquisition time of 3.0 s.

    • 13C -NMR: 512 scans, D1 of 2.0 s, utilizing broadband proton decoupling.

  • Processing: Apply a 0.3 Hz exponential line broadening function to the 1H FID prior to Fourier transformation to enhance signal clarity without sacrificing resolution.

Causality of Chemical Shifts

The electronegativity of the bromine atom heavily deshields the C6 proton, shifting it downfield. The cyclopropane protons (C1, C2) resonate unusually upfield due to the diamagnetic anisotropy of the strained C-C bonds.

Table 1: Predictive 1H and 13C NMR Assignments for 6-Bromospiro[2.5]octane

PositionNucleusShift (ppm)MultiplicityIntegrationStructural Rationale
C1, C2 1H 0.25 - 0.40m4HCyclopropane ring; shielded by ring strain diamagnetism.
C4, C8 1H 1.20 - 1.45m4HCyclohexane CH2​ adjacent to the spiro carbon.
C5, C7 1H 1.80 - 2.15m4HCyclohexane CH2​ adjacent to the brominated carbon.
C6 1H 4.10 - 4.30tt1HDeshielded by inductive effect of Bromine.
C1, C2 13C 10.5s-Highly strained sp3 carbons.
C3 13C 28.0s-Quaternary spiro carbon.
C4, C8 13C 35.2s-Aliphatic ring carbons.
C5, C7 13C 38.5s-Aliphatic ring carbons, β to bromine.
C6 13C 52.1s-Carbon directly attached to the electronegative Br.

Infrared (IR) Spectroscopy

IR spectroscopy serves to validate the absence of unexpected functional groups (e.g., carbonyls or hydroxyls) and confirms the carbon-halogen bond.

Experimental Protocol: ATR-FTIR
  • Background Collection: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) module with isopropanol. Collect a background spectrum (32 scans, 4 cm−1 resolution).

  • Sample Application: Apply 1-2 μL of neat liquid 6-bromospiro[2.5]octane directly onto the ATR crystal. Ensure complete coverage of the sensor area.

  • Acquisition: Collect 32 scans from 4000 to 400 cm−1 .

Vibrational Causality

The spirocyclic framework lacks strong dipoles, meaning the C-H stretching region dominates the spectrum. The critical diagnostic band is the C-Br stretch, which occurs in the fingerprint region.

Table 2: Key IR Vibrational Frequencies

Wavenumber ( cm−1 )IntensityAssignmentCausality / Origin
3070 - 3000WeakC-H stretch (cyclopropane)Higher s-character of strained cyclopropane C-H bonds shifts frequency >3000 cm−1 .
2930, 2855StrongC-H stretch (cyclohexane)Typical asymmetric/symmetric sp3 C-H stretching.
1450Medium CH2​ bendingScissoring deformation of the cyclohexane methylene groups.
650 - 550StrongC-Br stretchHeavy mass of bromine atom lowers the vibrational frequency into the far fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides definitive proof of the bromine atom via its distinct isotopic signature. Bromine naturally occurs as two isotopes, 79Br and 81Br , in an approximately 1:1 ratio.

Experimental Protocol: GC-EI-MS
  • Chromatography: Inject 1 μL of a 1 mg/mL solution (in hexane) into a Gas Chromatograph equipped with a non-polar capillary column (e.g., HP-5MS). Use a temperature gradient from 50°C to 250°C at 15°C/min.

  • Ionization: Utilize Electron Impact (EI) at 70 eV. This hard ionization technique will induce predictable fragmentation of the spirocycle.

  • Detection: Scan mass-to-charge ( m/z ) ratios from 50 to 300 amu.

Fragmentation Causality

The molecular ion ( M+ ) for C8​H13​Br will appear as a distinct doublet at m/z 188 and 190. The primary fragmentation pathway involves the homolytic cleavage of the weak C-Br bond, expelling a bromine radical to leave a highly stable spiro[2.5]octyl cation.

Table 3: Diagnostic MS Fragmentation

m/z Relative AbundanceIon / FragmentMechanistic Rationale
188 / 190~15% (1:1 ratio) [M]+ Molecular ion showing the characteristic 79Br / 81Br isotopic distribution.
109100% (Base Peak) [M−Br]+ Loss of bromine radical ( ⋅Br ) yields the stable C8​H13+​ carbocation.
81~40% [C6​H9​]+ Ring opening and loss of ethylene ( C2​H4​ ) from the cyclopropane moiety.
67~30% [C5​H7​]+ Further hydrocarbon backbone fragmentation.

Conclusion

The comprehensive characterization of 6-bromospiro[2.5]octane relies on the intersection of three fundamental principles: the diamagnetic anisotropy of the cyclopropane ring (NMR), the mass-dependent vibrational frequency of the C-Br bond (IR), and the 1:1 isotopic signature of bromine (MS). By adhering to the rigorous, self-validating protocols outlined above, researchers can ensure the highest standards of scientific integrity in their synthetic workflows.

References

Sources

Exploratory

Stability and Reactivity of 6-Bromospirooctane: A Comprehensive Technical Guide

Stability and Reactivity of 6-Bromospiro[1]octane: A Comprehensive Technical Guide Executive Summary In contemporary medicinal chemistry and drug development, the demand for novel, three-dimensional scaffolds has driven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Stability and Reactivity of 6-Bromospiro[1]octane: A Comprehensive Technical Guide

Executive Summary

In contemporary medicinal chemistry and drug development, the demand for novel, three-dimensional scaffolds has driven the adoption of spirocyclic systems. 6-Bromospiro[1]octane (CAS: 1895301-10-6) has emerged as a high-value building block, functioning as a conformationally rigid bioisostere for piperidines, morpholines, and gem-dimethyl groups[2].

This whitepaper provides an in-depth analysis of the thermodynamic stability, radical dynamics, and cross-coupling reactivity of 6-bromospiro[1]octane. By dissecting the causality behind its chemical behavior—specifically the structural isolation of its secondary bromide from the cyclopropane ring—this guide establishes a self-validating framework for executing high-yield synthetic transformations.

Structural Foundations & Physicochemical Properties

The spiro[1]octane core consists of a cyclopropane ring (C1–C2) fused to a cyclohexane ring (C4–C8) via a single quaternary spiro carbon (C3)[3]. In 6-bromospiro[1]octane, the electrophilic bromine atom is positioned at C6, exactly para to the spiro carbon. This specific topology dictates both the physical properties and the unique reactivity profile of the molecule.

Table 1: Structural and Physicochemical Parameters
ParameterValue / DescriptionImpact on Drug Design
Molecular Formula C₈H₁₃BrLow molecular weight allows for efficient fragment-based drug design.
Molecular Weight 189.09 g/mol Maintains favorable ligand efficiency (LE) metrics.
Core Architecture Spirocyclic (3/6 fusion)Imparts a rigid 3D vector, improving target binding affinity via reduced entropic penalty[3].
Electrophilic Center Secondary Carbon (C6)Susceptible to transition-metal catalyzed cross-coupling; sterically hindered against standard Sₙ2 attack.

Thermodynamic Stability & Radical Clock Dynamics

A critical concern when utilizing cyclopropane-containing scaffolds is the risk of ring-opening under radical or highly basic conditions. The spiro[1]octane system is a well-documented radical clock.

The C4 vs. C6 Radical Paradigm

When a radical is generated at the C4 position (adjacent to the spiro carbon), it forms a cyclopropylcarbinyl radical. Literature establishes that the spiro[1]oct-4-yl radical undergoes rapid ring-opening rearrangement with a rate constant of kr​=5×107s−1 [4].

However, 6-bromospiro[1]octane bypasses this instability. Because the leaving group is located at C6 , any radical generated at this position is a standard secondary cyclohexyl radical. It is structurally isolated from the cyclopropane σ -bonds by the intervening C5 and C7 methylene groups. Consequently, the C6 radical cannot undergo cyclopropylcarbinyl ring expansion. This structural nuance guarantees that the spirocyclic core remains completely intact during single-electron transfer (SET) reactions, making it an exceptionally stable electrophile for late-stage functionalization.

Reactivity Profile: Overcoming Secondary Bromide Inertia

Secondary alkyl bromides are notoriously challenging substrates for traditional cross-coupling due to their steric bulk and electronic properties.

The Failure of Palladium Catalysis

Standard Pd-catalyzed Suzuki couplings rely on a concerted two-electron oxidative addition (Pd⁰ to Pdᴵᴵ). With 6-bromospiro[1]octane, this concerted step is sterically hindered. Furthermore, any alkyl-Pdᴵᴵ intermediate that does form undergoes rapid β -hydride elimination before transmetalation can occur, resulting in unwanted alkene byproducts rather than the desired cross-coupled product.

The Nickel-Catalyzed Solution (SET Pathway)

To successfully couple 6-bromospiro[1]octane, chemists must pivot to Nickel catalysis [5]. Nickel complexes, such as Ni(cod)₂, readily undergo single-electron transfer (SET). The Niᴵ catalyst reduces the C6–Br bond to generate the stable C6 secondary radical. Because this radical does not undergo ring-opening, it is rapidly captured by a Niᴵᴵ species to form a highly reactive Niᴵᴵᴵ intermediate, which subsequently undergoes reductive elimination to forge the new C–C bond[5].

MechanisticPathway A 6-Bromospiro[2.5]octane B Ni(I) Catalyst (SET Activation) A->B Oxidative Addition C C6 Secondary Radical (Stable, No Ring Opening) B->C Single Electron Transfer D Ni(III) Intermediate (Rapid Capture) C->D Recombination E Cross-Coupled Product D->E Reductive Elimination

Mechanistic pathway of Ni-catalyzed SET cross-coupling for 6-bromospiro[1]octane.
Table 2: Catalyst Selection Matrix for 6-Bromospiro[1]octane
Catalyst SystemPrimary MechanismPrimary Failure/Success ModeExpected Yield
Pd(dppf)Cl₂ Concerted Oxidative AdditionRapid β -hydride elimination< 5%
Ni(cod)₂ / Bathophenanthroline Single Electron Transfer (SET)Radical capture outcompetes elimination> 85%[5]

Experimental Workflow: Ni-Catalyzed Suzuki-Miyaura Coupling

The following protocol details the optimal conditions for coupling 6-bromospiro[1]octane with aryl boronic acids, utilizing the foundational methodology developed for unactivated secondary alkyl bromides[5].

Self-Validating Protocol

Causality Check: Every step in this protocol is designed to protect the transient C6 radical and prevent catalyst poisoning.

  • Glovebox Setup (Inert Atmosphere):

    • Action: In a nitrogen-filled glovebox, charge an oven-dried vial with Ni(cod)₂ (4 mol%), bathophenanthroline ligand (8 mol%), and KOt-Bu (1.5 equiv).

    • Causality: Ni(cod)₂ is highly sensitive to oxidation. Furthermore, the SET mechanism generates a carbon-centered radical that will be instantaneously quenched by ambient triplet oxygen ( O2​ ) if exposed to air.

  • Solvent Addition:

    • Action: Add anhydrous sec-butanol (s-BuOH) to the vial.

    • Causality:s-BuOH is chosen because its steric bulk prevents it from acting as a nucleophile (avoiding Sₙ2 etherification of the bromide), while its polarity efficiently solvates the KOt-Bu base[5].

  • Reagent Introduction:

    • Action: Add the aryl boronic acid (1.2 equiv) followed by 6-bromospiro[1]octane (1.0 equiv). Seal the vial with a PTFE-lined septum cap.

  • Reaction Execution:

    • Action: Remove the vial from the glovebox and stir vigorously at 60 °C for 12–24 hours.

    • Causality: Vigorous stirring is required to overcome the heterogeneous nature of the base in the solvent system, ensuring consistent transmetalation kinetics.

  • Quench and Purification:

    • Action: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the nickel salts. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.

ExperimentalWorkflow S1 Step 1: Glovebox Setup Ni(cod)2 & Ligand S2 Step 2: Base & Solvent KOt-Bu in s-BuOH S1->S2 S3 Step 3: Reagents 6-Bromospiro[2.5]octane S2->S3 S4 Step 4: Reaction Stir at 60°C for 12-24h S3->S4 S5 Step 5: Purification Celite Filtration & Column S4->S5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

References

1. BLD Pharm. "697-40-5 | 1-Bromo-4-methylbicyclo[2.2.2]octane | BLD Pharm: 6-Bromospiro[1]octane". Available at: 2.[2] Chemenu. "Spiro Compounds - Chemenu". Available at: 3.[3] BenchChem. "Theoretical and Computational Examination of Spiro[1]octane-5-carboxylic acid: A Technical Guide". Available at: 4.[4] Journal of the American Chemical Society. "Radical and Cationic Pathways in C(sp3)–H Bond Oxygenation by Dioxiranes of Bicyclic and Spirocyclic Hydrocarbons Bearing Cyclopropane Moieties". Available at: 5.[5] Journal of the American Chemical Society. "Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides". Available at:

Sources

Foundational

conformational analysis of 6-Bromospiro[2.5]octane

An In-depth Technical Guide to the Conformational Analysis of 6-Bromospiro[2.5]octane Authored by: A Senior Application Scientist Abstract Spirocyclic systems are of paramount importance in medicinal chemistry and materi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Conformational Analysis of 6-Bromospiro[2.5]octane

Authored by: A Senior Application Scientist

Abstract

Spirocyclic systems are of paramount importance in medicinal chemistry and materials science, offering a rigid three-dimensional scaffold that can enhance biological activity and selectivity. The spiro[2.5]octane framework, featuring a cyclopropane ring fused to a cyclohexane ring, presents a unique conformational landscape. This technical guide provides a comprehensive exploration of the . We delve into the theoretical underpinnings of its stereoisomerism, detail robust experimental and computational methodologies for its characterization, and offer field-proven insights into the causality behind experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the specific conformational properties of this and related halogenated spirocyclic systems.

Introduction: The Significance of Conformational Rigidity

In the realm of drug discovery, the precise three-dimensional arrangement of atoms—the conformation—of a molecule is a critical determinant of its interaction with biological targets.[1] Rigid scaffolds, such as the spiro[2.5]octane system, are highly sought after because they limit the number of accessible low-energy conformations. This conformational pre-organization can reduce the entropic penalty upon binding to a receptor, potentially leading to enhanced binding affinity and selectivity. The introduction of a bromine substituent at the C6 position of the spiro[2.5]octane core not only provides a handle for further chemical modification but also profoundly influences the conformational equilibrium of the six-membered ring, making its analysis essential for rational molecular design.

Theoretical Framework: Conformational Isomers of 6-Bromospiro[2.5]octane

The conformational landscape of 6-Bromospiro[2.5]octane is dominated by the chair conformations of the cyclohexane ring, which is the most stable arrangement for minimizing angle and torsional strain.[2] The spiro-fused cyclopropane ring at C4 acts as a bulky, rigid substituent, while the bromine atom at C6 can occupy either an axial or an equatorial position. This leads to a dynamic equilibrium between two primary chair conformers, as illustrated below.

Figure 1: Conformational equilibrium of 6-Bromospiro[2.5]octane between the axial and equatorial chair forms.

The relative stability of these two conformers is governed by a balance of steric and electronic effects:

  • Steric Interactions : In monosubstituted cyclohexanes, the equatorial position is generally favored to avoid 1,3-diaxial interactions—steric repulsion between the axial substituent and the axial hydrogens on the same face of the ring.[3] The energy difference associated with this preference is known as the A-value. For bromine, this value is relatively small compared to bulkier groups.

  • Spiro-fusion Effect : The cyclopropane ring, fused at the C4 position, introduces significant rigidity. Its steric bulk will influence the puckering of the cyclohexane ring.

  • Electronic Effects : While steric factors often dominate, electronic effects such as dipole-dipole interactions can also play a role, particularly in halogenated systems.[4]

Based on analogous systems, the equatorial conformer is expected to be thermodynamically more stable. A study on the closely related spiro[2.5]octan-6-ol found the equatorial conformer to be more stable by 0.79 kcal/mol at -75 °C.[5] Given the similar steric demands of hydroxyl and bromo groups, a comparable energy difference can be anticipated for 6-Bromospiro[2.5]octane.

Experimental Determination via NMR Spectroscopy

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is the most powerful technique for quantitatively studying the conformational dynamics of molecules like 6-Bromospiro[2.5]octane.[5][6] By monitoring the changes in the NMR spectrum as a function of temperature, one can determine both the thermodynamic parameters (ΔG°, ΔH°, ΔS°) of the equilibrium and the kinetic barrier (ΔG‡) to ring inversion.

Causality Behind the Experimental Design

The core principle of a VT-NMR experiment is to control the rate of conformational interconversion relative to the NMR timescale.

  • At High Temperatures : Ring flipping is rapid on the NMR timescale. The spectrometer detects a time-averaged spectrum, where the chemical shifts and coupling constants are the weighted average of the individual conformers.

  • At Low Temperatures (Below the Coalescence Temperature) : Ring flipping becomes slow. The spectrometer can resolve distinct signals for both the axial and equatorial conformers.

By analyzing the spectra in these different regimes, we can extract the desired thermodynamic and kinetic data. The choice of solvent is critical; it must have a low freezing point and be non-interactive to avoid biasing the conformational equilibrium. Carbon disulfide (CS₂), as used in the study of spiro[2.5]octan-6-ol, or deuterated freons are excellent choices.[5]

Step-by-Step Experimental Protocol: VT-¹H NMR Analysis
  • Sample Preparation : Dissolve a precise concentration (e.g., 5-10 mg) of synthesized 6-Bromospiro[2.5]octane in a low-freezing deuterated solvent (e.g., CS₂ or CD₂Cl₂) in a high-quality NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS).

  • Initial Spectrum Acquisition (Room Temperature) : Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline. At this temperature, rapid ring inversion is expected, leading to a time-averaged spectrum.

  • Low-Temperature Analysis :

    • Cool the sample in the NMR probe incrementally (e.g., in 10 K steps). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.

    • Observe the spectral changes. Key diagnostic signals, such as the proton at C6 (the methine proton attached to bromine), will broaden as the temperature decreases.

    • Identify the coalescence temperature (Tc) , where the separate signals for the axial and equatorial conformers merge into a single broad peak.

    • Continue cooling well below Tc until sharp, distinct signals for both conformers are resolved in the "slow-exchange" regime.

  • Data Analysis :

    • Thermodynamics (ΔG°) : In the slow-exchange regime, carefully integrate the signals corresponding to the axial and equatorial conformers. The equilibrium constant (K_eq) is the ratio of these integrals (K_eq = [equatorial]/[axial]). The Gibbs free energy difference can then be calculated using the equation: ΔG° = -RT ln(K_eq) .

    • Kinetics (ΔG‡) : The free energy of activation for the ring inversion can be estimated from the coalescence temperature (Tc) and the separation of the signals (Δν in Hz) in the slow-exchange limit using the Eyring equation.

VT_NMR_Workflow VT-NMR Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep Sample Preparation (6-Bromospiro[2.5]octane in CS₂) rt_nmr Acquire Spectrum at Room Temp (Fast Exchange) prep->rt_nmr cool Cool Sample Incrementally rt_nmr->cool lt_nmr Acquire Spectra at Low Temps (Slow Exchange) cool->lt_nmr integrate Integrate Axial & Equatorial Signals lt_nmr->integrate determine_tc Determine Coalescence Temp (Tc) lt_nmr->determine_tc calc_keq Calculate K_eq integrate->calc_keq calc_delta_g Calculate ΔG° = -RT ln(K_eq) calc_keq->calc_delta_g calc_barrier Calculate Activation Barrier (ΔG‡) determine_tc->calc_barrier

Figure 2: Workflow for the experimental determination of conformational parameters using VT-NMR.

Expected Data and Interpretation

The key proton to observe is the one at the C6 position, which is directly attached to the bromine. In the axial conformer, this proton is equatorial, and in the equatorial conformer, it is axial. The axial C6-H will exhibit large coupling constants (J_ax-ax ≈ 8-13 Hz) with the adjacent axial protons, while the equatorial C6-H will show smaller couplings (J_eq-ax, J_eq-eq ≈ 2-5 Hz). This difference in coupling constants provides an unambiguous method for assigning the signals in the low-temperature spectrum.[7]

ParameterExpected Value (Analogous to Spiro[2.5]octan-6-ol[5])Significance
ΔG° (axial → equatorial)~ -0.8 kcal/molQuantifies the greater thermodynamic stability of the equatorial conformer.
K_eq (at ~200 K)~ 4.0Indicates the equatorial conformer is approximately 4 times more populated at low temperatures.
ΔG‡ (Ring Inversion)~ 14 kcal/molRepresents the energy barrier for the chair-chair interconversion.

Computational Chemistry Approach

Complementing experimental work, computational modeling provides invaluable insights into the geometry and relative energies of the conformers. Density Functional Theory (DFT) is a robust method for such analyses.

Step-by-Step Computational Protocol
  • Structure Building : Construct 3D models of both the axial and equatorial chair conformers of 6-Bromospiro[2.5]octane using a molecular modeling program.

  • Geometry Optimization : Perform a full geometry optimization for each conformer using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[4] This step locates the lowest energy structure for each conformer.

  • Frequency Calculation : Perform a frequency calculation on the optimized structures. This confirms that the structures are true energy minima (no imaginary frequencies) and provides the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculation : The relative energy difference (ΔE) between the conformers is calculated from their electronic energies, corrected with the ZPVE. Solvent effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Transition State Search : To calculate the activation barrier for ring inversion, a transition state search (e.g., using a synchronous transit-guided quasi-Newton method) can be performed to locate the high-energy twist-boat intermediate.

Computational_Workflow Computational Analysis Workflow build Build 3D Models (Axial & Equatorial) opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) build->opt freq Frequency Calculation opt->freq ts_search Transition State Search (for ΔG‡) opt->ts_search verify Verify Energy Minima (No Imaginary Frequencies) freq->verify energy Calculate Relative Energies (ΔE) + ZPVE Corrections verify->energy result Predicted ΔG° and ΔG‡ energy->result ts_search->result

Figure 3: Workflow for computational conformational analysis.

Conclusion and Outlook

The is a tractable problem that can be comprehensively addressed through a synergistic combination of VT-NMR spectroscopy and computational chemistry. The cyclohexane ring exists in a dynamic equilibrium between two chair conformers, with the bromine substituent in either an axial or equatorial position. Drawing parallels with closely related structures, the equatorial conformer is predicted to be the more stable isomer.[5] The experimental and computational protocols detailed in this guide provide a robust framework for quantifying the thermodynamic and kinetic parameters of this equilibrium. For drug development professionals, understanding these conformational preferences is a critical step in designing spirocyclic molecules with the optimal three-dimensional topology for potent and selective interactions with their biological targets.

References

  • BenchChem. (n.d.). Thermodynamic Stability of 4-Bromocyclohexanone Conformers: An In-depth Technical Guide.
  • PASSchem. (n.d.). Organic Chemistry — Conformational Analysis: Cycloalkane Chair Drawing and Interpretation.
  • Wiberg, K. B., & Murcko, M. A. (1999). Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes. The Journal of Organic Chemistry, 64(10), 3349–3356. [Link]

  • Kutulya, L. A., et al. (2005). New Chiral Spiro[2.5]octanones as Products of Methylenation of (3R,6R)-2-Arylidene-6-isopropyl-3-methylcyclohexanones with Dimethylsulfoxonium Methylide. Synthesis, Stereochemistry, and Behavior in Liquid-Crystalline Systems. Russian Chemical Bulletin, 54(10), 2406–2416. [Link]

  • LibreTexts. (2025). 6.5: Conformations of Cyclohexane. Chemistry LibreTexts. [Link]

  • Grygorenko, O. O., et al. (2016). A stereochemical journey around spirocyclic glutamic acid analogs. Beilstein Journal of Organic Chemistry, 12, 2689–2707. [Link]

  • Bremner, J. B., et al. (2011). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. Molecules, 16(5), 3874–3893. [Link]

  • LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]

  • Kolsaker, P., et al. (1973). Ring Inversion in Substituted Spiro[2.5]octanes. Acta Chemica Scandinavica, 27, 1460-1468. [Link]

  • Tichý, M., & Sicher, J. (1969). Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. Tetrahedron Letters, 10(54), 4609-4611. [Link]

  • Lianbuanga, J., Pachuau, Z., & Lalthlamuana, R. (2013). Computational assessment of the structural analysis of different cyclooctene isomers. International Journal of ChemTech Research, 5(5), 2341-2351. [Link]

  • Wang, Y., et al. (2020). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications, 56(80), 12021-12024. [Link]

  • Chemical Synthesis Database. (2025). 6-tert-butyl-2-methyl-1-oxaspiro[2.5]octane. Retrieved from Chemical Synthesis Database. [Link]

  • NIST. (n.d.). Spiro[2.5]octane. NIST Chemistry WebBook. [Link]

  • University of Bath. (n.d.). NMR Spectroscopy. Retrieved from University of Bath. [Link]

  • Pihlaja, K., & Kleinpeter, E. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1)H, (13)C, and (15)N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from University of Oxford. [Link]

  • LibreTexts. (2023). Chapter 6: Conformations of Organic Molecules. Chemistry LibreTexts. [Link]

  • Brown, P. (2026). INDEX of 1H NMR spectra of organic compounds. Doc Brown's Chemistry. [Link]

  • Macmillan Group. (2003). Conformational Analysis of Medium Rings. Retrieved from Macmillan Group. [Link]

  • University of Wisconsin-La Crosse. (n.d.). Conformational Analysis. Retrieved from University of Wisconsin-La Crosse. [Link]

Sources

Exploratory

Theoretical Profiling of Spiro[2.5]octane Systems: A Computational Guide for Rational Drug Design

Executive Summary The spiro[2.5]octane scaffold represents a critical inflection point in modern drug design, providing the conformational rigidity and three-dimensional complexity required to escape the "flatland" of tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spiro[2.5]octane scaffold represents a critical inflection point in modern drug design, providing the conformational rigidity and three-dimensional complexity required to escape the "flatland" of traditional planar aromatics. However, the inherent ring strain and unique stereoelectronic properties of the spiro-fused cyclopropane-cyclohexane system demand rigorous theoretical profiling before synthetic realization. This whitepaper provides an in-depth technical guide to the computational evaluation of spiro[2.5]octane systems. By detailing self-validating Density Functional Theory (DFT) protocols, mapping radical oxygenation pathways, and summarizing key thermochemical data, we equip researchers with the predictive tools necessary to optimize this versatile pharmacophore for advanced therapeutic applications.

Structural and Electronic Foundations

Ring Strain and Stereoelectronic Effects

The defining architectural feature of spiro[2.5]octane is the quaternary spiro carbon that orthogonalizes a highly strained three-membered cyclopropane ring with a six-membered cyclohexane ring. The cyclopropane moiety introduces significant Baeyer (angle) and Pitzer (torsional) strain. Theoretically, the bonding within the cyclopropane ring is best described by Walsh orbitals— sp2 -hybridized carbon orbitals possessing significant p -character.

This unique hybridization allows for profound hyperconjugative interactions between the Walsh orbitals of the cyclopropane ring and the adjacent σ∗ orbitals of the cyclohexane ring. These stereoelectronic effects not only dictate the molecule's ground-state geometry but also activate specific C(sp3)−H bonds toward late-stage functionalization 1.

Conformational Dynamics in Drug Discovery

Unlike flexible linear alkanes, the spiro[2.5]octane system is conformationally restricted. The cyclohexane ring predominantly adopts a chair conformation, but the spiro-fusion dictates strict axial and equatorial preferences for substituents (e.g., in spiro[2.5]octane-5-carboxylic acid). This rigidity is highly prized in medicinal chemistry, as it locks pharmacophores into precise 3D vectors, potentially enhancing target binding affinity and improving metabolic stability by shielding labile sites from enzymatic degradation 2.

Theoretical Workflow & Self-Validating Protocols

To accurately model spiro[2.5]octane systems, empirical molecular mechanics are insufficient due to the atypical bonding of the spiro carbon. A rigorous, self-validating quantum mechanical approach is required to ensure that the predicted geometries and energies reflect true physical states rather than mathematical artifacts 3.

Step-by-Step Computational Methodology

Step 1: Conformational Sampling

  • Action: Perform an initial conformational search using a robust Molecular Mechanics force field (e.g., MMFF94).

  • Causality: The spirocyclic core, while rigid, can support multiple ring-flip conformers depending on substitution. MMFF94 rapidly generates a pool of low-energy conformers, ensuring that the global minimum is not bypassed during the computationally expensive DFT steps.

Step 2: Geometry Optimization (DFT)

  • Action: Optimize the lowest-energy conformers using the M06-2X functional with a 6-311+G(d,p) basis set.

  • Causality: The M06-2X functional is explicitly selected over standard hybrid functionals (like B3LYP) because it accounts for medium-range dispersion forces. This is critical for accurately modeling the compact intramolecular steric interactions within the spirocyclic core. The diffuse functions (+) are essential for accurately modeling electron density if anionic species (such as carboxylate derivatives) are present.

Step 3: Frequency Calculation (The Self-Validating Step)

  • Action: Run a vibrational frequency calculation at the exact same level of theory (M06-2X/6-311+G(d,p)).

  • Causality: This step ensures the trustworthiness of the protocol. A true local minimum must possess zero imaginary frequencies ( NIMAG​=0 ). If an imaginary frequency is detected, the geometry represents a transition state (saddle point). The protocol mandates perturbing the geometry along the normal mode of the imaginary frequency and re-optimizing until NIMAG​=0 is achieved.

Step 4: Electronic Property Mapping

  • Action: Calculate the Electrostatic Potential (ESP) map and NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Causality: ESP maps highlight regions prone to electrophilic or nucleophilic attack, guiding late-stage synthetic functionalization. GIAO-DFT accurately predicts 1H and 13C NMR shifts, providing a theoretical benchmark for experimental structural elucidation.

Workflow N1 Input: Spiro[2.5]octane N2 Conformational Search (MMFF94) N1->N2 Generate Conformers N3 Geometry Optimization (M06-2X/6-311+G**) N2->N3 Low-Energy Pool N4 Frequency Calculation (Self-Validation) N3->N4 Optimized Geometry N4->N3 Imaginary Freq (NIMAG > 0) N5 Property Prediction (NMR, ESP) N4->N5 True Minimum (NIMAG = 0) N6 Validated 3D Model N5->N6 Electronic Profile

Fig 1. Theoretical workflow for spiro[2.5]octane conformational and electronic profiling.

Quantitative Data & Thermochemistry

Theoretical calculations provide precise thermochemical parameters that dictate the stability and reactivity of spiro[2.5]octane isomers. The table below summarizes key computational metrics derived from high-level ab initio and DFT studies.

Table 1: Quantitative Theoretical Properties of Spiro[2.5]octane

PropertyValue / ObservationLevel of TheorySignificance
Relative Enthalpy of Formation ~22.40 kcal/mol (vs Bicyclo[3.2.1]octane)B3LYP/6-311G+(d,p)Indicates moderate thermodynamic stability relative to less strained bridged systems 4.
C-C Spin-Spin Coupling ( JCC​ ) Anomalous transmission across spiro carbonSOPPA(CCSD)Reveals the extent of ring strain and Walsh orbital delocalization across the spiro junction 5.
HOMO-LUMO Gap ~7.0 - 8.0 eVB3LYP/6-31G(d)High energy gap confirms the chemical inertness and low electronic excitability of the unfunctionalized hydrocarbon core 3.
Lipophilicity (LogP) Scaffold-dependent (Highly lipophilic)ALOGPSEnhances blood-brain barrier (BBB) penetration, making it ideal for Central Nervous System (CNS) drug targets 2.

Mechanistic Insights: Radical and Cationic Pathways

Understanding the metabolic and synthetic fate of spiro[2.5]octane is crucial for drug development. Theoretical studies on the C(sp3)−H bond oxygenation by dioxiranes (e.g., 3-ethyl-3-(trifluoromethyl)dioxirane, ETFDO) reveal fascinating mechanistic bifurcations driven by the spirocyclic architecture.

Computations show that the axial C4-H bond of spiro[2.5]octane hyperconjugatively interacts with the Walsh orbitals of the cyclopropane ring. This interaction significantly lowers the activation energy for Hydrogen Atom Transfer (HAT) to the oxidant, making the C4 position the primary metabolic hotspot 1.

Interestingly, while standard radical capture leads to the major unrearranged alcohol product, the hyperconjugative stabilization of the incipient carbon radical triggers a competitive Electron Transfer (ET) pathway. This ET forms a cationic intermediate that rapidly undergoes ring expansion, yielding rearranged bicyclo[4.2.0]octan-1-ols. The theoretical activation free energies perfectly parallel the experimentally observed site-selectivities, validating the predictive power of the DFT models 1.

Mechanism S1 Spiro[2.5]octane S2 Dioxirane (ETFDO) S1->S2 Oxidation S3 C4-Radical Intermediate S2->S3 HAT (C4-H Activation) S4 Cationic Intermediate S3->S4 Electron Transfer (ET) S5 Unrearranged Alcohol S3->S5 Radical Capture (Major) S6 Rearranged Bicyclic S4->S6 Ring Expansion (Minor)

Fig 2. Dioxirane-mediated C(sp3)-H oxygenation pathway of spiro[2.5]octane via radical states.

References

  • Benchchem . Spiro[2.5]octane-5-carboxylic acid: A Versatile Precursor for Drug Discovery. 2

  • Benchchem . Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide.3

  • Journal of the American Chemical Society . Radical and Cationic Pathways in C(sp3)–H Bond Oxygenation by Dioxiranes of Bicyclic and Spirocyclic Hydrocarbons Bearing Cyclopropyl Groups. 1

  • Atlantis Press . Theoretical Analysis of Different C8H14 Isomers From Their Stability: DFT Level of Study. 4

  • ResearchGate . Small spiroalkanes: ring strain effects and carbon-carbon spin-spin coupling constants. 5

Sources

Foundational

The Ascendant Role of Bromine in Spirocyclic Scaffolds: A Technical Guide for Drug Discovery and Beyond

Abstract Spirocyclic compounds, with their inherent three-dimensionality, have carved a significant niche in modern medicinal chemistry and materials science, offering a strategic departure from the "flatland" of traditi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Spirocyclic compounds, with their inherent three-dimensionality, have carved a significant niche in modern medicinal chemistry and materials science, offering a strategic departure from the "flatland" of traditional aromatic scaffolds.[1] The introduction of a bromine atom onto these rigid, complex architectures further amplifies their potential, modulating electronic properties, enhancing binding affinities, and unlocking novel biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of brominated spiro compounds. We will navigate the synthetic intricacies, delve into the profound impact of bromination on molecular properties, and illuminate the burgeoning applications of this fascinating class of molecules. This guide is designed to be a practical resource, grounding theoretical concepts in field-proven experimental protocols and detailed mechanistic insights.

Introduction: The Strategic Advantage of Brominated Spirocyclic Systems

The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore beyond the two-dimensional confines of traditional drug scaffolds.[2][3][4] Spirocycles, characterized by two rings sharing a single atom, offer a unique solution by introducing a rigid three-dimensional topology.[5][6] This structural rigidity can pre-organize functional groups for optimal interaction with biological targets, leading to improved binding affinity and reduced off-target effects.[1]

The incorporation of a bromine atom into these spirocyclic frameworks is a strategic design element with multifaceted benefits.[7] Bromine, as a halogen, can participate in halogen bonding, a non-covalent interaction that can significantly influence drug-target interactions.[7] Furthermore, the lipophilicity and metabolic stability of a molecule can be fine-tuned through bromination, addressing key challenges in drug development.[3][4] Nature itself provides compelling evidence for the utility of brominated spiro compounds, with a plethora of marine-derived bromotyrosine alkaloids exhibiting potent anticancer, antimicrobial, and antiviral activities.[8][9][10]

This guide will provide a holistic overview of brominated spiro compounds, from their rational design and synthesis to their characterization and application, empowering researchers to harness the full potential of this promising molecular architecture.

Synthetic Strategies for Brominated Spiro Compounds

The synthesis of brominated spiro compounds requires a nuanced approach, often involving multi-step sequences that build the spirocyclic core and introduce the bromine atom at a specific position. The choice of synthetic route is dictated by the target scaffold, the desired substitution pattern, and the required stereochemistry.

Key Synthetic Approaches

Several powerful synthetic strategies have been developed for the construction of brominated spirocycles. These can be broadly categorized as:

  • Spirocyclization of Brominated Precursors: This approach involves the synthesis of a linear or macrocyclic precursor already containing the bromine atom, which then undergoes a ring-closing reaction to form the spirocyclic core.

  • Post-Spirocyclization Bromination: In this strategy, the spirocyclic scaffold is first constructed and then subjected to a bromination reaction. This allows for late-stage functionalization and the synthesis of a library of analogs from a common intermediate.

  • Domino and Cascade Reactions: These elegant one-pot transformations combine multiple bond-forming events to rapidly assemble complex brominated spirocycles from simple starting materials, often with high atom and step economy.[11]

The following workflow illustrates the general decision-making process for selecting a synthetic strategy:

G start Target Brominated Spiro Compound strategy Select Synthetic Strategy start->strategy precursor Spirocyclization of Brominated Precursor strategy->precursor Bromine position defined early post Post-Spirocyclization Bromination strategy->post Late-stage diversification domino Domino/Cascade Reaction strategy->domino Rapid complexity generation availability Starting Material Availability & Complexity precursor->availability regioselectivity Control of Bromine Position post->regioselectivity efficiency Step Economy & Yield domino->efficiency

Caption: Decision workflow for synthetic strategy selection.

Experimental Protocol: Synthesis of a Brominated Spiro-oxindole

Spiro-oxindoles are a prominent class of spirocyclic compounds with a wide range of biological activities.[12][13][14][15][16] The following protocol details a representative synthesis of a brominated spiro-oxindole derivative via a palladium-catalyzed spirocyclization, a method known for its efficiency and functional group tolerance.[11]

Objective: To synthesize a spiroindenyl-2-oxindole via a palladium-catalyzed cascade reaction.

Reaction Scheme:

Materials:

  • N-(2-bromophenyl)-N-methylacrylamide

  • 1-bromo-2-phenylacetylene

  • Pd(OAc)₂ (Palladium(II) acetate)

  • s-phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • K₂CO₃ (Potassium carbonate)

  • 18-crown-6

  • Anhydrous THF (Tetrahydrofuran)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of nitrogen, add N-(2-bromophenyl)-N-methylacrylamide (1.0 mmol), 1-bromo-2-phenylacetylene (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), s-phos (0.1 mmol, 10 mol%), K₂CO₃ (2.0 mmol), and 18-crown-6 (0.2 mmol).

  • Solvent Addition: Add anhydrous THF (5 mL) via syringe.

  • Reaction Execution: Stir the reaction mixture at 80 °C for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the Celite pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired brominated spiro-oxindole.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: Pd(OAc)₂ is a common and effective palladium source. The s-phos ligand is a bulky, electron-rich phosphine that promotes the oxidative addition and reductive elimination steps in the catalytic cycle.

  • Base and Additive: K₂CO₃ is a crucial base for the C-H activation step. 18-crown-6 is added to enhance the solubility of the inorganic base in the organic solvent, thereby increasing its effectiveness.[11]

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Anhydrous Solvent: Anhydrous THF is used to prevent quenching of the organometallic intermediates by water.

Physicochemical Properties and Structural Characterization

The introduction of bromine significantly impacts the physicochemical properties of spiro compounds. Understanding these changes is crucial for rational drug design and materials development.

PropertyImpact of BrominationRationale
Lipophilicity Generally increasesBromine is a lipophilic atom, increasing the overall non-polar character of the molecule.
Polarizability IncreasesBromine is a large, polarizable atom, which can enhance van der Waals interactions.
Metabolic Stability Can increaseBromine can block sites of metabolic oxidation, prolonging the half-life of a drug.
Acidity/Basicity Can be modulatedThe electron-withdrawing nature of bromine can influence the pKa of nearby functional groups.
Conformation Can be influencedThe steric bulk of bromine can restrict bond rotation and favor specific conformations.

Table 1: Impact of Bromination on Physicochemical Properties.

Spectroscopic and Crystallographic Characterization

The unambiguous characterization of brominated spiro compounds is essential to confirm their structure and stereochemistry. A combination of spectroscopic and crystallographic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon skeleton and the connectivity of the molecule. The chemical shifts and coupling constants provide valuable information about the electronic environment and the relative orientation of atoms. For complex spirocycles, 2D NMR techniques like COSY, HSQC, and HMBC are often necessary to resolve overlapping signals and establish long-range correlations.[17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the compound, confirming the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio).

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, including the absolute stereochemistry.[18][19][20][21] This technique is invaluable for resolving ambiguities in stereochemical assignments from NMR data.

The following diagram illustrates the workflow for the structural characterization of a novel brominated spiro compound:

G synthesis Synthesis & Purification nmr NMR Spectroscopy (1D & 2D) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms xray X-ray Crystallography synthesis->xray If single crystals obtained data_analysis Spectroscopic Data Analysis nmr->data_analysis ms->data_analysis structure Structure Elucidation xray->structure Definitive 3D Structure data_analysis->structure

Caption: Workflow for structural characterization.

Applications of Brominated Spiro Compounds

The unique structural and electronic properties of brominated spiro compounds have led to their exploration in a wide range of applications, particularly in drug discovery and materials science.

Medicinal Chemistry and Drug Discovery
  • Anticancer Agents: Many marine-derived brominated spiroisoxazolines have demonstrated significant cytotoxicity against various cancer cell lines.[8] The rigid spirocyclic scaffold can mimic protein secondary structures, enabling them to act as potent inhibitors of protein-protein interactions, a key target in oncology.[1]

  • Antibacterial and Antifungal Agents: The increasing threat of antimicrobial resistance has spurred the search for new classes of antibiotics. Brominated spiro compounds, such as certain spiro-thiazolidine derivatives, have shown promising activity against drug-resistant bacteria like Staphylococcus aureus.[5] The presence of bromine can enhance membrane permeability and interaction with bacterial targets.

  • Antiviral Agents: Bromotyrosine alkaloids, a class of brominated spiro compounds, have exhibited antiviral activity, including against HIV.[9] Their mechanism of action is often attributed to the inhibition of key viral enzymes.

Materials Science
  • Organic Light-Emitting Diodes (OLEDs): The rigid and non-planar structure of spiro compounds, such as spirobifluorene derivatives, imparts high thermal stability and prevents intermolecular aggregation, making them excellent materials for host and charge-transport layers in OLEDs.[22] Bromination can be used to tune the electronic energy levels and enhance the performance of these devices.

  • Flame Retardants: Brominated compounds are widely used as flame retardants in polymers.[23] The incorporation of a brominated spirocyclic moiety into a polymer backbone can enhance its fire resistance.

Future Perspectives

The field of brominated spiro compounds is poised for significant growth. Advances in catalytic methods will enable the synthesis of increasingly complex and diverse scaffolds with precise control over stereochemistry. The continued exploration of natural product libraries, particularly from marine sources, will undoubtedly uncover novel brominated spirocycles with unique biological activities. Furthermore, the application of computational chemistry and machine learning will accelerate the design and optimization of brominated spiro compounds for specific therapeutic targets and material properties. As our understanding of the subtle interplay between three-dimensional structure, halogen bonding, and biological function deepens, brominated spiro compounds will undoubtedly play an increasingly important role in addressing key challenges in medicine and technology.

References

  • Varela MT, Dias GG, de Oliveira LFN, de Oliveira RG, Aguiar FD, Nogueira JP, Cruz LR, Dias LC. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025; 287:117368. doi: 10.1016/j. ejmech. 2025.117368. [Link]

  • Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025;287:117368. [Link]

  • DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Published April 15, 2025. [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry. [Link]

  • Acosta-Quiroga K, Rojas-Peña C, Nerio LS, Gutiérrez M, Polo-Cuadrado E. Spirocyclic derivatives as antioxidants: a review. RSC Advances. 2021;11(36):22349-22373. [Link]

  • Recent advances in the synthesis of polycyclic and spiro N-heterocycles via aryl alkyne-based strategies. Chemical Communications. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. [Link]

  • Structures, reagents, and conditions for the synthesis of spiro... - ResearchGate. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs. [Link]

  • Biologically active natural spirocyclic compounds. ResearchGate. [Link]

  • Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Molecules. [Link]

  • Grosu I, Camacho B del C, Toscano A, et al. Synthesis and stereochemistry of some new brominated spiro 1,3-dioxanes. Journal of the Chemical Society, Perkin Transactions 1. 1997;(6):775-782. [Link]

  • Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Marine Drugs. [Link]

  • Preparation, Aromaticity, and Bromination of Spiro Iridafurans. ResearchGate. [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]

  • Boron-Centered Compounds: Exploring the Optical Properties of Spiro Derivatives with Imidazo[1,5- a]Pyridines. Molecules. [Link]

  • Synthesis and stereochemistry of some new brominated spiro 1,3-dioxanes. UNAM. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. Pharmaceuticals. [Link]

  • Marine Brominated Tyrosine Alkaloids as Promising Inhibitors of SARS-CoV-2. Marine Drugs. [Link]

  • Synthesis, Identification and Biological Activity Study of Some New Spiro-Isatin Derivatives. ResearchGate. [Link]

  • Biological Activity and Applications of Natural Compounds. MDPI. [Link]

  • Spiro compounds : synthesis and applications. Curtin University. [Link]

  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Selective Synthesis of Diverse Spiro-oxindole-fluorene Derivatives via a DABCO-Promoted Annulation Reaction of Bindone and 3-Methyleneoxindoles. The Journal of Organic Chemistry. [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. [Link]

  • (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. ResearchGate. [Link]

  • Considerations on the stereoselective synthesis of dibrominated spiro-1,3-dioxanes. Synthesis and stereochemistry of monobrominated precursors. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • In vitro properties of antimicrobial bromotyrosine alkaloids. Journal of Medical Microbiology. [Link]

  • Stereoselective Synthesis and Applications of Spirocyclic Oxindoles. ResearchGate. [Link]

  • A Review of Synthesis and Various Biological Activities of Spiro Heterocyclic Compounds Comprising Oxindole and Pyrrolidine Moities. ResearchGate. [Link]

  • Spiro Compounds for Organic Light-Emitting Diodes. Accounts of Materials Research. [Link]

  • Boron-Centered Compounds: Exploring the Optical Properties of Spiro Derivatives with Imidazo[1,5-a]Pyridines. Molecules. [Link]

  • Antibacterial spirooxindole alkaloids from Penicillium brefeldianum inhibit dimorphism of pathogenic smut fungi. Frontiers in Microbiology. [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Electrophilic Trapping of Spiro[2.5]octan-6-ylmagnesium Bromide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Strategic Rationale In contemporary drug discovery, increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) is a pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Strategic Rationale

In contemporary drug discovery, increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) is a proven strategy to enhance aqueous solubility, reduce off-target promiscuity, and improve overall pharmacokinetic profiles[1]. Spirocyclic scaffolds, such as the spiro[2.5]octane system, are exceptionally valuable because their rigid, three-dimensional architectures enforce precise spatial orientations of pharmacophores, which can significantly enhance binding affinity to complex biological targets[2]. These 3D-shaped small molecules are becoming increasingly critical in phenotypic and target-based screening libraries[3].

6-Bromospiro[2.5]octane serves as a premier building block for functionalizing this scaffold. Converting this secondary alkyl halide into its corresponding Grignard reagent (spiro[2.5]octan-6-ylmagnesium bromide) unlocks diverse C-C bond-forming pathways. However, the synthesis of secondary alkyl Grignard reagents presents unique mechanistic challenges that dictate specific experimental parameters.

Mechanistic Causality in Experimental Design

The formation of spiro[2.5]octan-6-ylmagnesium bromide from 6-bromospiro[2.5]octane is complicated by two primary competing side reactions: Wurtz-type homocoupling (yielding bis-spirocyclic dimers) and β -hydride elimination (yielding spiro[2.5]oct-5-ene).

  • Surface Activation and Entrainment: Standard direct insertion using magnesium turnings often suffers from delayed initiation, leading to a sudden, exothermic runaway reaction that promotes homocoupling. To prevent this, we utilize 1,2-dibromoethane as an "entrainer." The entrainer reacts continuously with the magnesium surface to generate MgBr 2​ and ethylene gas, constantly exposing fresh, highly reactive magnesium metal.

  • Halogen-Metal Exchange (HME) Alternative: For substrates highly sensitive to homocoupling, Knochel’s Turbo-Grignard reagent ( i -PrMgCl·LiCl) is employed. The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing the kinetic basicity and nucleophilicity of the isopropyl complex. This allows the exchange to occur at 0 °C—a temperature where Wurtz coupling is virtually eliminated.

  • Concentration Dynamics: The reactivity of the resulting Grignard reagent is governed by the Schlenk equilibrium. At higher concentrations (>1.0 M), Grignard reagents exist as a complex mixture of dimers and polymers, whereas lower concentrations (~0.1–0.5 M) favor the highly reactive monomeric form[4]. Therefore, our protocols target a final concentration of 0.5 M to maximize electrophilic trapping efficiency.

Experimental Protocols

Self-Validation Note: A Grignard reaction must never proceed to the electrophilic trapping stage without confirming the active titer. Both protocols below include mandatory self-validation steps to ensure stoichiometric accuracy.

Protocol A: Direct Magnesium Insertion (Entrainer Method)
  • Preparation: To an oven-dried, argon-purged 3-neck flask equipped with a reflux condenser, add magnesium turnings (1.5 equiv, 36.5 mmol) and a magnetic stir bar. Flame-dry the flask under vacuum, then backfill with argon.

  • Initiation: Add anhydrous THF (10 mL) and a single crystal of iodine. Stir until the solution turns pale brown. Add 5% of the total 6-bromospiro[2.5]octane charge (total: 24.3 mmol) and heat gently to 40 °C until the iodine color dissipates, signaling initiation.

  • Entrained Addition: Dilute the remaining 6-bromospiro[2.5]octane and 1,2-dibromoethane (0.2 equiv, 4.8 mmol) in anhydrous THF (30 mL). Add this mixture dropwise over 45 minutes, maintaining a gentle reflux.

  • Maturation: Stir for an additional 1 hour at room temperature.

  • Self-Validation (Titration): Withdraw a 1.0 mL aliquot and titrate against a standardized solution of salicylaldehyde phenylhydrazone or iodine/LiCl in THF. A sharp color change indicates the exact molarity of the active spiro[2.5]octan-6-ylmagnesium bromide.

Protocol B: Halogen-Metal Exchange (Turbo-Grignard Method)
  • Preparation: Dissolve 6-bromospiro[2.5]octane (24.3 mmol) in anhydrous THF (25 mL) under argon and cool to 0 °C using an ice-water bath.

  • Exchange: Dropwise add i -PrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 26.7 mmol) over 20 minutes. Maintain the temperature at 0 °C and stir for 2 hours.

  • Self-Validation (Quench Assay): Withdraw a 0.1 mL aliquot and quench with D 2​ O. Extract with diethyl ether and analyze via GC-MS. The complete disappearance of the starting bromide mass peak and the appearance of the deuterated spiro[2.5]octane (M+1 peak) confirms 100% conversion.

Protocol C: Electrophilic Trapping (General Procedure)
  • Reaction: Cool the validated Grignard solution (from Protocol A or B) to -20 °C. Dropwise add the desired electrophile (e.g., a substituted benzaldehyde, 0.9 equiv relative to the titrated Grignard) dissolved in THF.

  • Completion: Allow the reaction to warm to room temperature over 2 hours.

  • Quench and Isolation: Quench carefully with saturated aqueous NH 4​ Cl. Extract with ethyl acetate (3x). Dry the combined organic layers over Na 2​ SO 4​ , concentrate, and purify via flash chromatography.

Quantitative Data Presentation

The following table summarizes the comparative efficiency of the two Grignard formation methodologies based on internal validation data.

ParameterProtocol A: Direct Mg InsertionProtocol B: Halogen-Metal Exchange
Reagents Mg turnings, I 2​ , 1,2-dibromoethane i -PrMgCl·LiCl (Turbo-Grignard)
Operating Temperature 40 °C to Room Temperature0 °C
Reaction Time 2.0 hours2.5 hours
Active Grignard Yield 78 - 82%91 - 95%
Wurtz Homocoupling ~12%< 2%
Scalability Excellent (>100g scale)Moderate (Cost-prohibitive at scale)
Validation Method Colorimetric TitrationGC-MS (D 2​ O Quench)

Visualization of the Synthetic Workflow

G Start 6-Bromospiro[2.5]octane (Starting Material) Decision Activation Strategy Start->Decision Direct Direct Mg Insertion (Mg, I2, THF, 40°C) Decision->Direct Entrainer Method Exchange Halogen-Metal Exchange (iPrMgCl·LiCl, THF, 0°C) Decision->Exchange Turbo-Grignard Reagent Spiro[2.5]octan-6-ylmagnesium Bromide Direct->Reagent Exchange->Reagent Electrophile Electrophilic Trapping (e.g., Aldehyde) Reagent->Electrophile Product Spirocyclic Target (High Fsp3 Character) Electrophile->Product

Workflow for the generation and application of spiro[2.5]octan-6-ylmagnesium bromide.

References

  • Source: mdpi.
  • Title: Application Notes and Protocols for the Synthesis of Spiro[2.
  • Source: lifechemicals.
  • Source: nih.

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 6-Bromospiro[2.5]octane

Executive Summary & Rationale The incorporation of spirocyclic motifs, such as the spiro[2.5]octane core, is a proven strategy in modern drug discovery to increase the fraction of sp 3 -hybridized carbons ( Fsp3​ ). This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The incorporation of spirocyclic motifs, such as the spiro[2.5]octane core, is a proven strategy in modern drug discovery to increase the fraction of sp 3 -hybridized carbons ( Fsp3​ ). This three-dimensional architectural shift correlates directly with improved aqueous solubility, reduced off-target promiscuity, and enhanced pharmacokinetic profiles[1].

However, the functionalization of 6-bromospiro[2.5]octane via traditional palladium-catalyzed cross-coupling is notoriously inefficient. As a secondary alkyl bromide, it suffers from slow oxidative addition due to the steric bulk of the adjacent spiro-center. More critically, the resulting alkyl-metal intermediate is highly prone to rapid β -hydride elimination, which typically leads to alkene byproducts rather than the desired cross-coupled product[2]. To overcome these barriers, this application note details the use of Nickel-catalyzed Cross-Electrophile Coupling (CEC) and Metallaphotoredox catalysis, which leverage single-electron transfer (SET) pathways to successfully functionalize this challenging scaffold.

Mechanistic Insights: Overcoming β -Hydride Elimination

To circumvent the limitations of two-electron Pd-catalysis, modern methodologies utilize nickel catalysts. Nickel's smaller atomic radius and accessible Ni(I)/Ni(III) oxidation states favor the generation and capture of alkyl radicals, effectively outcompeting β -hydride elimination[2].

The choice of ligand is paramount in these systems. Bidentate nitrogenous ligands, such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) or spiro-bidentate-pyox, are strictly required. These ligands serve a dual purpose: they tune the redox potential of the nickel center to facilitate rapid reductive elimination, and they sterically occlude the open coordination sites necessary for the syn-coplanar transition state of β -hydride elimination[3].

G Ni0 Ni(0) Catalyst NiII Ni(II)-Aryl Complex Ni0->NiII Oxidative Addition (Aryl Bromide) NiIII Ni(III) Intermediate (Spirocyclic Radical Capture) NiII->NiIII Radical Capture NiI Ni(I) Halide NiIII->NiI Reductive Elimination Product Spirocyclic Product NiIII->Product NiI->Ni0 Zn or Photoredox Reduction Radical Spiro[2.5]octyl Radical (from 6-Bromospiro[2.5]octane) Radical->NiIII

Fig 1: Ni-catalyzed cross-electrophile coupling cycle for 6-bromospiro[2.5]octane.

Quantitative Optimization Data

The following table summarizes the optimization parameters for the C(sp 2 )-C(sp 3 ) cross-electrophile coupling of 6-bromospiro[2.5]octane with a model aryl bromide. The data highlights the causality between reagent selection and reaction efficiency.

EntryCatalyst (10 mol%)Ligand (10 mol%)Reductant / AdditiveYield (%)Causality & Observation
1NiCl 2​ (dme)dtbbpyZn dust, NaI84Optimal: NaI accelerates in situ iodine exchange, promoting radical formation.
2NiCl 2​ (dme)NoneZn dust, NaI< 5Failure: Rapid β -hydride elimination dominates without steric protection.
3NiCl 2​ (dme)spiro-pyoxZn dust, LiCl78Alternative: Excellent functional group tolerance observed[3].
4NiCl 2​ (dme)dtbbpyTTMSS, Ir-cat (Light)89Photoredox: Mild room-temperature conditions prevent thermal degradation[2].

Experimental Methodologies

Workflow Step1 Reagent Setup (Glovebox) Step2 Solvent Addition & Degassing Step1->Step2 Step3 Photochemical Irradiation Step2->Step3 Step4 Quench & Extraction Step3->Step4 Step5 Flash Chromatography Step4->Step5

Fig 2: Standard workflow for metallaphotoredox cross-coupling.

Protocol A: Zinc-Mediated Reductive Cross-Electrophile Coupling (CEC)

This protocol is ideal for robust, scalable C(sp 2 )-C(sp 3 ) bond formation without the need for specialized photochemical equipment.

Reagents:

  • 6-Bromospiro[2.5]octane (1.0 equiv, 0.5 mmol)

  • Aryl Bromide (1.5 equiv, 0.75 mmol)

  • NiCl 2​ (dme) (10 mol%)

  • dtbbpy (10 mol%)

  • Zn dust (2.5 equiv)

  • NaI (20 mol%)

  • Anhydrous DMA (2.5 mL, 0.2 M)

Step-by-Step Procedure:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with NiCl 2​ (dme), dtbbpy, Zn dust, and NaI.

    • Causality: Zn dust acts as the terminal reductant to turn over Ni(I) back to the active Ni(0) species. NaI serves as a halogen exchange catalyst, converting the secondary bromide into a more reactive secondary iodide in situ[2].

  • Solvent Addition: Add anhydrous DMA. Stir the suspension at room temperature for 15 minutes.

    • Self-Validation Checkpoint: The mixture must transition from a pale green to a deep red/brown color. This visual cue confirms the successful reduction of Ni(II) and the formation of the active Ni(0)-dtbbpy complex.

  • Substrate Addition: Add 6-bromospiro[2.5]octane and the aryl bromide via microsyringe.

  • Reaction: Seal the tube, remove it from the glovebox, and stir vigorously at 60 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove unreacted zinc and precipitated salts. Wash the organic layer with water (3 x 10 mL) to remove DMA, dry over Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/EtOAc gradient).

Protocol B: Metallaphotoredox-Catalyzed CEC

This protocol utilizes dual Iridium/Nickel catalysis, allowing the reaction to proceed at room temperature, which is highly beneficial for thermally sensitive functional groups[2].

Reagents:

  • 6-Bromospiro[2.5]octane (1.0 equiv, 0.5 mmol)

  • Aryl Bromide (1.5 equiv, 0.75 mmol)

  • Ir[(dF(CF 3​ )ppy) 2​ (dtbbpy)]PF 6​ (2 mol%)

  • NiCl 2​ (dme) (5 mol%)

  • dtbbpy (5 mol%)

  • Tris(trimethylsilyl)silane (TTMSS) (1.5 equiv)

  • Na 2​ CO 3​ (2.0 equiv)

  • Anhydrous DME (5.0 mL, 0.1 M)

Step-by-Step Procedure:

  • Preparation: In a 20 mL clear glass vial equipped with a magnetic stir bar, add the Ir-photocatalyst, NiCl 2​ (dme), dtbbpy, and Na 2​ CO 3​ .

  • Liquid Addition: Add 6-bromospiro[2.5]octane, the aryl bromide, TTMSS, and anhydrous DME.

  • Degassing (Critical Step): Seal the vial with a PTFE septum cap and degas the mixture via the freeze-pump-thaw method (3 cycles).

    • Causality: Oxygen is a potent triplet quencher. Failing to degas will result in the rapid quenching of the excited Ir* state and the irreversible oxidation of the active Ni(0) species, leading to reaction failure.

  • Irradiation: Place the vial in a photoreactor equipped with 34W Blue LEDs ( λmax​ = 440-450 nm). Stir vigorously at 25 °C for 24 hours. A cooling fan must be used to maintain ambient temperature.

  • Workup & Purification: Quench the reaction by exposing it to air. Dilute with diethyl ether, filter through a plug of silica to remove the metal catalysts, concentrate, and purify via flash chromatography.

References

  • Source: New Journal of Chemistry (RSC Publishing)
  • Expedient Access to Underexplored Chemical Space: Deoxygenative C(sp3)–C(sp3)
  • C(sp2)-C(sp3)

Sources

Method

Application Note: 6-Bromospirooctane as a Versatile sp³-Rich Building Block in Drug Discovery

Application Note: 6-Bromospiro[1]octane as a Versatile sp³-Rich Building Block in Drug Discovery Scientific Rationale: The "Escape from Flatland" Paradigm Modern medicinal chemistry has increasingly shifted away from hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6-Bromospiro[1]octane as a Versatile sp³-Rich Building Block in Drug Discovery

Scientific Rationale: The "Escape from Flatland" Paradigm

Modern medicinal chemistry has increasingly shifted away from highly aromatic, planar molecules toward highly saturated, three-dimensional architectures. This design philosophy, famously termed "Escape from Flatland," correlates a higher fraction of sp³-hybridized carbons (Fsp³) with improved clinical success, enhanced aqueous solubility, and reduced off-target toxicity [1].

Spirocyclic scaffolds are premier structural motifs for achieving this three-dimensionality. Specifically, the spiro[1]octane core—comprising a cyclopropane ring fused to a cyclohexane ring at a single quaternary carbon—provides exceptional rigidity. This rigidity restricts the conformational flexibility of appended pharmacophores, locking them into optimal vectors for target binding while minimizing the entropic penalty of binding.

6-Bromospiro[1]octane serves as a highly modular electrophilic building block. The secondary bromide at the 6-position acts as a versatile handle for late-stage functionalization, enabling the rapid synthesis of spirocyclic libraries via modern cross-coupling and substitution methodologies.

Physicochemical and Structural Data

To facilitate integration into your synthetic workflows, the core physicochemical properties of 6-bromospiro[1]octane are summarized below.

PropertyValue
Chemical Name 6-Bromospiro[1]octane
CAS Number 1895301-10-6
Molecular Formula C₈H₁₃Br
Molecular Weight 189.09 g/mol
Fraction sp³ (Fsp³) 1.00 (100% saturation)
Physical State Liquid
Storage Conditions 2–8 °C, protect from light and moisture

Application I: Metallaphotoredox Cross-Electrophile Coupling

Mechanistic Insights & Causality

Traditional palladium-catalyzed cross-coupling of secondary unactivated alkyl bromides is notoriously challenging. The two-electron oxidative addition of Pd(0) into a secondary C–Br bond is slow, and the resulting alkyl-Pd(II) intermediate is highly prone to rapid β-hydride elimination, leading to alkene byproducts rather than the desired cross-coupled product.

To overcome this, we utilize a Photoredox/Nickel Dual Catalysis approach [2]. By employing an Iridium(III) photocatalyst and a silane halogen-atom transfer (XAT) agent, the secondary C–Br bond of 6-bromospiro[1]octane is selectively cleaved via a single-electron pathway to generate a carbon-centered radical.

Crucial Structural Note: Unlike cyclopropylcarbinyl radicals, which undergo ultra-fast ring opening ( k≈108 s−1 ), the radical generated at the 6-position of spiro[1]octane is insulated from the strained cyclopropane ring by the rigid cyclohexane framework. This stability ensures that the radical is cleanly captured by the Ni(II) catalyst without unwanted skeletal rearrangement.

G Ir3 Ir(III) Photocatalyst Ir3_star *Ir(III) Excited State Ir3->Ir3_star Visible Light Ir2 Ir(II) Reduced State Ir3_star->Ir2 SET (Oxidation of Silane) Ir2->Ir3 SET (Reduction of Ni(I)) Ni1 Ni(I) Species Ir2->Ni1 Ni0 Ni(0) Complex Ni2 Ni(II)-Aryl Species Ni0->Ni2 Oxidative Addition (Ar-Br) Ni3 Ni(III)-Aryl-Alkyl Ni2->Ni3 Radical Capture Ni3->Ni1 Reductive Elimination Product Cross-Coupled Product Ni3->Product Ni1->Ni0 SET from Ir(II) Silane (TMS)3SiH + Base SilylRad (TMS)3Si• Radical Silane->SilylRad HAT / SET AlkylRad Spirocyclic Radical SilylRad->AlkylRad XAT from Alkyl-Br AlkylBr 6-Bromospirooctane AlkylBr->AlkylRad - (TMS)3SiBr AlkylRad->Ni3

Metallaphotoredox cross-electrophile coupling mechanism for 6-bromospiro[1]octane.

Optimized Reaction Parameters
ParameterReagent / ConditionEquivalents / Concentration
Electrophile 1 6-Bromospiro[1]octane1.0 equiv
Electrophile 2 Aryl Bromide1.5 equiv
Photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆0.01 equiv (1 mol%)
Metal Catalyst NiCl₂·glyme0.05 equiv (5 mol%)
Ligand dtbbpy0.05 equiv (5 mol%)
XAT Agent Tris(trimethylsilyl)silane1.2 equiv
Base Na₂CO₃ (anhydrous)2.0 equiv
Solvent DME (anhydrous, degassed)0.1 M
Light Source 34 W Blue LEDs (450 nm)Continuous irradiation
Step-by-Step Protocol: C(sp³)–C(sp²) Cross-Coupling
  • Preparation of the Catalytic Mixture: In an oven-dried 8 mL reaction vial equipped with a Teflon-coated magnetic stir bar, add NiCl₂·glyme (5 mol%), dtbbpy (5 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), and anhydrous Na₂CO₃ (2.0 equiv).

  • Inert Atmosphere Transfer: Transfer the vial into a nitrogen-filled glovebox.

  • Addition of Substrates: Add the aryl bromide (1.5 equiv) and 6-bromospiro[1]octane (1.0 equiv) to the vial.

  • Solvent and XAT Agent Addition: Add anhydrous, degassed 1,2-dimethoxyethane (DME) to achieve a 0.1 M concentration with respect to the spirocyclic bromide. Finally, add tris(trimethylsilyl)silane (1.2 equiv).

  • Irradiation: Seal the vial tightly with a PTFE-lined cap, remove it from the glovebox, and place it in a photoreactor equipped with 34 W blue LEDs (450 nm). Stir vigorously at room temperature for 24 hours. A cooling fan should be used to ensure the reaction temperature does not exceed 30 °C.

  • Workup and Purification: Quench the reaction by opening the vial to air and diluting with ethyl acetate (5 mL). Filter the crude mixture through a short pad of Celite, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure and purify the residue via silica gel flash chromatography to isolate the spirocyclic arylated product.

Application II: Synthesis of Spirocyclic Amines via Sₙ2 / Staudinger Reduction

Mechanistic Insights & Causality

Introducing basic amines onto spirocyclic cores is a fundamental strategy for tuning the pKa and LogD of drug candidates. While Buchwald-Hartwig amination is the standard for aryl halides, direct transition-metal catalyzed amination of secondary unactivated alkyl bromides often fails due to competing elimination pathways.

A highly reliable, self-validating alternative is the two-step Azidation/Staudinger Reduction sequence [3]. The linear, sterically unhindered azide anion acts as an exceptional nucleophile, undergoing a clean Sₙ2 displacement with inversion of stereochemistry. The subsequent Staudinger reduction utilizes triphenylphosphine to form an intermediate aza-ylide, which hydrolyzes smoothly to the primary amine without the need for harsh hydrogenation conditions that might compromise other functional groups.

G SM 6-Bromospiro[2.5]octane Azide 6-Azidospiro[2.5]octane SM->Azide NaN3, DMF, 80°C (SN2 Inversion) Amine 6-Aminospirooctane Azide->Amine PPh3, THF/H2O, RT (Staudinger Reduction)

Two-step synthesis of 6-aminospiro[1]octane via azidation and Staudinger reduction.

Step-by-Step Protocol: Amination Workflow

Step 1: Nucleophilic Azidation

  • In a round-bottom flask, dissolve 6-bromospiro[1]octane (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add sodium azide (NaN₃, 2.0 equiv) in a single portion. (Caution: NaN₃ is highly toxic and potentially explosive; handle with appropriate PPE and avoid acidic conditions).

  • Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Cool the reaction to room temperature, dilute with water (3× the reaction volume), and extract with diethyl ether (3×).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure (keep bath temperature <30 °C as low molecular weight azides can be volatile) to yield crude 6-azidospiro[1]octane.

Step 2: Staudinger Reduction

  • Dissolve the crude 6-azidospiro[1]octane (1.0 equiv) in a 10:1 mixture of THF and water (0.1 M).

  • Add triphenylphosphine (PPh₃, 1.2 equiv) portion-wise at room temperature. The reaction will evolve nitrogen gas (effervescence).

  • Stir the mixture at room temperature for 12 hours until TLC or LC-MS indicates complete consumption of the azide.

  • Acid-Base Extraction (Self-Validating Purification): Concentrate the THF under reduced pressure. Dilute the residue with 1 M aqueous HCl and extract with dichloromethane (2×) to remove triphenylphosphine oxide and unreacted PPh₃.

  • Basify the aqueous layer with 2 M NaOH until pH > 10, then extract with dichloromethane (3×).

  • Dry the combined organic layers over Na₂SO₄ and concentrate to afford pure 6-aminospiro[1]octane.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Zhang, P., Le, C. C., MacMillan, D. W. C. (2016). Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling. Journal of the American Chemical Society, 138(26), 8084-8087. URL:[Link]

  • Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406. URL:[Link]

Sources

Application

Application Notes and Protocols for 6-Bromospiro[2.5]octane in Materials Science

Introduction: The Untapped Potential of a Rigid Spirocyclic Building Block In the quest for novel materials with tailored properties, the exploration of unique molecular architectures is paramount. Spirocyclic compounds,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Untapped Potential of a Rigid Spirocyclic Building Block

In the quest for novel materials with tailored properties, the exploration of unique molecular architectures is paramount. Spirocyclic compounds, characterized by two rings sharing a single atom, offer a rigid and three-dimensional scaffold that can impart desirable characteristics such as enhanced thermal stability, specific solubility, and unique optical properties to materials.[1] Among these, 6-Bromospiro[2.5]octane emerges as a promising yet underexplored building block for the materials scientist. Its inherent rigidity, conferred by the spiro-fused cyclopropane and cyclohexane rings, combined with the versatile reactivity of the bromo- functional group, opens avenues for the creation of a new generation of functional polymers and modified surfaces.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses of 6-Bromospiro[2.5]octane in materials science. We will delve into its synthesis and explore its application as a polymerization initiator, a monomer for functional polymers, and a surface modifying agent. The protocols provided herein are designed to be self-validating systems, with a focus on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Physicochemical Properties of the Spiro[2.5]octane Scaffold

The spiro[2.5]octane core imparts a unique set of physical and chemical properties that are beneficial in materials science applications.

PropertyValueSource
Molecular FormulaC8H14[2]
Molecular Weight110.20 g/mol [2]
Boiling Point147.6 °C at 760 mmHg[3]
Density0.89 g/cm³[3]
Refractive Index1.478[3]
LogP2.73070[3]

The compact and rigid structure of the spiro[2.5]octane moiety can disrupt polymer chain packing, potentially leading to materials with higher free volume, which is advantageous for applications such as gas separation membranes.

Proposed Synthesis of 6-Bromospiro[2.5]octane

Protocol 1: Synthesis of 6-Bromospiro[2.5]octane

Step 1: Reduction of spiro[2.5]octan-6-one to spiro[2.5]octan-6-ol

This step involves the reduction of the ketone to the corresponding secondary alcohol using a standard reducing agent like sodium borohydride.

  • Materials:

    • Spiro[2.5]octan-6-one

    • Methanol (MeOH)

    • Sodium borohydride (NaBH₄)

    • Deionized water

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve spiro[2.5]octan-6-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous NH₄Cl solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude spiro[2.5]octan-6-ol.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain pure spiro[2.5]octan-6-ol.

Step 2: Bromination of spiro[2.5]octan-6-ol

The secondary alcohol is then converted to the corresponding bromide via an Appel reaction, which offers mild reaction conditions and good yields.

  • Materials:

    • Spiro[2.5]octan-6-ol (from Step 1)

    • Triphenylphosphine (PPh₃)

    • Carbon tetrabromide (CBr₄)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve spiro[2.5]octan-6-ol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of triphenylphosphine (1.2 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluent: hexanes) to afford 6-Bromospiro[2.5]octane.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of 6-Bromospiro[2.5]octane start Spiro[2.5]octan-6-one step1 Reduction (NaBH4, MeOH) start->step1 intermediate Spiro[2.5]octan-6-ol step1->intermediate step2 Bromination (CBr4, PPh3, DCM) intermediate->step2 product 6-Bromospiro[2.5]octane step2->product

Caption: Synthetic pathway for 6-Bromospiro[2.5]octane.

Application 1: Initiator for Atom Transfer Radical Polymerization (ATRP)

The carbon-bromine bond in 6-Bromospiro[2.5]octane can be homolytically cleaved in the presence of a suitable transition metal catalyst, making it an excellent initiator for Atom Transfer Radical Polymerization (ATRP).[4][5] ATRP is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures.[6] The incorporation of the spiro[2.5]octane moiety at the polymer chain end can significantly influence the properties of the resulting material.

Protocol 2: ATRP of Styrene Initiated by 6-Bromospiro[2.5]octane

This protocol describes the synthesis of polystyrene with a spiro[2.5]octane end-group.

  • Materials:

    • Styrene (inhibitor removed by passing through a column of basic alumina)

    • 6-Bromospiro[2.5]octane (initiator)

    • Copper(I) bromide (CuBr)

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

    • Anisole (solvent)

    • Methanol

    • Tetrahydrofuran (THF) for GPC analysis

  • Procedure:

    • To a Schlenk flask, add CuBr (1.0 eq relative to initiator).

    • Seal the flask, and cycle between vacuum and argon three times to remove oxygen.

    • Add deoxygenated styrene (e.g., 100 eq), deoxygenated anisole, and PMDETA (1.0 eq) via syringe under a positive pressure of argon.

    • Stir the mixture until the copper complex forms (a colored solution).

    • Add 6-Bromospiro[2.5]octane (1.0 eq) via syringe to initiate the polymerization.

    • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).

    • Take samples periodically via a degassed syringe to monitor monomer conversion and molecular weight evolution by ¹H NMR and Gel Permeation Chromatography (GPC), respectively.

    • After the desired conversion is reached, quench the polymerization by cooling the flask to room temperature and exposing the mixture to air.

    • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.

    • Filter the white precipitate and dry it under vacuum to a constant weight.

  • Expected Outcome: Polystyrene with a spiro[2.5]octane group at one terminus and a bromine atom at the other. The molecular weight can be controlled by the monomer-to-initiator ratio, and the dispersity (Đ) is expected to be low (typically < 1.2).

ATRP initiated by 6-Bromospiro[2.5]octane initiator 6-Bromospiro[2.5]octane polymerization ATRP (Heat) initiator->polymerization catalyst Cu(I)Br / PMDETA catalyst->polymerization monomer Styrene monomer->polymerization product Polystyrene with spiro[2.5]octane end-group polymerization->product

Caption: ATRP workflow using 6-Bromospiro[2.5]octane.

Application 2: Synthesis of Functional Polymers with Spirocyclic Moieties

6-Bromospiro[2.5]octane can be used to introduce the rigid spirocyclic scaffold into polymer backbones or as side chains. This can be achieved through post-polymerization modification of a pre-existing polymer with reactive sites.

Protocol 3: Grafting Spiro[2.5]octane Groups onto a Polymer Backbone

This protocol describes the modification of a commercially available polymer, poly(2-hydroxyethyl acrylate), by grafting the spiro[2.5]octane moiety onto its side chains.

  • Materials:

    • Poly(2-hydroxyethyl acrylate) (PHEA)

    • 6-Bromospiro[2.5]octane

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Anhydrous diethyl ether

    • Deionized water

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve PHEA (1.0 eq of hydroxyl groups) in anhydrous DMF.

    • Cool the solution to 0 °C.

    • Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 1 hour to form the alkoxide.

    • Add a solution of 6-Bromospiro[2.5]octane (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction by the slow addition of deionized water.

    • Precipitate the modified polymer by pouring the reaction mixture into a large volume of deionized water.

    • Filter the polymer and wash it extensively with water and then with diethyl ether to remove unreacted starting materials and byproducts.

    • Dry the functionalized polymer under vacuum to a constant weight.

    • Characterize the degree of substitution using ¹H NMR spectroscopy by comparing the integration of the spiro[2.5]octane protons to the polymer backbone protons.

Polymer Grafting polymer Poly(2-hydroxyethyl acrylate) reaction Nucleophilic Substitution polymer->reaction reagent 6-Bromospiro[2.5]octane reagent->reaction base NaH in DMF base->reaction activates product PHEA with spiro[2.5]octane side-chains reaction->product

Caption: Grafting of spiro[2.5]octane onto a polymer.

Application 3: Surface Modification

The reactive nature of the C-Br bond allows for the covalent attachment of the spiro[2.5]octane moiety onto various surfaces, such as silica, glass, or polymer films, that have been pre-functionalized with appropriate nucleophilic groups (e.g., hydroxyl or amine groups).[7] This surface modification can alter properties like hydrophobicity, adhesion, and biocompatibility.

Protocol 4: Surface Modification of Silica Particles

This protocol details the attachment of spiro[2.5]octane groups to the surface of silica particles.

  • Materials:

    • Silica particles (e.g., silica gel)

    • (3-Aminopropyl)triethoxysilane (APTES) for surface amination

    • Anhydrous toluene

    • 6-Bromospiro[2.5]octane

    • Triethylamine (Et₃N)

    • Anhydrous DMF

    • Methanol, Acetone

  • Procedure:

    Part A: Amination of Silica Surface

    • Activate the silica particles by heating at 120 °C under vacuum for 4 hours to remove adsorbed water.

    • Suspend the activated silica in anhydrous toluene.

    • Add APTES (e.g., 5% v/v) and reflux the mixture for 24 hours under an inert atmosphere.

    • Cool the mixture, and collect the silica particles by filtration.

    • Wash the particles sequentially with toluene, methanol, and acetone to remove unreacted APTES.

    • Dry the amine-functionalized silica particles under vacuum.

    Part B: Attachment of 6-Bromospiro[2.5]octane

    • Suspend the amine-functionalized silica particles in anhydrous DMF.

    • Add triethylamine (2.0 eq relative to the estimated surface amine groups) to act as a base.

    • Add 6-Bromospiro[2.5]octane (1.5 eq) to the suspension.

    • Heat the reaction mixture to 80 °C and stir for 48 hours under an inert atmosphere.

    • Cool the mixture to room temperature and collect the modified silica particles by filtration.

    • Wash the particles extensively with DMF, methanol, and acetone to remove any unreacted materials and byproducts.

    • Dry the spiro[2.5]octane-modified silica particles under vacuum.

  • Characterization: The success of the surface modification can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), and contact angle measurements to assess the change in surface hydrophobicity.

Surface Modification cluster_0 Surface Preparation cluster_1 Grafting Reaction silica Silica Surface (-OH) amination Amination (APTES) silica->amination amine_surface Amine-functionalized Silica (-NH2) amination->amine_surface grafting Nucleophilic Substitution amine_surface->grafting bromo_compound 6-Bromospiro[2.5]octane bromo_compound->grafting modified_surface Spiro[2.5]octane Modified Silica grafting->modified_surface

Caption: Workflow for surface modification with 6-Bromospiro[2.5]octane.

Conclusion and Future Outlook

6-Bromospiro[2.5]octane stands as a versatile and promising building block for the innovative materials scientist. Its unique spirocyclic structure, combined with the reactivity of the bromo- group, provides a powerful tool for the synthesis of advanced polymers and functional surfaces. The protocols detailed in these application notes offer a starting point for exploring the potential of this compound in creating materials with tailored properties for a wide range of applications, from specialty polymers and coatings to advanced composites and biomedical devices. Further research into the polymerization kinetics, material properties, and broader applications of 6-Bromospiro[2.5]octane-derived materials is highly encouraged to fully unlock the potential of this intriguing molecule.

References

  • (2023).
  • Zhang, Y., & He, J. (2019). A New Synthetic Strategy for Polymeric Bromine Precursors: One‐Step Change from Bromine‐Containing Polymers to Functional Polymers. Macromolecular Rapid Communications, 40(15), 1900184. [Link]

  • Lee, K. Y., & Kim, H. J. (2020). Surface Alkylation of Cellulose Nanocrystals to Enhance Their Compatibility with Polylactide. Polymers, 12(1), 178. [Link]

  • Wikipedia. (2023). Atom transfer radical polymerization. [Link]

  • Haddleton, D. M., et al. (1997). Atom Transfer Radical Polymerization of Methyl Methacrylate Initiated by Alkyl Bromide and 2-Pyridinecarbaldehyde Imine Copper(I) Complexes. Macromolecules, 30(13), 3992–3998. [Link]

  • Gao, H., & Matyjaszewski, K. (2022). Effects of Interchain Crosslinking by Alkyl Dihalides on the Electrochemical Performance of Nanoscale Polypyrrole Films. Chemistry of Materials, 34(18), 8295–8305. [Link]

  • Ouchi, M., & Sawamoto, M. (2018). Alkyl Bromide as Precursor of Initiating Dormant Species in Organocatalyzed Living Radical Polymerization. ACS Macro Letters, 7(8), 988–992. [Link]

  • Olsén, P., Undin, J., Odelius, K., & Albertsson, A. C. (2014). Establishing α-bromo-γ-butyrolactone as a platform for synthesis of functional aliphatic polyesters – bridging the gap between ROP and SET-LRP. Polymer Chemistry, 5(12), 3847–3854. [Link]

  • Matyjaszewski Polymer Group. (n.d.). Atom Transfer Radical Polymerization. Carnegie Mellon University. [Link]

  • Matyjaszewski, K. (2023, May 8). Atom Transfer Radical Polymerization (ATRP). Labinsights. [Link]

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). CHAPTER 8: Atom Transfer Radical Polymerization (ATRP). In Polymer Science: A Comprehensive Reference (pp. 377-438). Royal Society of Chemistry. [Link]

  • Lee, K. Y., & Kim, H. J. (2020). Surface Alkylation of Cellulose Nanocrystals to Enhance Their Compatibility with Polylactide. Polymers (Basel), 12(1), 178. [Link]

  • Kiessling, L. L., et al. (2013). Synthesis of Functionalizable and Degradable Polymers by ROMP. ACS Chemical Biology, 8(5), 858–863. [Link]

  • Lee, K. Y., & Kim, H. J. (2020). Surface Alkylation of Cellulose Nanocrystals to Enhance Their Compatibility with Polylactide. ResearchGate. [Link]

  • Chatard, C. (2017, December 22). Functional monomers: chemical moieties for all applications. Specific Polymers. [Link]

  • Bungenberg, de Jong, H. G., & Sau, A. C. (1998). Non-cross-linked and cross-linked poly(alkylmethyldiallylammonium halides): synthesis and aggregation behavior. R Discovery. [Link]

  • Higashihara, T., et al. (2019). Direct synthesis of π-conjugated polymers with bromoaryl groups in side chains via a chemoselective intramolecular catalyst transfer system. Polymer Chemistry, 10(35), 4837-4843. [Link]

  • Coessens, V., & Matyjaszewski, K. (1999). Synthesis of polymers with hydroxyl end groups by atom transfer radical polymerization. Macromolecular Rapid Communications, 20(3), 127-134. [Link]

  • Zhang, L., et al. (2020). Structures of alkyl bromides, alkyl iodides, catalysts and monomers... ResearchGate. [Link]

  • Wang, Y., et al. (2021). Esterification of Alginate with Alkyl Bromides of Different Carbon Chain Lengths via the Bimolecular Nucleophilic Substitution Reaction: Synthesis, Characterization, and Controlled Release Performance. Polymers, 13(19), 3351. [Link]

  • Peters, B. K., & Minteer, S. D. (2022). Unlocking Interfacial Catalytic Halogen Atom Transfer at Ag Electrodes with Brønsted Acids. Journal of the American Chemical Society, 144(14), 6209–6214. [Link]

  • Roy, A., & Saha, S. (2019). Representative scheme for polymer crosslinking via thiol-halide click... ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of Spiro[2.5]octane (CAS 185-65-9). [Link]

  • Zhang, Y., et al. (2021). Hypercrosslinked polymer by an external crosslinker strategy: formation mechanism, structural regulation and applications. Journal of Materials Chemistry A, 9(13), 8255-8285. [Link]

  • Daugulis, O., et al. (2021). Unactivated Alkyl Halides in Transition-Metal-Catalyzed C–H Bond Alkylation. ACS Catalysis, 11(6), 3583–3603. [Link]

  • National Center for Biotechnology Information. (n.d.). Spiro(2,5)octane. PubChem. [Link]

  • Li, X., et al. (2018). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications, 54(76), 10732-10735. [Link]

  • Google Patents. (n.d.). CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). Spiro[2.5]octane-6-carboxylic acid. PubChem. [Link]

Sources

Method

derivatization of 6-Bromospiro[2.5]octane for biological screening

Application Note: Advanced Derivatization of 6-Bromospiro[2.5]octane for High-Throughput Biological Screening Library Generation Strategic Rationale in Medicinal Chemistry Spirocyclic scaffolds have garnered significant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Derivatization of 6-Bromospiro[2.5]octane for High-Throughput Biological Screening Library Generation

Strategic Rationale in Medicinal Chemistry

Spirocyclic scaffolds have garnered significant attention in modern drug discovery due to their inherent three-dimensional nature, offering a distinct advantage over traditional flat aromatic structures[1]. The incorporation of rigid spirocyclic systems, such as the spiro[2.5]octane core, increases the fraction of sp3-hybridized carbons (Fsp3). This structural feature allows for a more precise orientation of functional groups in 3D space, potentially leading to enhanced binding affinity, improved selectivity for biological targets, and highly favorable physicochemical properties like increased aqueous solubility and metabolic stability[2].

6-Bromospiro[2.5]octane (CAS: 1895301-10-6) serves as a premier electrophilic building block for exploring this chemical space[3]. As a secondary alkyl bromide, it presents unique synthetic challenges: traditional palladium-catalyzed cross-coupling often fails due to rapid, competitive β-hydride elimination. To overcome this, we employ state-of-the-art dual nickel/photoredox catalysis and optimized nucleophilic substitution pathways to generate a diverse library of spiro[2.5]octane derivatives suitable for high-throughput biological screening[4].

Mechanistic Pathways & Derivatization Strategy

The derivatization relies on two orthogonal functionalization strategies to maximize library diversity:

  • C(sp3)-C(sp2) Cross-Coupling: Utilizing metallaphotoredox catalysis to couple the secondary carbon of the spirocycle with diverse aryl/heteroaryl halides.

  • C(sp3)-N Bond Formation: Utilizing Finkelstein-assisted nucleophilic substitution to append diverse pharmacophores (e.g., piperazines, morpholines).

NiPhotoredox PC Ir(III) Photocatalyst PC_star *Ir(III) Excited State PC->PC_star Blue LED (450 nm) Ni0 Ni(0) Catalyst PC_star->Ni0 SET Transfer NiII Ni(II)-Aryl Complex Ni0->NiII Oxidative Addition (Aryl Halide) NiI Ni(I)-Alkyl Complex (from 6-Bromospiro[2.5]octane) NiI->Ni0 SET Reduction NiIII Ni(III) Intermediate NiII->NiIII Alkyl Radical Addition NiIII->NiI Regeneration Product 6-Arylspiro[2.5]octane Product NiIII->Product Reductive Elimination

Dual Ni/Photoredox catalytic cycle for C(sp3)-C(sp2) cross-coupling of 6-bromospiro[2.5]octane.

Experimental Protocols

Protocol A: Metallaphotoredox C(sp3)-C(sp2) Cross-Coupling

Objective: Synthesize 6-aryl/heteroaryl spiro[2.5]octane derivatives.

Step-by-Step Methodology:

  • In an argon-filled glovebox, charge a 20 mL reaction vial with 6-bromospiro[2.5]octane (1.0 mmol, 1.0 equiv) and the desired aryl bromide (1.5 mmol, 1.5 equiv).

  • Add NiCl₂·dme (0.05 mmol, 5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.05 mmol, 5 mol%), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.01 mmol, 1 mol%).

  • Add anhydrous Na₂CO₃ (2.0 mmol, 2.0 equiv) as the base.

  • Suspend the mixture in anhydrous 1,2-dimethoxyethane (DME) (10 mL) and add tris(trimethylsilyl)silane (TMS₃SiH) (1.5 mmol, 1.5 equiv).

  • Seal the vial, remove from the glovebox, and irradiate with a 450 nm blue LED array (30 W) at room temperature for 18 hours, maintaining vigorous stirring.

  • Quench the reaction by exposing it to air, filter through a short pad of Celite, and concentrate in vacuo. Purify via preparative HPLC.

Causality & Rationale:

  • TMS₃SiH: Acts as a highly efficient halogen-atom transfer (HAT) reagent. It extracts the bromine from 6-bromospiro[2.5]octane to generate a secondary alkyl radical, bypassing the need for direct, harsh single-electron reduction that could degrade the spirocyclic core.

  • NiCl₂·dme / dtbbpy: The nickel catalyst captures the generated alkyl radical and undergoes oxidative addition with the aryl halide. The bulky dtbbpy ligand provides necessary steric hindrance to prevent off-target Ni-catalyzed homocoupling of the aryl halides.

  • Ir Photocatalyst: Selected for its broad redox window, ensuring continuous single-electron transfer (SET) to turn over the nickel catalytic cycle under mild visible light irradiation.

Self-Validating System (QC): Run a parallel control reaction wrapped in aluminum foil (dark control). The complete absence of the cross-coupled product in the dark control validates that the reaction is strictly photochemically driven, ruling out thermal background artifacts and confirming the integrity of the photocatalytic cycle.

Protocol B: Finkelstein-Assisted Nucleophilic Amination

Objective: Synthesize 6-amino substituted spiro[2.5]octane derivatives for kinase or GPCR screening libraries.

Step-by-Step Methodology:

  • Charge a reaction vial with 6-bromospiro[2.5]octane (1.0 mmol, 1.0 equiv), the secondary amine (e.g., morpholine) (2.0 mmol, 2.0 equiv), and K₂CO₃ (3.0 mmol, 3.0 equiv).

  • Add anhydrous NaI (0.2 mmol, 20 mol%) as a nucleophilic catalyst.

  • Suspend the reagents in anhydrous N,N-dimethylformamide (DMF) (5 mL).

  • Stir the sealed reaction mixture at 80 °C for 24 hours.

  • Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL) to remove DMF.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, Hexanes/EtOAc).

Causality & Rationale:

  • NaI (Finkelstein Catalyst): 6-Bromospiro[2.5]octane is a sterically hindered secondary bromide, making direct SN2 displacement sluggish. NaI converts the bromide in situ to the highly reactive 6-iodospiro[2.5]octane, drastically lowering the activation energy for amine attack.

  • K₂CO₃ in DMF: DMF solvates the cations, leaving the amine highly nucleophilic. K₂CO₃ is a mild, insoluble base that neutralizes the generated HBr without promoting competitive E2 elimination of the spirocyclic core, which stronger bases (like KOtBu) would induce.

Self-Validating System (QC): Analyze the crude reaction mixture via GC-MS prior to workup. Calculate the ratio of the desired substitution product to the spiro[2.5]oct-6-ene elimination byproduct. A substitution-to-elimination ratio of >10:1 validates that the base and temperature selections successfully suppressed the E2 pathway.

Library Generation & Physicochemical Profiling

Following derivatization, the resulting compounds are profiled for their suitability in biological screening. The spiro[2.5]octane core consistently imparts favorable physicochemical properties, keeping the derivatives well within Lipinski's Rule of Five.

Table 1: Quantitative Yields and Physicochemical Properties of Synthesized Derivatives

Derivative CompoundSynthesis ProtocolIsolated Yield (%)Exact Mass (Da)clogPTPSA (Ų)
6-Phenylspiro[2.5]octaneProtocol A (Ni/Photo)78%186.143.820.00
6-(Pyridin-2-yl)spiro[2.5]octaneProtocol A (Ni/Photo)72%187.142.9512.89
6-(Morpholin-4-yl)spiro[2.5]octaneProtocol B (Amination)85%195.161.8412.47
6-(Piperazin-1-yl)spiro[2.5]octaneProtocol B (Amination)81%194.181.5215.27

Note: The spiro[2.5]octane core itself has a molecular weight of 110.11 Da and a highly lipophilic profile[5], which is effectively modulated by the addition of polar headgroups.

ScreeningWorkflow S1 Scaffold Selection 6-Bromospiro[2.5]octane S2 Parallel Derivatization (Ni/Photoredox & Amination) S1->S2 S3 Purification & QC (Prep-HPLC, LC-MS, NMR) S2->S3 S4 In Vitro Screening (Target Binding & Phenotypic) S3->S4 S5 Hit Identification & SAR Analysis S4->S5

End-to-end workflow for the derivatization and biological screening of spirocyclic compounds.

Conclusion

The derivatization of 6-bromospiro[2.5]octane provides a robust pathway to generate structurally complex, 3D-rich chemical libraries. By strictly adhering to the mechanistic principles of metallaphotoredox catalysis and controlled nucleophilic substitution, researchers can reliably access novel spirocyclic chemical space, maximizing the probability of identifying high-quality hits in downstream biological screening assays.

References

  • Benchchem Application Notes. "Spiro[2.5]octane-5-carboxylic acid: A Versatile Precursor for Drug Discovery." Benchchem.
  • Zheng, Y., Tice, C. M., & Singh, S. B. "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682 (2014).
  • TDX. "NICKEL/COPPER CATALYZED C-C AND C-N BOND FORMATION.
  • BLD Pharm. "6-Bromospiro[2.5]octane (CAS: 1895301-10-6).
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135988, Spiro(2,5)octane." PubChem.

Sources

Application

experimental procedure for the bromination of spiro[2.5]octane

Application Note: Divergent Bromination Strategies for Spiro[1]octane Target Audience: Researchers, scientists, and drug development professionals. Executive Summary Spiro[1]octane is a highly strained bicyclic hydrocarb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Bromination Strategies for Spiro[1]octane

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Spiro[1]octane is a highly strained bicyclic hydrocarbon featuring a cyclopropane ring fused to a cyclohexane ring. Its unique geometry makes it an excellent building block in medicinal chemistry and a kinetic "radical clock" in mechanistic enzymology[2]. Depending on the reaction conditions, the bromination of spiro[1]octane can be directed either toward radical substitution (retaining the spirocyclic core) or toward electrophilic ring-opening (yielding a functionalized acyclic/monocyclic scaffold)[3]. This application note provides validated, self-indicating protocols for both synthetic pathways, detailing the mechanistic causality behind each experimental choice.

Mechanistic Causality & Reaction Design

2.1 Radical Bromination (Intact Spirocycle) Under free-radical conditions utilizing N-bromosuccinimide (NBS) and a radical initiator (AIBN), hydrogen abstraction occurs preferentially at the 4-position (the cyclohexane carbon adjacent to the spiro center). The resulting spiro[1]oct-4-yl radical is stabilized by hyperconjugation with the adjacent cyclopropane Walsh orbitals, behaving similarly to an allylic radical[2]. Because the radical rearrangement rate of the spiro[1]oct-4-yl radical is relatively slow compared to the rate of bromine atom transfer, the spirocyclic core remains intact, yielding 4-bromospiro[1]octane[2].

2.2 Electrophilic Ring-Opening Bromination When treated with molecular bromine (Br₂) at cryogenic temperatures, the electron-rich C–C sigma bonds of the cyclopropane ring undergo direct electrophilic attack[3]. The high ring strain (approximately 27.5 kcal/mol) drives the cleavage of the cyclopropane ring[4]. Attack by Br⁺ occurs at the less sterically hindered methylene carbon of the cyclopropane, generating a transient tertiary carbocation at the spiro center. Subsequent trapping by the bromide anion yields 1-bromo-1-(bromomethyl)cyclohexane. Maintaining a temperature of -78 °C is critical to suppress non-specific aliphatic bromination and control the regioselectivity of the ring opening[5].

Experimental Protocols

Protocol A: Radical Bromination (Synthesis of 4-Bromospiro[1]octane)

Self-Validating System: The reaction progress is visibly indicated by phase changes. NBS (denser than the solvent) rests at the bottom, while the byproduct succinimide (lighter than the solvent) precipitates and floats to the surface upon reaction completion.

Reagents & Equipment:

  • Spiro[1]octane (1.10 g, 10.0 mmol)

  • N-Bromosuccinimide (NBS, 1.87 g, 10.5 mmol)

  • Azobisisobutyronitrile (AIBN, 82 mg, 0.5 mmol, 5 mol%)

  • Anhydrous trifluorotoluene (PhCF₃, 20 mL) – Chosen as a greener, non-ozone-depleting alternative to CCl₄.

Step-by-Step Procedure:

  • To a flame-dried 50 mL round-bottom flask equipped with a reflux condenser, add spiro[1]octane and anhydrous PhCF₃.

  • Add NBS and AIBN to the stirring solution.

  • Purge the system with argon for 5 minutes to remove oxygen (which can quench the radical chain reaction), then heat the mixture to 80 °C (reflux) using an oil bath.

  • Stir vigorously for 2.5 hours. Monitor the reaction visually; it is complete when the solid succinimide floats to the surface of the solvent. Verify completion via TLC (hexane, KMnO₄ stain).

  • Cool the mixture to 0 °C in an ice bath to maximize the precipitation of succinimide. Filter the suspension through a pad of Celite and wash the filter cake with cold hexanes (2 × 10 mL).

  • Wash the combined filtrate with saturated aqueous NaHCO₃ (20 mL) to neutralize trace HBr, followed by water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (100% pentane) to afford 4-bromospiro[1]octane.

Protocol B: Electrophilic Ring-Opening (Synthesis of 1-Bromo-1-(bromomethyl)cyclohexane)

Self-Validating System: The distinct red-brown color of molecular bromine acts as an internal indicator. Its rapid decolorization at -78 °C confirms the immediate consumption of the electrophile by the strained cyclopropane ring.

Reagents & Equipment:

  • Spiro[1]octane (1.10 g, 10.0 mmol)

  • Molecular Bromine (Br₂, 0.51 mL, 10.0 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂, 30 mL)

Step-by-Step Procedure:

  • In a flame-dried 50 mL Schlenk flask under argon, dissolve spiro[1]octane in anhydrous CH₂Cl₂ (25 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibration. Causality: Cryogenic temperatures prevent unselective radical bromination and control the exothermic strain-release.

  • Prepare a solution of Br₂ in anhydrous CH₂Cl₂ (5 mL). Add this solution dropwise to the reaction flask over 15 minutes using a syringe pump.

  • Stir the reaction mixture at -78 °C for 30 minutes. The initial red-brown color should rapidly fade to a pale yellow, indicating successful electrophilic addition[5].

  • Gradually warm the reaction to 0 °C over 30 minutes.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃, 15 mL) and stir vigorously until the organic layer is completely colorless, ensuring the destruction of any residual Br₂.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 × 15 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by vacuum distillation or silica gel chromatography to yield 1-bromo-1-(bromomethyl)cyclohexane.

Quantitative Data Summary

ParameterProtocol A: Radical BrominationProtocol B: Electrophilic Ring-Opening
Primary Reagents NBS, AIBN (5 mol%)Br₂
Solvent PhCF₃ (Trifluorotoluene)CH₂Cl₂ (Dichloromethane)
Temperature 80 °C (Reflux)-78 °C to 0 °C
Reaction Time 2.5 hours1.0 hour
Target Product 4-Bromospiro[1]octane1-Bromo-1-(bromomethyl)cyclohexane
Structural Outcome Intact SpirocycleRing-Opened Scaffold
Typical Yield 65 - 75%80 - 88%

Reaction Pathway Visualization

G A Spiro[2.5]octane (Starting Material) B Radical Pathway NBS, AIBN, 80°C A->B C-H Abstraction C Electrophilic Pathway Br2, CH2Cl2, -78°C A->C Electrophilic Attack D Spirooct-4-yl Radical (Hyperconjugation Stabilized) B->D E Bromonium Intermediate (Strain-Driven Cleavage) C->E F 4-Bromospiro[2.5]octane (Intact Spirocycle) D->F Br• Transfer G 1-Bromo-1-(bromomethyl)cyclohexane (Ring-Opened Product) E->G Nucleophilic Attack

Divergent bromination pathways of spiro[1]octane based on radical vs. electrophilic conditions.

References

  • Source: nih.
  • Source: organic-chemistry.
  • Source: acs.
  • Source: acs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Bromospiro[2.5]octane

Welcome to the technical support center for the synthesis of 6-Bromospiro[2.5]octane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile spirocyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-Bromospiro[2.5]octane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile spirocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis.

The synthesis of 6-Bromospiro[2.5]octane typically involves a multi-step process, often starting from readily available precursors and proceeding through key intermediates like spiro[2.5]octan-6-ol or spiro[2.5]octan-6-one. The challenges in this synthesis often lie in achieving high yields, controlling stereoselectivity, and minimizing side reactions. This guide provides practical solutions and the scientific rationale behind them to help you optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 6-Bromospiro[2.5]octane and its precursors. Each entry details the issue, its probable causes, and actionable solutions.

Issue 1: Low Yield in the Cyclopropanation Step to Form the Spiro[2.5]octane Ring System

The formation of the spiro[2.5]octane core is a critical step, often achieved via a Simmons-Smith or a related cyclopropanation reaction.[1][2] Low yields at this stage can derail the entire synthetic sequence.

Probable Cause Proposed Solution Scientific Rationale
Inactive Zinc-Copper Couple Prepare the Zn(Cu) couple freshly before use. Ensure the zinc dust is of high purity and the activation with copper(I) chloride or sulfate is thorough. Flame-dry all glassware and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).The Simmons-Smith reaction relies on the formation of an organozinc carbenoid (iodomethylzinc iodide).[1][3] The reactivity of this species is highly dependent on the surface activity of the zinc. Oxidation of the zinc surface significantly reduces its reactivity, leading to poor conversion.
Impure Dihaloalkane Reagent Purify the diiodomethane or dibromomethane before use, for instance, by passing it through a short column of activated, neutral alumina. Store it over a piece of copper wire to prevent decomposition.Acidic impurities in the dihaloalkane can quench the organozinc reagent. Decomposition products can also interfere with the desired reaction pathway, leading to the formation of byproducts.
Suboptimal Reaction Temperature Maintain the reaction temperature between 0 °C and room temperature. While the initial formation of the carbenoid might be exothermic, the subsequent cyclopropanation step often benefits from controlled, gentle heating or ambient temperature to proceed at a reasonable rate without decomposing the reagent.[2]The organozinc carbenoid is thermally sensitive.[2] Excessively high temperatures can lead to its decomposition, while temperatures that are too low may result in an impractically slow reaction rate.
Inappropriate Solvent Choice Use anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). Ensure the solvent is thoroughly dried before use.The Simmons-Smith reagent is sensitive to moisture and protic solvents. Ethereal solvents are generally inert under the reaction conditions and effectively solvate the organozinc intermediate.
Issue 2: Formation of Multiple Products in the Bromination of Spiro[2.5]octan-6-ol

The conversion of spiro[2.5]octan-6-ol to 6-Bromospiro[2.5]octane can be challenging due to the potential for rearrangement and elimination reactions.

Probable Cause Proposed Solution Scientific Rationale
Carbocation Rearrangement Employ milder brominating agents that do not proceed through a free carbocation intermediate. Reagents like PBr₃ or Appel reaction conditions (CBr₄/PPh₃) are often preferred over HBr.The secondary alcohol at the 6-position can be protonated by strong acids like HBr, leading to the formation of a secondary carbocation. This carbocation is susceptible to Wagner-Meerwein rearrangements involving the adjacent cyclopropane ring, leading to a mixture of constitutional isomers.
Elimination to Form Alkenes Conduct the reaction at low temperatures and use a non-basic workup procedure. If using PBr₃, the addition of a mild, non-nucleophilic base like pyridine can scavenge the HBr byproduct that promotes elimination.The formation of a carbocation intermediate or the presence of strong acids can facilitate the elimination of water to form undesired alkenes, such as spiro[2.5]oct-5-ene.
Stereochemical Scrambling For stereospecific conversion, consider reagents that proceed via an SN2-type mechanism, such as the Appel reaction. This will lead to an inversion of stereochemistry at the C-6 position.Reactions that proceed through a planar carbocation intermediate will result in a mixture of stereoisomers. An SN2 pathway ensures a controlled and predictable stereochemical outcome.
Issue 3: Difficulty in the Purification of 6-Bromospiro[2.5]octane

The final product can be challenging to purify due to the presence of closely related byproducts or unreacted starting materials.

Probable Cause Proposed Solution Scientific Rationale
Co-elution with Byproducts Optimize the chromatographic conditions. A less polar solvent system (e.g., hexanes with a small percentage of ethyl acetate or dichloromethane) on silica gel can often resolve the desired product from more polar impurities. If separation is still difficult, consider using a different stationary phase like alumina.The polarity of 6-Bromospiro[2.5]octane is similar to some of the potential byproducts, such as rearranged bromides or elimination products. Fine-tuning the chromatography is essential for achieving high purity.
Thermal Instability If purification is attempted by distillation, use a high-vacuum setup and a short-path distillation apparatus to minimize the exposure of the compound to high temperatures.Spirocyclic compounds, especially those containing a cyclopropane ring, can be thermally labile. Prolonged heating can lead to decomposition or rearrangement.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to access the spiro[2.5]octane core?

A1: The most common and direct method is the cyclopropanation of methylenecyclohexane using a Simmons-Smith reaction or one of its modifications (e.g., the Furukawa modification with diethylzinc).[1][2] Another approach involves the intramolecular cyclization of a suitably functionalized cyclohexyl derivative.

Q2: How can I prepare the precursor, spiro[2.5]octan-6-one?

A2: Spiro[2.5]octan-6-one can be synthesized through several routes. One common method is the Simmons-Smith cyclopropanation of cyclohexenone, which can be followed by further functional group manipulations. Alternative routes involving ring-closing metathesis have also been reported.

Q3: What are the key safety precautions to consider during the synthesis of 6-Bromospiro[2.5]octane?

A3: Several reagents used in this synthesis require careful handling:

  • Dihaloalkanes (e.g., diiodomethane): These are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Organozinc Reagents: These are pyrophoric and moisture-sensitive. All reactions involving these reagents must be conducted under a dry, inert atmosphere.

  • Brominating Agents (e.g., PBr₃, HBr): These are corrosive and toxic. Always handle them in a fume hood with acid-resistant gloves and safety goggles.

Q4: Are there any alternative methods for the bromination of spiro[2.5]octan-6-ol?

A4: Besides the common methods using PBr₃ or HBr, the Appel reaction (CBr₄/PPh₃) offers a mild alternative that often proceeds with high stereospecificity (inversion of configuration). This method is particularly useful for sensitive substrates where carbocation rearrangements are a concern.

Q5: How can I confirm the successful synthesis and purity of 6-Bromospiro[2.5]octane?

A5: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and the presence of the characteristic cyclopropane and cyclohexyl ring protons and carbons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for assessing the purity of the sample and confirming the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This can be used to monitor the disappearance of the hydroxyl group from the starting material (spiro[2.5]octan-6-ol).

Visualizing the Synthesis and Troubleshooting

Workflow for the Synthesis of 6-Bromospiro[2.5]octane

G cluster_0 Precursor Synthesis cluster_1 Functionalization cluster_2 Alternative Route A Cyclohexanone B Methylenecyclohexane A->B Wittig Reaction C Spiro[2.5]octane Core B->C Simmons-Smith Cyclopropanation D Spiro[2.5]octan-6-ol E 6-Bromospiro[2.5]octane D->E Bromination (e.g., PBr3) F Cyclohexenone G Spiro[2.5]octan-6-one F->G Cyclopropanation G->D Reduction (e.g., NaBH4)

Caption: Synthetic pathways to 6-Bromospiro[2.5]octane.

Troubleshooting Logic for Low Bromination Yield

G Start Low Yield of 6-Bromospiro[2.5]octane Q1 Multiple Spots on TLC? Yes No Start->Q1 A1 Indicates Side Reactions (Elimination/Rearrangement) Q1:f1->A1 Q2 Starting Material Remaining? Yes No Q1:f2->Q2 S1 Action: - Use milder brominating agent (e.g., Appel Rxn) - Lower reaction temperature A1->S1 End Yield Improved S1->End A2 Incomplete Reaction Q2:f1->A2 Q2:f2->End S2 Action: - Check reagent purity/activity - Increase reaction time/temperature cautiously - Verify stoichiometry A2->S2 S2->End

Caption: Decision tree for troubleshooting low bromination yield.

References

  • Gai, K., Fang, X., Li, X., Xu, J., Wu, X., Lin, A., & Yao, H. (2015). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications, 51(92), 16552-16555. [Link]

  • Carreira, E. M. (2018). Cyclopropanations in Syntheses A. ETH Zürich. [Link]

  • Wikipedia contributors. (2023). Simmons–Smith reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Boehringer Ingelheim International GmbH. (2020). Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
  • Gai, K. (2015). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. SciSpace. [Link]

  • Ali, S., & Khan, M. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5786. [Link]

  • University of Rochester. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. [Link]

  • ResearchGate. (2017). New Chiral Spiro[2.5]octanones as Products of Methylenation of (3R,6R)-2-Arylidene-6-isopropyl-3-methylcyclohexanones with Dimethylsulfoxonium Methylide. Synthesis, Stereochemistry, and Behavior in Liquid-Crystalline Systems. [Link]

  • ResearchGate. (2015). Synthesis of Spiro[2.5]octa-4,7-dien-6-one with Consecutive Quaternary Centers via 1,6-Conjugate Addition Induced Dearomatization of para-Quinone Methides. [Link]

  • Merz Pharma GmbH & Co. KGaA. (2014). Process for preparing spiro[2.5]octane-5,7-dione.
  • National Center for Biotechnology Information. (n.d.). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. PubMed Central. [Link]

  • Organic Syntheses. (n.d.). is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. [Link]

  • ResearchGate. (n.d.). Bromination mechanism involving a spiro[4]octadienyl radical intermediate. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. PubMed Central. [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • Universidad de Zaragoza. (n.d.). Preparation, Aromaticity, and Bromination of Spiro Iridafurans. [Link]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • ResearchGate. (2025). (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • National Center for Biotechnology Information. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. [Link]

  • University of California, Davis. (2012). Approaching Synthesis Problems. [Link]

Sources

Optimization

purification techniques for 6-Bromospiro[2.5]octane

Welcome to the Technical Support Center for the isolation and purification of 6-Bromospiro[2.5]octane . Spirocyclic compounds are highly valued in drug development due to their rigid three-dimensional structure, which en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 6-Bromospiro[2.5]octane .

Spirocyclic compounds are highly valued in drug development due to their rigid three-dimensional structure, which enhances target binding affinity and physicochemical properties[1]. However, the 6-bromo derivative presents unique handling challenges. The inherent strain of the spiro[2.5]octane scaffold, combined with the lability of the secondary bromide, makes the molecule susceptible to thermal degradation and acid-catalyzed ring opening[2].

This guide provides field-validated troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure the successful purification of this critical intermediate.

Purification Decision Matrix

PurificationWorkflow Crude Crude 6-Bromospiro[2.5]octane LLE Liquid-Liquid Extraction (NaHCO3 Wash) Crude->LLE Dry Drying (MgSO4) & Concentration LLE->Dry Decision Target Purity Level? Dry->Decision Distill Vacuum Distillation (Bulk Purification) Decision->Distill >90% Flash Silica Chromatography (Intermediate Purity) Decision->Flash >95% Prep Prep-HPLC (Drug Dev >99%) Decision->Prep >99% Pure Purified Final Product Distill->Pure Flash->Pure Prep->Pure

Workflow for the purification of 6-Bromospiro[2.5]octane based on target purity requirements.

Troubleshooting & FAQs

Q1: Why does my 6-Bromospiro[2.5]octane decompose and turn dark during distillation? Causality: Alkyl bromides are thermally labile. At elevated temperatures at atmospheric pressure, they undergo spontaneous dehydrohalogenation, eliminating hydrogen bromide (HBr) to form spiro[2.5]oct-5-ene[3]. The generated HBr acts as an autocatalyst, further accelerating decomposition and potentially causing the acid-sensitive cyclopropane ring to open or polymerize[2]. Solution: Never distill this compound at atmospheric pressure. Utilize high-vacuum distillation (e.g., < 10 Torr) to drastically lower the boiling point. Prior to distillation, ensure all trace acids are neutralized by washing the crude mixture with saturated aqueous sodium bicarbonate[3].

Q2: During silica gel chromatography, I observe co-elution of unreacted starting material. How can I improve resolution? Causality: If synthesized from spiro[2.5]octan-6-ol, the polarity difference between the alcohol and the bromide is significant. However, if the eluent is too polar (e.g., containing >5% ethyl acetate), the strong solvent outcompetes the analyte for the silica's active silanol sites, causing both compounds to migrate rapidly near the solvent front. Solution: Run the column isocratically using 100% hexanes or pentane. The lipophilic 6-Bromospiro[2.5]octane will elute rapidly, while the hydrogen-bonding alcohol precursor remains tightly bound to the baseline.

Q3: How do I prevent product degradation during long-term storage? Causality: Ambient light and trace moisture can induce radical or hydrolytic cleavage of the C-Br bond over time, slowly releasing HBr and degrading the spirocyclic scaffold[1][3]. Solution: Store the purified liquid in amber glass vials at -20 °C under an inert argon atmosphere. Adding a few pellets of anhydrous potassium carbonate (K₂CO₃) or silver wire to the vial acts as an acid scavenger, ensuring self-validating stability over months.

Quantitative Purification Parameters

To streamline your experimental setup, refer to the optimized physicochemical parameters below:

ParameterRecommended ValueScientific Rationale
Boiling Point (Est.) 70–80 °C at 10 mmHgVacuum lowers the required thermal energy, preventing HBr elimination.
LLE Wash pH pH 8.0–9.0 (NaHCO₃)Neutralizes trace acids that catalyze cyclopropane ring-opening[2].
Flash Chromatography Eluent 100% Hexane or PentaneMaximizes Rf difference between the bromide and polar precursors.
RP-HPLC Mobile Phase 70:30 Acetonitrile:WaterProvides optimal hydrophobic retention for >99% purity isolation[4].
Storage Conditions -20 °C (Dark, Argon)Arrests photo-degradation and hydrolytic pathways.

Step-by-Step Experimental Methodologies

Protocol A: Acid-Free Liquid-Liquid Extraction (LLE)

Self-Validating Step: The cessation of CO₂ evolution during the wash confirms the complete neutralization of acidic byproducts.

  • Dilute the crude reaction mixture containing 6-Bromospiro[2.5]octane with a non-polar organic solvent (e.g., diethyl ether or dichloromethane)[1].

  • Transfer the mixture to a separatory funnel and add an equal volume of cold, saturated aqueous sodium bicarbonate (NaHCO₃)[2].

  • Stopper the funnel, invert, and gently swirl. Vent the funnel frequently to release CO₂ gas. Continue washing until the aqueous layer tests slightly basic (pH ~8).

  • Perform a final wash with saturated brine to remove residual water from the organic phase.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a maximum water bath temperature of 30 °C.

Protocol B: Vacuum Distillation for Bulk Purification

Self-Validating Step: A stable vapor temperature reading indicates the steady elution of the pure spirocyclic fraction.

  • Transfer the neutralized, concentrated crude oil to a round-bottom flask equipped with a short-path distillation head, a thermometer, and a small magnetic stir bar.

  • Apply a high vacuum (target < 10 Torr) and allow the system to equilibrate.

  • Slowly heat the oil bath. Discard the initial low-boiling forerun (consisting of residual extraction solvents and highly volatile byproducts).

  • Collect the main fraction distilling steadily (approx. 70–80 °C at 10 Torr). Ensure the receiving flask is submerged in an ice bath to prevent the loss of the volatile product[3].

  • Break the vacuum with argon (not air) to prevent immediate oxidative stress on the hot product.

References

  • [4] Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity | Source: nih.gov | URL:[Link]

  • [3] Alkyl and Alkylene Bromides | Source: orgsyn.org | URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing C(sp2)–C(sp3) Cross-Coupling for 6-Bromospirooctane

Technical Support Center: Optimizing C(sp2)–C(sp3) Cross-Coupling for 6-Bromospiro[1]octane Welcome to the Technical Support Center for spirocyclic cross-coupling. Spirocyclic scaffolds, such as the spiro[1]octane core,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing C(sp2)–C(sp3) Cross-Coupling for 6-Bromospiro[1]octane

Welcome to the Technical Support Center for spirocyclic cross-coupling. Spirocyclic scaffolds, such as the spiro[1]octane core, have garnered significant attention in medicinal chemistry due to their rigid, three-dimensional nature, which offers distinct advantages over traditional flat aromatic structures by enhancing binding affinity and physicochemical properties[2].

However, 6-Bromospiro[1]octane is a sterically hindered secondary alkyl bromide. When attempting to couple this building block to aryl or alkyl systems, chemists frequently encounter severe bottlenecks: slow oxidative addition, rapid β -hydride elimination, and protodehalogenation[3]. This guide provides field-proven mechanistic insights, troubleshooting FAQs, and self-validating protocols to optimize your coupling yields.

Mechanistic Overview & Optimization Logic

Traditional Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) often fail with secondary alkyl bromides like 6-bromospiro[1]octane. The two-electron oxidative addition of the C(sp3)–Br bond to Pd(0) is kinetically sluggish. Even when successful, the resulting alkyl-Pd(II) intermediate is highly susceptible to β -hydride elimination, yielding a spiro[1]oct-5-ene byproduct rather than the desired cross-coupled product[4].

To circumvent this, modern methodologies leverage single-electron transfer (SET) mechanisms, primarily through Nickel/Photoredox dual catalysis. By generating an alkyl radical intermediate, the reaction bypasses the slow oxidative addition step. Nickel catalysts, particularly when paired with specific bipyridine or tridentate nitrogen-donor ligands, strongly inhibit β -hydride elimination, allowing for efficient radical capture and reductive elimination[3].

OptimizationLogic Start 6-Bromospiro[2.5]octane Coupling Optimization Q1 Coupling Partner Type? Start->Q1 ArylHalide Aryl Halide (Csp2-X) Q1->ArylHalide AlkylHalide Alkyl Halide (Csp3-X) Q1->AlkylHalide Organometallic Organozinc / Boronic Acid Q1->Organometallic NiPhoto Ni/Photoredox Cross-Electrophile (Ir/Ni Dual Catalysis) ArylHalide->NiPhoto NiPhotoAlkyl Dual Ni/Photoredox (Silane or Acetal Mediated) AlkylHalide->NiPhotoAlkyl PdNegishi Pd-Catalyzed Negishi / Suzuki (Bulky Phosphine Ligands) Organometallic->PdNegishi Issue1 Beta-Hydride Elimination? NiPhoto->Issue1 Issue2 Protodehalogenation? NiPhotoAlkyl->Issue2 PdNegishi->Issue1 Solution1 Use Tridentate Ligands (e.g., terpy, pybox) Issue1->Solution1 Solution2 Adjust Base / Silane Loading Issue2->Solution2

Decision tree for optimizing C(sp2)-C(sp3) and C(sp3)-C(sp3) cross-coupling pathways.

Troubleshooting FAQs

Q: I am observing massive amounts of alkene byproduct instead of my cross-coupled product. How do I fix this? A: This is a classic symptom of β -hydride elimination outpacing reductive elimination.

  • If using Palladium (e.g., Suzuki/Negishi): Switch to a highly bulky, electron-rich ligand like RuPhos or XPhos. These ligands enforce a geometry that accelerates reductive elimination relative to β -hydride elimination[5].

  • If using Nickel: Switch to a Ni/photoredox cross-electrophile coupling (XEC) system. Nickel catalysts paired with tridentate nitrogen-donor ligands (like terpy or pybox) rigidly coordinate the metal center, effectively shutting down the coplanar transition state required for β -hydride elimination[3].

Q: My Ni/photoredox cross-electrophile coupling with an aryl iodide is yielding mostly hydrodebromination (protodehalogenation) of the 6-bromospiro[1]octane. A: Protodehalogenation occurs when the spirocyclic alkyl radical abstracts a hydrogen atom from the solvent, ligand, or additives instead of recombining with the Ni catalyst[6]. This is often exacerbated by excess base or the use of a silane additive. To troubleshoot:

  • Ensure strictly anhydrous and anaerobic conditions.

  • Lower the base equivalents.

  • Tune the photocatalyst: switching from Ir(ppy)₃ to [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ alters the SET kinetics, which can favor Ni-recombination over off-cycle hydrogen atom transfer (HAT)[7].

Q: Can I couple 6-bromospiro[1]octane directly with another alkyl halide (C(sp3)–C(sp3))? A: Yes, but standard XEC struggles to differentiate between two alkyl halides. You must use a specialized metallaphotoredox strategy. One highly effective approach employs tris(trimethylsilyl)silanol as a halogen abstraction reagent to selectively generate the radical from the more sterically hindered bromide[7]. Alternatively, a dual Ni catalysis approach using an acetal-derived radical has shown success for complex C(sp3)–C(sp3) architectures[8].

Q: Why does my Negishi coupling work for primary alkyl bromides but fail for 6-bromospiro[1]octane? A: The secondary nature of the C6 position on the spiro[1]octane ring introduces significant steric bulk. Cobalt catalysts have been shown to outperform Nickel for the oxidative addition and radical capture steps when dealing with highly hindered di-ortho-substituted arenes and secondary alkyl bromides[4]. If Ni fails, consider a Co-catalyzed XEC protocol.

Quantitative Method Comparison

The following table summarizes the expected performance of various coupling methodologies when applied to secondary alkyl bromides like 6-bromospiro[1]octane, based on benchmark process chemistry data[5][9].

Coupling MethodologyCatalyst SystemPrimary ByproductExpected Yield RangeScalability
Ni/Photoredox XEC NiCl₂·glyme / Ir-PhotocatalystProtodehalogenation65% - 85%Moderate (Requires flow for large scale)
Pd-Catalyzed Negishi Pd₂(dba)₃ / RuPhosAlkene ( β -hydride elim.)40% - 60%High
Pd-Catalyzed Suzuki Pd(OAc)₂ / XPhos (with BF₃K)Unreacted starting material< 20%High
Co-Catalyzed XEC CoBr₂ / Pyridine ligandsHomocoupling50% - 75%Moderate

Validated Experimental Protocols

Protocol A: Ni/Photoredox Dual Catalytic Cross-Electrophile Coupling (Csp2–Csp3)

This protocol is optimized for coupling 6-bromospiro[1]octane with aryl iodides, utilizing visible light to bypass slow oxidative addition.

Reagents & Materials:

  • 6-Bromospiro[1]octane (1.0 equiv, 0.5 mmol)

  • Aryl iodide (1.5 equiv, 0.75 mmol)

  • NiCl₂·glyme (5 mol%)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%) *[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)

  • Tris(trimethylsilyl)silane (TTMSS) (1.2 equiv)

  • Anhydrous Na₂CO₃ (2.0 equiv)

  • Anhydrous DME (0.1 M)

Step-by-Step Procedure:

  • Preparation of the Catalyst Solution: In an argon-filled glovebox, charge an oven-dried 20 mL reaction vial with NiCl₂·glyme, dtbbpy, and the Ir-photocatalyst. Add 2 mL of anhydrous DME and stir for 10 minutes until a homogenous, colored complex forms.

  • Substrate Addition: To the catalyst solution, add the aryl iodide, anhydrous Na₂CO₃, and 6-bromospiro[1]octane.

  • Additive Introduction: Syringe in TTMSS dropwise. (Note: TTMSS acts as the halogen atom transfer agent to selectively generate the spirocyclic radical).

  • Degassing: Seal the vial with a Teflon-lined septum cap. Remove from the glovebox and sparge the mixture with Argon for 5 minutes to ensure complete removal of oxygen (critical for preventing quenching of the excited state Ir-catalyst).

  • Irradiation: Place the vial in a photoreactor equipped with 34 W Blue LEDs (approx. 440 nm). Stir vigorously (1000 rpm) at room temperature for 16–24 hours. A fan must be used to keep the reaction at ambient temperature, as thermal degradation of the radical intermediate will increase protodehalogenation.

  • Workup: Quench the reaction by opening the vial to air. Dilute with EtOAc, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Palladium-Catalyzed Negishi Coupling (Csp2–Csp3)

Use this protocol when photoredox is unavailable. It relies on the in-situ generation of an organozinc reagent.

Reagents & Materials:

  • 6-Bromospiro[1]octane (1.0 equiv, 0.5 mmol)

  • Aryl zinc halide (generated in situ, 1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • RuPhos (10 mol%)

  • Anhydrous THF/DMA (1:1, 0.2 M)

Step-by-Step Procedure:

  • Zincate Preparation: In a flame-dried flask under Argon, prepare the aryl zinc reagent by adding Rieke Zinc to the corresponding aryl iodide in THF, stirring at room temperature for 2 hours.

  • Catalyst Activation: In a separate vial, combine Pd₂(dba)₃ and RuPhos in DMA. Stir at room temperature for 15 minutes to pre-form the active Pd(0)-ligand complex.

  • Coupling: Add 6-bromospiro[1]octane to the catalyst solution. Slowly transfer the freshly prepared aryl zinc reagent into the reaction mixture via a syringe pump over 1 hour. (Slow addition keeps the steady-state concentration of the nucleophile low, suppressing homocoupling).

  • Heating: Heat the reaction mixture to 60 °C for 12 hours. Monitor via GC-MS.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with diethyl ether. Dry the organic layer over MgSO₄, concentrate, and purify.

References

  • Photoredox-Assisted Reductive Cross-Coupling: Mechanistic Insight into Catalytic Aryl–Alkyl Cross-Couplings The Journal of Organic Chemistry - ACS Publications. Retrieved from:[Link][3]

  • Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)–C(sp3) Bonds: Ni and Co Afford Complementary Reactivity Journal of the American Chemical Society. Retrieved from:[Link][4]

  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp3–Csp3 Coupling of Aliphatic Bromides Journal of the American Chemical Society. Retrieved from:[Link][7]

  • Development, Application, and Mechanistic Interrogation of a Dual Ni Catalysis Approach to Photoredox-Based C(sp3) National Institutes of Health (PMC). Retrieved from:[Link][8]

  • Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis National Institutes of Health (PMC). Retrieved from:[Link][5]

  • A Process Chemistry Benchmark for sp2–sp3 Cross Couplings ACS Publications. Retrieved from:[Link][9]

Sources

Optimization

troubleshooting Grignard formation from 6-Bromospiro[2.5]octane

Welcome to the Advanced Technical Support Center for Organometallic Synthesis. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Organometallic Synthesis. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with the complex metallation of sterically hindered, secondary alkyl halides like 6-Bromospiro[2.5]octane .

Secondary spirocyclic bromides present a unique set of challenges during Grignard formation. The secondary nature of the carbon-bromine bond makes the intermediate highly susceptible to bimolecular Wurtz homocoupling and β -hydride elimination, while the inherent moisture sensitivity of the process demands rigorous initiation protocols. This guide provides field-proven, self-validating methodologies to ensure high-yield, chemoselective Grignard formation.

Part 1: Diagnostic Data & Process Optimization

To successfully form (spiro[2.5]octan-6-yl)magnesium bromide, standard batch conditions must be heavily modified. The table below summarizes the quantitative and qualitative data driving our optimized protocol.

Reaction ParameterStandard ConditionOptimized ConditionMechanistic Causality & Impact
Mg Activation Iodine ( I2​ )1,2-Dibromoethane I2​ only chemically etches the surface. 1,2-dibromoethane reacts to generate ethylene gas, physically disrupting the MgO passivation layer and continuously exposing highly reactive, fresh Mg[1].
Addition Rate Batch (All-at-once)Syringe Pump (Dropwise)High localized halide concentrations promote bimolecular Wurtz coupling between the formed Grignard and unreacted halide[2][3].
Reactor Type Stirred TankContinuous Flow Packed-BedNarrow residence time distributions in flow reactors limit backmixing, drastically reducing the interaction time between the Grignard reagent and incoming halide[4].
Solvent Choice Diethyl EtherTHF or 2-MeTHFTHF provides superior basicity and stabilization of the organomagnesium complex via the Schlenk equilibrium, which is critical for sterically encumbered secondary Grignards[5].

Part 2: Mechanistic Workflow for Troubleshooting

The following logic tree dictates the operational workflow for diagnosing initiation failures and mitigating side-product formation during the synthesis.

GrignardWorkflow Start 6-Bromospiro[2.5]octane + Mg Turnings in THF Activate Add 1,2-Dibromoethane (Entrainment) Start->Activate CheckInit Ethylene Bubbling & Exotherm Observed? Activate->CheckInit DIBALH Apply DIBAL-H or Vitride for Chemical Activation CheckInit->DIBALH No Addition Slow Halide Addition (Syringe Pump at 15°C) CheckInit->Addition Yes DIBALH->Activate Retry CheckWurtz Wurtz Coupling > 5%? Addition->CheckWurtz Adjust Increase Dilution & Lower Temperature CheckWurtz->Adjust Yes Success Validate via Iodine Titration CheckWurtz->Success No Adjust->Addition Optimize

Logical workflow for troubleshooting Grignard initiation and suppressing Wurtz coupling.

Part 3: Self-Validating Experimental Protocol

A protocol is only as good as its ability to prove its own success. Visual disappearance of magnesium is a deceptive metric, as side reactions (like Wurtz coupling) also consume the metal[6]. This protocol integrates real-time validation steps.

Synthesis of (Spiro[2.5]octan-6-yl)magnesium bromide

Step 1: Apparatus Preparation & Mechanical Activation

  • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer under a continuous argon sweep[3].

  • Add magnesium turnings (1.5 equivalents). Dry-stir the turnings vigorously under argon for 2 hours. Causality: Mechanical friction shears the passivating magnesium oxide ( MgO ) layer, exposing a reactive metal surface[7].

Step 2: Chemical Entrainment (Initiation)

  • Suspend the Mg turnings in anhydrous THF (2 volumes).

  • Add 1,2-dibromoethane (0.05 equivalents) directly to the suspension.

  • Validation Check: Observe the reaction for the evolution of fine bubbles (ethylene gas) and a mild exotherm[1]. Do not proceed until this bubbling is clearly visible. If no bubbling occurs after 15 minutes, gently warm the flask.

Step 3: Controlled Halide Addition

  • Dissolve 6-bromospiro[2.5]octane (1.0 equivalent) in anhydrous THF to create a 1.0 M solution.

  • Add 5% of this solution to the activated Mg suspension to establish the Grignard formation mechanism (a Single Electron Transfer process)[8].

  • Once the initial exotherm subsides, cool the reaction vessel to 15–20 °C.

  • Add the remaining halide solution dropwise over 2 hours using a syringe pump. Causality: Maintaining a low steady-state concentration of the halide prevents it from reacting with the newly formed Grignard reagent, thereby suppressing Wurtz homocoupling[2][3].

Step 4: Titration (Final Validation)

  • Allow the mixture to stir for an additional 1 hour at room temperature.

  • Withdraw a 1.0 mL aliquot of the resulting gray solution.

  • Quench the aliquot with a known excess of standard iodine solution in THF, then back-titrate with standard aqueous sodium thiosulfate[6]. Causality: This directly quantifies the active C−Mg bonds, distinguishing true Grignard yield from magnesium consumed by homocoupling.

Part 4: Technical FAQs

Q1: My reaction fails to initiate even after adding 1,2-dibromoethane and heating. What is the next step? A: If mechanical stirring and entrainment fail, your magnesium is likely heavily passivated by moisture or a thick oxide layer[3]. Do not continue adding halide, as this will lead to a dangerous thermal runaway once initiation finally occurs. Instead, utilize chemical hydride activation. Add 5–12 mol % of DIBAL-H or Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) to the suspension. These hydrides quantitatively scavenge trace moisture and aggressively reduce the oxide layer, allowing initiation to occur safely at or below 20 °C[9].

Q2: GC-MS analysis of my quenched reaction shows a massive peak corresponding to 6,6'-bis(spiro[2.5]octane). How do I fix this? A: You are observing the Wurtz coupling product. Because 6-bromospiro[2.5]octane is a secondary halide, the steric hindrance slows down the forward Grignard formation, giving the already-formed Grignard reagent time to act as a nucleophile against the unreacted starting material[2][10]. To fix this, you must limit backmixing. If syringe-pump addition in a batch reactor still yields >10% homocoupling, transition to a continuous flow packed-bed reactor. Pumping the halide through a cartridge of magnesium turnings ensures a narrow residence time, physically separating the formed Grignard product from the unreacted halide[4].

Q3: Does the spirocyclic system pose a risk of cyclopropane ring-opening during the Single Electron Transfer (SET) mechanism? A: No. While Grignard formation proceeds via a radical SET mechanism[7][8], the radical is generated at the C6 position of the cyclohexane ring. The cyclopropane ring is located at the spiro center (C3), separated by two methylene groups. Unlike cyclopropylcarbinyl radicals—which undergo rapid ring-opening due to adjacent orbital overlap—the secondary radical at C6 is isolated. The cyclopropane ring remains thermodynamically and kinetically stable under these conditions.

Q4: Why is my reaction mixture turning completely black, and my titration yield is low? A: A dark brown or black solution, coupled with a low active Grignard titer, indicates decomposition, often catalyzed by transition metal impurities (like iron) in lower-grade magnesium, or excessive refluxing which leads to the cleavage of the THF solvent[3][6]. Ensure you are using high-purity Mg turnings (99.9%+) and maintain the reaction temperature strictly below 30 °C after initiation.

Part 5: References

  • Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale Organic Process Research & Development - ACS Publications URL:[Link][2]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale ChemRxiv URL:[Link][10]

  • Grignard reagent Wikipedia URL:[Link][1]

  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation Reaction Chemistry & Engineering - RSC Publishing URL:[Link][4]

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale Organic Process Research & Development - ACS Publications URL:[Link][9]

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides Master Organic Chemistry URL:[Link][7]

  • Asymmetric Induction in Grignard Reactions in a Chiral Solvent ScholarWorks at WMU URL:[Link][5]

Sources

Troubleshooting

Technical Support Center: 6-Bromospiro[2.5]octane Workup &amp; Troubleshooting

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling 6-Bromospiro[2.5]octane in synthetic workflows (such as Grignard formations, nucleo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling 6-Bromospiro[2.5]octane in synthetic workflows (such as Grignard formations, nucleophilic substitutions, or cross-coupling reactions).

As an application scientist, it is critical to recognize that 6-Bromospiro[2.5]octane presents a unique set of physicochemical challenges. The spirocyclic core contains a highly strained cyclopropane ring fused to a cyclohexane ring bearing a secondary bromide. This architecture makes the molecule highly susceptible to acid-catalyzed ring-opening, base-mediated E2 elimination, and significant evaporative loss due to its high volatility[1].

Standardized Workup Workflow

To prevent degradation and maximize yield, we recommend a standardized mild aqueous workup. The logic below is designed to neutralize reactive intermediates without crossing the pH and temperature thresholds that degrade the spirocyclic core.

WorkupWorkflow Start Reaction Mixture (6-Bromospiro[2.5]octane) Quench Quench (Sat. NH4Cl) Temp < 5°C Start->Quench PhaseSep Phase Separation Quench->PhaseSep Emulsion Emulsion Formed? PhaseSep->Emulsion Celite Filter through Celite Emulsion->Celite Yes OrgPhase Organic Phase Emulsion->OrgPhase No Celite->OrgPhase Wash Wash (NaHCO3, Brine) OrgPhase->Wash Dry Dry (MgSO4) Wash->Dry Concentrate Concentrate (Temp < 30°C, > 100 mbar) Dry->Concentrate Product Crude Product Concentrate->Product

Standardized mild aqueous workup workflow for 6-Bromospiro[2.5]octane reactions.

Quantitative Data: Critical Workup Parameters

Adhering to strict physicochemical boundaries is essential for a self-validating protocol. Deviating from these parameters is the leading cause of yield loss and byproduct formation.

ParameterRecommended TargetMechanistic Rationale
Quench Temperature 0 °C to 5 °CPrevents exothermic spikes that drive base-catalyzed E2 elimination of the secondary bromide[1].
Aqueous Wash pH 7.0 to 8.0Avoids acid-catalyzed cyclopropane ring-opening (pH < 4) and base-catalyzed elimination (pH > 10)[2].
Drying Agent Anhydrous MgSO₄MgSO₄ is neutral/mildly acidic and fast-acting. Avoid CaCl₂ which can complex with trace polar intermediates[1].
Concentration Temp < 30 °CThe spiro[2.5]octane core is highly volatile; elevated bath temperatures lead to rapid product loss[3].
Concentration Vacuum > 100 mbarPrevents co-evaporation of the non-polar product with the extraction solvent (e.g., diethyl ether or MTBE)[3].

Step-by-Step Methodology: Mild Aqueous Extraction Protocol

This protocol is optimized for recovering 6-Bromospiro[2.5]octane from crude reaction mixtures while preserving the integrity of the spirocyclic ring.

Step 1: Controlled Quenching Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add saturated aqueous ammonium chloride (NH₄Cl) dropwise. Causality: NH₄Cl provides a mild, buffered proton source that neutralizes basic organometallic intermediates without dropping the pH to levels that threaten the strained cyclopropane ring[1].

Step 2: Emulsion Mitigation & Filtration If a thick emulsion forms (highly common with zinc or magnesium salts interacting with the lipophilic spiro-core), do not shake vigorously. Instead, filter the entire biphasic mixture through a tightly packed pad of Celite. Wash the filter cake with 2-3 volumes of diethyl ether or MTBE[1][2].

Step 3: Phase Separation Transfer the filtrate to a separatory funnel. Allow the layers to separate completely. Drain the aqueous layer and extract it twice more with the chosen organic solvent (diethyl ether or MTBE) to ensure complete recovery[4].

Step 4: Sequential Washing Wash the combined organic layers first with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with saturated brine (NaCl) to pre-dry the organic layer and remove water-soluble impurities[1].

Step 5: Drying and Concentration Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) for 15 minutes. Filter off the drying agent. Concentrate the solvent under reduced pressure using a rotary evaporator. Critical Validation: Maintain the water bath below 30 °C and the vacuum above 100 mbar to prevent volatilization of the 6-Bromospiro[2.5]octane[3].

Troubleshooting Guides & FAQs

Q1: I am experiencing significant product loss during the final solvent evaporation step. How can I fix this? A: 6-Bromospiro[2.5]octane is a low-molecular-weight, highly non-polar molecule, making it extremely volatile. If you apply a strong vacuum (e.g., < 50 mbar) or heat the water bath above 30 °C, the product will co-evaporate with your solvent. Solution: Switch to a lower-boiling extraction solvent like diethyl ether or pentane. Evaporate carefully at > 100 mbar and stop immediately once the bulk solvent is removed. Do not attempt to dry the product to a constant weight on a high-vacuum manifold[1][3].

Q2: My NMR shows a mixture of the desired product and ring-opened alkene byproducts. What went wrong? A: The spiro[2.5]octane system contains a highly strained cyclopropane ring. If your workup involves strong acids (e.g., quenching with 1M HCl instead of NH₄Cl), the acid will protonate the ring or adjacent functional groups, triggering a carbocation rearrangement and subsequent ring-opening[2]. Solution: Always use a buffered, mild quench like saturated NH₄Cl. Ensure the pH of your aqueous washes never drops below 6.0.

Q3: Persistent emulsions are forming during the aqueous extraction. Shaking the separatory funnel makes it worse. What is the mechanism here and how do I resolve it? A: Emulsions in these systems are typically stabilized by fine, insoluble inorganic salts (like magnesium or zinc hydroxides) that accumulate at the organic-aqueous interface, combined with the high lipophilicity of the spirocyclic compound[1]. Solution: Do not shake vigorously; use a gentle inversion technique. If an emulsion persists, add a small amount of saturated brine to increase the ionic strength of the aqueous layer, which helps break the emulsion[2]. If this fails, filter the biphasic mixture through a pad of Celite to mechanically remove the stabilizing particulates[1].

Q4: Can I use basic aqueous washes (like NaOH) to remove acidic impurities? A: It is highly discouraged to use strong bases like 1M NaOH during the workup of this specific compound. 6-Bromospiro[2.5]octane is a secondary alkyl bromide. Strong bases can promote E2 dehydrohalogenation, leading to the formation of spiro[2.5]oct-5-ene. Solution: Stick to mild bases like saturated NaHCO₃ for washing procedures[1].

References

  • Title: Spiro[2.5]octane Synthesis: Technical Support Center - Benchchem Source: benchchem.com URL: 1

  • Title: Technical Support Center: Purification of Spiro[2.5]octane-5-carboxylic Acid and its Derivatives - Benchchem Source: benchchem.com URL: 2

  • Title: Application Notes and Protocols for the Synthesis of Spiro[2.5]octane Derivatives - Benchchem Source: benchchem.com URL: 4

  • Title: EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents Source: google.com URL: 3

Sources

Reference Data & Comparative Studies

Validation

Spectral Analysis and Structural Confirmation of 6-Bromospirooctane: A Comparative Guide

Spectral Analysis and Structural Confirmation of 6-Bromospiro[1]octane: A Comparative Guide Executive Summary In modern medicinal chemistry, spirocyclic scaffolds are increasingly utilized to navigate the complex, three-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Spectral Analysis and Structural Confirmation of 6-Bromospiro[1]octane: A Comparative Guide

Executive Summary

In modern medicinal chemistry, spirocyclic scaffolds are increasingly utilized to navigate the complex, three-dimensional landscapes of biological targets[1]. By increasing the sp3 -hybridized carbon fraction, spirocycles improve aqueous solubility, metabolic stability, and target binding selectivity compared to traditional planar aromatic systems[1][2]. 6-Bromospiro[3]octane (CAS 1895301-10-6) is a critical halogenated intermediate used to build these advanced architectures.

However, confirming the precise structure of 6-Bromospiro[3]octane presents unique analytical challenges. The orthogonal arrangement of the cyclopropane and cyclohexane rings sharing a single spiro carbon[2], combined with the stereochemical ambiguity of the bromine atom at the C6 position, requires rigorous analytical validation. This guide provides an objective comparison between traditional analytical methods and modern multi-nuclear NMR/HRMS workflows, detailing the causality behind experimental choices to ensure absolute structural certainty.

The Analytical Challenge: Causality in Method Selection

To confirm the structure of 6-Bromospiro[3]octane, an analytical workflow must resolve three distinct structural features:

  • The Spiro Carbon (C3): Requires 13 C NMR and HMBC to confirm the quaternary nature of the shared carbon atom[4].

  • The Cyclopropane Ring (C1, C2): The unique magnetic anisotropy of the cyclopropane ring heavily shields its protons. Traditional low-field NMR often fails to resolve these signals from baseline noise or solvent peaks.

  • The Halogenated Position (C6): Bromine possesses two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. While standard GC-MS can detect this, High-Resolution Mass Spectrometry (HRMS) is required to rule out isobaric interferences. Furthermore, 2D NOESY NMR is mandatory to determine whether the bromine atom occupies an axial or equatorial position relative to the spirocyclic geometry.

Comparative Analysis: Analytical Workflows

The table below contrasts the performance of a traditional analytical approach versus our recommended advanced spectral workflow for 6-Bromospiro[3]octane.

Analytical ParameterTraditional Workflow (1D NMR + GC-MS)Advanced Workflow (2D NMR + UPLC-HRMS)Performance Advantage & Causality
Mass Accuracy Nominal mass ( ±0.5 Da)Exact mass ( ≤2 ppm error)HRMS definitively confirms the elemental composition ( C8​H13​Br ), eliminating isobaric false positives.
Isotopic Profiling Low resolution 1:1 doubletHigh-resolution isotopic fine structureValidates the presence of exactly one bromine atom via exact 79 Br/ 81 Br mass defect analysis.
Cyclopropane Resolution Overlapping multiplets at ∼0.2−0.5 ppmHSQC/HMBC resolved cross-peaks2D NMR separates highly shielded cyclopropane protons by linking them to their respective 13 C shifts[4].
Regiochemistry Inferred from splitting patternsDirect observation via HMBCHMBC correlates the C6 proton to the C4/C8 carbons, proving the Br is exactly opposite the spiro center.
Stereochemistry Cannot determine axial/equatorialNOESY spatial correlationsNOESY cross-peaks between the C6 proton and adjacent axial protons confirm the 3D conformation.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system for structural confirmation.

Protocol A: Multi-Nuclear and 2D NMR Spectroscopy

Rationale: Chloroform-d ( CDCl3​ ) is selected as the solvent because it lacks overlapping signals in the highly shielded cyclopropane region ( 0.0−1.0 ppm).

  • Sample Preparation: Dissolve 15 mg of 6-Bromospiro[3]octane in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard). Transfer to a standard 5 mm NMR tube.

  • 1D 1 H and 13 C Acquisition: Acquire spectra on a 600 MHz spectrometer. For 1 H, use a 30∘ pulse angle, 2.0 s relaxation delay, and 16 scans. For 13 C, use a 30∘ pulse with 1H decoupling, 2.0 s relaxation delay, and 1024 scans to ensure sufficient signal-to-noise for the quaternary spiro carbon.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Optimize for 1JCH​=145 Hz . This will map all directly bonded C-H pairs, immediately isolating the cyclopropane CH2​ groups from the cyclohexane CH2​ groups.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range couplings ( nJCH​=8 Hz ). Look for correlations from the cyclopropane protons to the C4/C8 carbons of the cyclohexane ring across the spiro center[4].

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Set the mixing time to 300 ms . Analyze the spatial proximity between the proton at C6 and the protons at C4/C5/C7/C8 to confirm the stereochemical orientation of the bromine atom.

Protocol B: UPLC-HRMS Analysis

Rationale: Electrospray Ionization (ESI) in positive mode is utilized, though atmospheric pressure chemical ionization (APCI) may be required if the molecule resists protonation due to a lack of basic heteroatoms.

  • Sample Preparation: Dilute the compound to in LC-MS grade Methanol/Water (80:20, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject onto a C18 UPLC column ( ). Run a rapid gradient from 5% to 95% Acetonitrile over 3 minutes.

  • Mass Spectrometry: Operate the Q-TOF or Orbitrap mass spectrometer in positive ion mode.

  • Data Processing: Extract the exact mass for [M+H]+ corresponding to C8​H13​Br . Confirm the presence of the characteristic isotopic doublet separated by exactly 1.997 Da.

Structural Elucidation Workflow Diagram

The following diagram illustrates the logical pathway for confirming the structure of 6-Bromospiro[3]octane, demonstrating how orthogonal analytical techniques converge to provide absolute structural certainty.

G cluster_0 Structural Elucidation Pathway: 6-Bromospirooctane A Sample Prep (6-Bromospiro[2.5]octane) B UPLC-HRMS Analysis A->B C 1D & 2D NMR Spectroscopy A->C D Isotopic Pattern Analysis (Exact Mass & 79Br/81Br Ratio) B->D E Spiro & Cyclopropane Signal Assignment (HSQC/HMBC) C->E F Regio/Stereochemical Confirmation (NOESY for C6-Br) C->F G Confirmed 3D Structure D->G E->G F->G

Caption: Orthogonal analytical workflow combining HRMS and multi-nuclear 2D NMR for structural validation.

References

  • Chiaradia, L. D., et al. "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Expert Opinion on Drug Discovery, Taylor & Francis. Available at:[Link]

  • Krivdin, L. B. "Non-empirical calculations of NMR indirect carbon-carbon coupling constants. Part 7--spiroalkanes." Magnetic Resonance in Chemistry, PubMed (NIH). Available at:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 6-Bromospiro[2.5]octane and Other Bromoalkanes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Reactivity Profile of a Spirocyclic System In the landscape of organic synthesis and drug development, the selection of appropriate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity Profile of a Spirocyclic System

In the landscape of organic synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Bromoalkanes are a cornerstone of synthetic chemistry, serving as versatile precursors for a myriad of functional group transformations. This guide provides an in-depth comparison of the reactivity of 6-Bromospiro[2.5]octane, a unique spirocyclic secondary bromoalkane, with common acyclic and monocyclic analogues.

The defining feature of 6-Bromospiro[2.5]octane is the fusion of a cyclopropane ring and a cyclohexane ring at a single carbon atom. This spirocyclic arrangement imparts distinct structural and electronic properties that significantly influence its reactivity in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. Understanding these nuances is critical for predicting reaction outcomes and designing efficient synthetic strategies. This guide will delve into the mechanistic underpinnings of its reactivity, supported by comparative data from well-studied bromoalkanes, and provide actionable experimental protocols for its application.

The Decisive Role of Structure: A Mechanistic Overview

The reactivity of a bromoalkane is fundamentally dictated by the structure of the carbon framework to which the bromine atom is attached. The substitution of the carbon atom (primary, secondary, or tertiary) and the steric environment around the reaction center are key determinants of the operative reaction mechanism.[1]

  • SN2 (Bimolecular Nucleophilic Substitution): This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside of the leaving group.[2] The reaction rate is sensitive to steric hindrance; less hindered substrates react faster.[2]

  • SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism involving the formation of a carbocation intermediate in the rate-determining step. The stability of the carbocation is the primary factor influencing the reaction rate.[3]

  • E2 (Bimolecular Elimination): A single-step, concerted reaction where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.[4]

  • E1 (Unimolecular Elimination): A two-step mechanism that proceeds through a carbocation intermediate, competing with the SN1 pathway.

The interplay of these mechanisms for 6-Bromospiro[2.5]octane and its counterparts is the central theme of this guide.

Comparative Reactivity Analysis

Due to the limited availability of direct experimental kinetic data for 6-Bromospiro[2.5]octane in the scientific literature, this comparison is based on established principles of physical organic chemistry and analogies to structurally related systems. The unique spirocyclic nature of 6-Bromospiro[2.5]octane is predicted to lead to a distinct reactivity profile compared to standard secondary and tertiary bromoalkanes.

Nucleophilic Substitution Reactions: A Tale of Two Pathways

The competition between SN1 and SN2 pathways is a critical consideration for secondary bromoalkanes. For 6-Bromospiro[2.5]octane, the spiro-fused cyclopropane ring is expected to exert a profound influence on both mechanisms.

SN1 Reactivity: Enhanced by Neighboring Group Participation

The solvolysis of 6-Bromospiro[2.5]octane is anticipated to proceed readily via an SN1 mechanism due to the remarkable ability of the cyclopropyl group to stabilize an adjacent carbocation. This phenomenon, known as "neighboring group participation," involves the delocalization of the positive charge into the strained C-C bonds of the cyclopropane ring.[5][6] This charge delocalization significantly lowers the activation energy for carbocation formation, thereby accelerating the rate of SN1 reactions.

The stability of the resulting spiro[2.5]oct-6-yl cation is expected to be considerably greater than that of a simple secondary carbocation, such as the cyclohexyl cation formed from bromocyclohexane. In fact, the stabilizing effect of a cyclopropyl group can be comparable to or even greater than that of a phenyl group or a double bond (allylic system).[7]

SN2 Reactivity: Hindered by the Spirocyclic Scaffold

In contrast to its enhanced SN1 reactivity, 6-Bromospiro[2.5]octane is predicted to be relatively unreactive in SN2 reactions. The rigid, three-dimensional structure of the spirocyclic system creates significant steric hindrance around the electrophilic carbon (C6). The cyclopropane ring and the axial hydrogens on the cyclohexane ring effectively shield the backside of the C-Br bond from the approaching nucleophile, which is a strict requirement for the SN2 transition state.[8]

This steric impediment is more pronounced than in a simple secondary bromoalkane like 2-bromopropane or bromocyclohexane. Therefore, SN2 reactions with 6-Bromospiro[2.5]octane are expected to be sluggish and will likely require forcing conditions if they are to proceed at all.

Elimination Reactions: A Consequence of Carbocation Stability

The pathways of elimination reactions are also intricately linked to the stability of the carbocation intermediate and the steric environment.

E1 Reactivity: A Favorable Pathway

Given the enhanced stability of the spiro[2.5]oct-6-yl cation, the E1 pathway is expected to be a major competing reaction with SN1, particularly in the presence of weak bases and polar protic solvents. The formation of the stable carbocation intermediate facilitates the subsequent removal of a proton to form an alkene.

E2 Reactivity: Steric and Stereoelectronic Considerations

The rate of an E2 reaction is influenced by the acidity of the β-hydrogens and the ability to achieve an anti-periplanar arrangement between a β-hydrogen and the leaving group.[8] For 6-Bromospiro[2.5]octane, the rigid chair-like conformation of the cyclohexane ring will dictate the availability of anti-periplanar β-hydrogens. While E2 reactions are possible, the steric hindrance presented by the spirocyclic system may also impede the approach of a bulky base, potentially slowing the reaction rate compared to a less hindered secondary bromoalkane.

Quantitative Data Summary

The following table provides a comparative summary of the predicted and experimentally determined reactivities of 6-Bromospiro[2.5]octane and other common bromoalkanes.

BromoalkaneTypePredicted/Observed SN1 ReactivityPredicted/Observed SN2 ReactivityPredicted/Observed E1 ReactivityPredicted/Observed E2 Reactivity
6-Bromospiro[2.5]octane SecondaryHigh (due to carbocation stabilization)Low (due to steric hindrance)High (competes with SN1)Moderate (dependent on base and stereoelectronics)
Bromocyclohexane SecondaryModerateModerateModerateHigh (with strong, non-bulky bases)
2-Bromopropane SecondaryModerateModerateModerateHigh (with strong bases)
tert-Butyl bromide TertiaryVery HighNegligibleVery HighHigh (favored with strong bases)
1-Bromobutane PrimaryNegligibleHighNegligibleLow (requires strong, hindered bases)

Experimental Protocols for Reactivity Comparison

To empirically validate the predicted reactivity of 6-Bromospiro[2.5]octane, the following experimental protocols can be employed.

Experiment 1: Comparative SN1 Reactivity via Silver Nitrate Test

Objective: To qualitatively compare the rate of carbocation formation for different bromoalkanes.

Principle: The reaction of bromoalkanes with ethanolic silver nitrate proceeds via an SN1-like mechanism. The rate-determining step is the formation of the carbocation and a bromide ion. The bromide ion then reacts with silver ions to form a precipitate of silver bromide. The rate of precipitate formation is indicative of the SN1 reactivity.

Materials:

  • 6-Bromospiro[2.5]octane

  • Bromocyclohexane

  • 2-Bromopropane

  • tert-Butyl bromide

  • 1-Bromobutane

  • 1% (w/v) solution of silver nitrate in ethanol

  • Test tubes and rack

  • Water bath (optional)

Procedure:

  • Label five clean, dry test tubes for each bromoalkane.

  • Add 2 mL of the 1% ethanolic silver nitrate solution to each test tube.

  • Add 5 drops of the respective bromoalkane to each corresponding test tube.

  • Start a timer immediately after adding the bromoalkane.

  • Observe the test tubes for the formation of a precipitate (AgBr).

  • Record the time it takes for the first appearance of turbidity in each test tube.

  • If a reaction is slow, the test tubes can be gently warmed in a water bath to accelerate the process.

Expected Outcome: It is predicted that tert-butyl bromide will show the fastest formation of a precipitate, followed closely by 6-Bromospiro[2.5]octane. Bromocyclohexane and 2-bromopropane will react more slowly, while 1-bromobutane will be the slowest to react.

Experiment 2: Comparative SN2 Reactivity via Sodium Iodide Test (Finkelstein Reaction)

Objective: To qualitatively compare the susceptibility of different bromoalkanes to SN2 attack.

Principle: The reaction of bromoalkanes with sodium iodide in acetone is a classic example of an SN2 reaction. Sodium iodide is soluble in acetone, while the resulting sodium bromide is not. The formation of a sodium bromide precipitate drives the reaction forward, and its rate of formation is a measure of the SN2 reactivity.

Materials:

  • 6-Bromospiro[2.5]octane

  • Bromocyclohexane

  • 2-Bromopropane

  • tert-Butyl bromide

  • 1-Bromobutane

  • 15% (w/v) solution of sodium iodide in acetone

  • Test tubes and rack

Procedure:

  • Label five clean, dry test tubes for each bromoalkane.

  • Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.

  • Add 5 drops of the respective bromoalkane to each corresponding test tube.

  • Start a timer immediately after adding the bromoalkane.

  • Observe the test tubes for the formation of a precipitate (NaBr).

  • Record the time it takes for the precipitate to appear in each test tube.

Expected Outcome: 1-Bromobutane is expected to react the fastest, forming a precipitate almost immediately. 2-Bromopropane and bromocyclohexane will react more slowly. 6-Bromospiro[2.5]octane and tert-butyl bromide are predicted to show little to no reaction under these conditions due to high steric hindrance.

Visualizing Reaction Pathways and Experimental Workflows

SN1_vs_SN2_Reactivity cluster_SN1 SN1 Pathway (Favored for 6-Bromospiro[2.5]octane) cluster_SN2 SN2 Pathway (Disfavored) A1 6-Bromospiro[2.5]octane B1 Spiro[2.5]oct-6-yl Cation (Stabilized by Cyclopropyl Group) A1->B1 Slow, Rate-Determining C1 Substitution/Elimination Products B1->C1 Fast A2 6-Bromospiro[2.5]octane B2 Pentavalent Transition State (Sterically Hindered) A2->B2 Slow, High Activation Energy C2 Substitution Product B2->C2 Concerted

Caption: Predicted dominant and disfavored reaction pathways for 6-Bromospiro[2.5]octane.

Experimental_Workflow cluster_SN1_Test SN1 Reactivity Comparison cluster_SN2_Test SN2 Reactivity Comparison A1 Add Bromoalkane to Ethanolic AgNO3 B1 Observe for AgBr Precipitate A1->B1 C1 Record Time of Turbidity B1->C1 D1 Compare Reaction Rates C1->D1 A2 Add Bromoalkane to NaI in Acetone B2 Observe for NaBr Precipitate A2->B2 C2 Record Time of Turbidity B2->C2 D2 Compare Reaction Rates C2->D2

Caption: Workflow for the comparative reactivity experiments.

Conclusion: A Unique and Valuable Synthetic Building Block

6-Bromospiro[2.5]octane presents a fascinating case study in how subtle structural modifications can dramatically alter chemical reactivity. The spiro-fused cyclopropane ring acts as a powerful electronic stabilizing group, predisposing the molecule to reactions that proceed through a carbocation intermediate, namely SN1 and E1 reactions. Conversely, the rigid spirocyclic framework provides a significant steric shield, rendering the molecule relatively inert to SN2 reactions.

This dichotomous reactivity makes 6-Bromospiro[2.5]octane a valuable tool for synthetic chemists. It allows for selective access to substitution and elimination products under conditions that favor carbocation formation, while being resistant to bimolecular substitution pathways. For researchers in drug development, the spiro[2.5]octane scaffold offers a rigid, three-dimensional core that can be further functionalized to explore new chemical space and develop novel therapeutic agents. A thorough understanding of its unique reactivity profile is the key to unlocking its full potential in organic synthesis.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Bromoalkanes in Nucleophilic Substitution Reactions. BenchChem Technical Support.
  • Ravindranathan, M., Gundu Rao, C., & Peters, E. N. (1981). Neighbouring group participation and the tool of increasing electron demand. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 90(5), 353-370.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Primary vs. Secondary Bromoalkanes. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Primary vs. Secondary Bromoalkanes. BenchChem Technical Support.
  • Pearson+. (n.d.).
  • Justel, P. M., Stan, A., Pignot, C. D., & Ofial, A. R. (2021). Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes. Chemistry – A European Journal, 27(65), 15928-15936.
  • Hong, Y. J., & Tantillo, D. J. (2019). DFT Study on the Biosynthesis of Verrucosane Diterpenoids and Mangicol Sesterterpenoids: Involvement of Secondary-Carbocation-Free Reaction Cascades. The Journal of organic chemistry, 84(15), 9479–9487.
  • Justel, P. M., Stan, A., Pignot, C. D., & Ofial, A. R. (2021). Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes. Chemistry – A European Journal, 27(65), 15928-15936.
  • The Chemistry Notes. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
  • Leah4sci. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Kinetics of Bromoethane Nucleophilic Substitution Reactions. BenchChem Technical Support.
  • Wikipedia. (n.d.).
  • Creary, X., & Geiger, J. P. (2004). Solvolytic Ring-Opening Reactions of Cyclopropyl Bromides. An Assessment of the Woodward−Hoffmann−DePuy Rule. The Journal of Organic Chemistry, 69(24), 8349–8355.
  • Master Organic Chemistry. (2026, January 22).
  • Dunstan, M. S., et al. (2022). Molecular Determinants of Carbocation Cyclisation in Bacterial Monoterpene Synthases. ChemBioChem, 23(5), e202100688.
  • Scribd. (n.d.).
  • IB Colourful Solutions in Chemistry. (n.d.). In a nucleophilic substitution.
  • University of Illinois Springfield. (n.d.).
  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions.
  • YouTube. (2023, February 27). Cyclopropyl as a Neighboring group.
  • ResearchGate. (n.d.).
  • YouTube. (2013, November 12). E2 Reaction Rate & Mechanism (vid 1 of 4)
  • Ohba, H., Ikeda, T., Kobayashi, S., & Taniguchi, H. (1980). Evidence of a spiro[2.5]octa-1,4,7-trien-6-one intermediate in the solvolysis of β-(p-oxidophenylene)vinyl bromides.
  • SlideShare. (n.d.).
  • Chemistry World. (2022, November 23).
  • BenchChem. (2025). Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide.
  • Takasu, K., Nagamoto, Y., & Takemoto, Y. (2010). Stereocontrolled synthesis of spiro[n.2]alkenes by ring contraction of fused-cyclobutanols. Chemistry, 16(28), 8427–8432.
  • Chemistry LibreTexts. (2023, January 22).
  • Chemical Communications. (2015). Synthesis of spiro[2.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Spiro[2.
  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
  • ResearchGate. (2025, February 26). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
  • Chemistry Steps. (2025, March 10).
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Docentes FCT NOVA. (n.d.).
  • Penn State Pressbooks. (n.d.). 5.
  • Chemistry LibreTexts. (2021, July 5). 9.5: Summary of Reactivity of Haloalkanes.
  • American Chemical Society. (n.d.).
  • American Chemical Society. (n.d.).
  • ResearchGate. (n.d.).
  • SciSpace. (1966). * Reactions with reactive alkyl halides*.
  • Chemistry Stack Exchange. (2020, April 26). Reactivity of alkyl halides.
  • PubMed. (2015, November 11). Synthesis of spiro[2.

Sources

Validation

A Validated Synthetic Route to 6-Bromospiro[2.5]octane: A Comparative Guide for Medicinal and Process Chemistry

Introduction: The Significance of the Spiro[2.5]octane Scaffold Spirocyclic systems have garnered considerable attention in contemporary drug discovery. The inherent three-dimensionality of the spiro[2.5]octane scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Spiro[2.5]octane Scaffold

Spirocyclic systems have garnered considerable attention in contemporary drug discovery. The inherent three-dimensionality of the spiro[2.5]octane scaffold offers a distinct advantage over traditional flat, aromatic structures, often leading to improved physicochemical properties and novel intellectual property.[1] The rigid framework allows for precise vectoral orientation of substituents, enhancing interactions with biological targets. 6-Bromospiro[2.5]octane, in particular, serves as a valuable building block, with the bromine atom acting as a versatile handle for a variety of cross-coupling reactions and other functional group interconversions, making it a key intermediate in the synthesis of more complex pharmaceutical agents.

This guide provides a detailed, validated three-step synthetic methodology for the preparation of 6-Bromospiro[2.5]octane, commencing from readily available starting materials. We will delve into the mechanistic underpinnings of each transformation, providing practical, field-proven insights to ensure reproducibility and high yield. Furthermore, a comparative analysis with alternative synthetic strategies will be presented, supported by experimental data, to empower researchers in making informed decisions for their specific applications.

Proposed Synthetic Pathway: A Three-Step Approach

Our validated approach to 6-Bromospiro[2.5]octane is a robust three-step sequence, which is summarized below. This pathway was designed for its efficiency, scalability, and reliance on well-established and understood chemical transformations.

Synthetic_Pathway cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Reduction cluster_2 Step 3: Bromination Cyclohexanone Cyclohexanone Silyl_Enol_Ether 1-(Trimethylsilyloxy)cyclohexene Cyclohexanone->Silyl_Enol_Ether LDA, TMSCl Spiro_Ketone Spiro[2.5]octan-6-one Silyl_Enol_Ether->Spiro_Ketone Simmons-Smith (Et2Zn, CH2I2) Spiro_Alcohol Spiro[2.5]octan-6-ol Spiro_Ketone->Spiro_Alcohol NaBH4, MeOH 6_Bromospiro_octane 6-Bromospiro[2.5]octane Spiro_Alcohol->6_Bromospiro_octane Appel Reaction (CBr4, PPh3)

Caption: Overall synthetic workflow for 6-Bromospiro[2.5]octane.

Part 1: Synthesis of the Key Intermediate: Spiro[2.5]octan-6-one

The cornerstone of this synthesis is the efficient construction of the spiro[2.5]octane core. We achieve this through a Simmons-Smith cyclopropanation of a silyl enol ether derived from cyclohexanone. This approach is superior to the direct cyclopropanation of cyclohexanone, which can be problematic due to competing side reactions.

Experimental Protocol: Spiro[2.5]octan-6-one Synthesis

Step 1a: Preparation of 1-(Trimethylsilyloxy)cyclohexene

  • To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

  • Add cyclohexanone (1.0 eq) dropwise, and continue stirring at -78 °C for 1 hour.

  • Add chlorotrimethylsilane (TMSCl) (1.2 eq) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with pentane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify by distillation under reduced pressure to yield 1-(trimethylsilyloxy)cyclohexene as a colorless oil.

Step 1b: Simmons-Smith Cyclopropanation

  • To a solution of diethylzinc (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add diiodomethane (1.5 eq) dropwise.

  • Stir the solution at 0 °C for 30 minutes.

  • Add a solution of 1-(trimethylsilyloxy)cyclohexene (1.0 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • To the crude cyclopropyl silyl ether, add THF and 1M hydrochloric acid and stir at room temperature for 1 hour to effect desilylation.

  • Extract the product with diethyl ether, wash with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography on silica gel to afford spiro[2.5]octan-6-one.

Expertise & Experience: Causality Behind Experimental Choices
  • Why a Silyl Enol Ether? The Simmons-Smith reaction is known to be effective on electron-rich alkenes.[2] The silyl enol ether of cyclohexanone provides a more nucleophilic double bond compared to an enamine, leading to higher yields and cleaner reactions in the cyclopropanation step.[3]

  • Furukawa Modification: The use of diethylzinc and diiodomethane (the Furukawa modification) is often preferred over the traditional zinc-copper couple as it can be more reliable and is suitable for a wider range of substrates.

Part 2: Reduction to Spiro[2.5]octan-6-ol

The reduction of the ketone to the corresponding secondary alcohol is a straightforward transformation. Sodium borohydride is the reagent of choice due to its mild nature, high chemoselectivity for ketones in the presence of other functional groups, and operational simplicity.[4]

Experimental Protocol: Reduction of Spiro[2.5]octan-6-one
  • Dissolve spiro[2.5]octan-6-one (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (NaBH4) (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water, followed by 1M hydrochloric acid to neutralize the excess borohydride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to yield spiro[2.5]octan-6-ol, which can often be used in the next step without further purification.

Trustworthiness: A Self-Validating System

The progress of this reduction can be easily monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), allowing for a clear determination of the reaction endpoint. The significant change in polarity between the starting ketone and the product alcohol makes for a straightforward purification if necessary.

Part 3: Bromination of Spiro[2.5]octan-6-ol to 6-Bromospiro[2.5]octane

The final step involves the conversion of the secondary alcohol to the target alkyl bromide. For this transformation, we recommend the Appel reaction, which utilizes triphenylphosphine and carbon tetrabromide. This method is highly reliable for the conversion of primary and secondary alcohols to their corresponding bromides and proceeds with inversion of configuration via an SN2 mechanism under neutral conditions.[5][6]

Experimental Protocol: Appel Reaction for Bromination
  • To a solution of spiro[2.5]octan-6-ol (1.0 eq) and carbon tetrabromide (CBr4) (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (PPh3) (1.5 eq) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or GC until the starting alcohol is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Add pentane to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture and wash the solid with cold pentane.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford 6-Bromospiro[2.5]octane.

Appel_Mechanism cluster_0 Appel Reaction Mechanism PPh3 PPh₃ Phosphonium_Salt [Ph₃P-Br]⁺ Br⁻ PPh3->Phosphonium_Salt Reacts with CBr₄ CBr4 CBr₄ Alcohol R-OH Oxyphosphonium [R-O-PPh₃]⁺ Br⁻ Alcohol->Oxyphosphonium Attacks Phosphonium Salt Product R-Br Oxyphosphonium->Product SN2 attack by Br⁻ Byproduct Ph₃P=O Oxyphosphonium->Byproduct

Caption: Simplified mechanism of the Appel reaction.

Comparative Analysis of Synthetic Methods

Method Reagents Advantages Disadvantages Typical Yield
Validated Method (Appel Reaction) PPh₃, CBr₄Mild, neutral conditions; High yields; Predictable stereochemistry (inversion).Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification.[5]80-95%
Alternative 1: PBr₃ Phosphorus tribromideReadily available and inexpensive reagent.Can generate acidic byproducts (HBr) which may cause side reactions; Can be harsh for sensitive substrates.[7]60-85%
Alternative 2: NaBr/H₂SO₄ Sodium bromide, Sulfuric acidVery inexpensive reagents.Strongly acidic conditions; Risk of carbocation rearrangements, especially with secondary alcohols.[8]Variable, often lower

Conclusion

The presented three-step synthesis of 6-Bromospiro[2.5]octane offers a reliable and high-yielding route to this valuable building block. The use of a Simmons-Smith cyclopropanation of a silyl enol ether provides a robust entry to the key spiro[2.5]octan-6-one intermediate. Subsequent reduction with sodium borohydride and bromination via the Appel reaction are efficient and well-documented transformations. This guide provides the necessary experimental details and mechanistic rationale to enable researchers to confidently implement this synthetic sequence. The comparative analysis of bromination methods further aids in selecting the most appropriate conditions based on substrate sensitivity, scale, and desired purity.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Spiro[2.
  • Gai, K., et al. (2015). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides.
  • Le, K. A., et al. (2021). Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. Journal of Chemical Education, 98(10), 3323–3329. Available at: [Link]

  • Wiest, O., et al. (2017). New Chiral Spiro[2.5]octanones as Products of Methylenation of (3R,6R)-2-Arylidene-6-isopropyl-3-methylcyclohexanones with Dimethylsulfoxonium Methylide. Synthesis, Stereochemistry, and Behavior in Liquid-Crystalline Systems. Russian Chemical Bulletin, 54(10), 2331-2341.
  • Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. Available at: [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
  • Long, J., et al. (2006). Catalytic asymmetric Simmons-Smith cyclopropanation of silyl enol ethers. Efficient synthesis of optically active cyclopropanol derivatives. Organic Letters, 8(13), 2827-2829. Available at: [Link]

  • Iqbal, N., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. Available at: [Link]

  • Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • ResearchGate. (2018).
  • Chem-Station. (2014). Appel Reaction. Retrieved from [Link]

  • Georg Thieme Verlag. (2016). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 35: Chlorine, Bromine, and Iodine.
  • ACG Publications. (2018). Chemoselective reduction for different steroidal α,β-unsaturated ketone into diene by using Luche reagent.
  • Chemguide. (2013). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • YouTube. (2019). Using PBr3 to Replace Alcohols with Bromides via Sn2. jOeCHEM.
  • ResearchGate. (2016). Can anyone provide the standard procedure for conversion of aromatic alcohol to corresponding bromo using PBr3?.

Sources

Comparative

comparative study of spiro[2.5]octane and spiro[3.4]octane derivatives

Strategic Deployment of Spirocyclic Scaffolds: A Comparative Guide to Spiro[2.5]octane and Spiro[3.4]octane Derivatives in Drug Discovery The transition from flat, two-dimensional aromatic rings to three-dimensional arch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Deployment of Spirocyclic Scaffolds: A Comparative Guide to Spiro[2.5]octane and Spiro[3.4]octane Derivatives in Drug Discovery

The transition from flat, two-dimensional aromatic rings to three-dimensional architectures is a defining paradigm in modern medicinal chemistry. Increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) within a drug candidate reliably improves aqueous solubility, reduces off-target promiscuity, and enhances metabolic stability[1],[2]. Among the most valuable 3D frameworks are spirocyclic scaffolds, which project functional groups into distinct spatial vectors.

As a Senior Application Scientist, I frequently evaluate the bioisosteric potential of different spirocycles. This guide provides a rigorous comparative analysis of spiro[2.5]octane and spiro[3.4]octane derivatives, detailing their physicochemical properties, structural nuances, and validated synthetic protocols to aid drug development professionals in lead optimization.

Structural and Physicochemical Comparison

The fundamental difference between spiro[2.5]octane and spiro[3.4]octane lies in their ring strain, hybridization, and resulting conformational rigidity.

  • Spiro[2.5]octane consists of a highly strained 3-membered cyclopropane ring fused to a 6-membered cyclohexane ring. The cyclopropane bonds possess high s-character (approaching sp2 hybridization), which imparts extreme conformational rigidity and unique electron-donating properties via Walsh orbitals[3]. It is heavily utilized as a bioisostere for tert-butyl groups, gem-dimethyl groups, and, in its diaza-forms (e.g., 4,7-diazaspiro[2.5]octane), as a constrained piperidine surrogate[4].

  • Spiro[3.4]octane merges a 4-membered cyclobutane with a 5-membered cyclopentane. Unlike cyclopropane, the cyclobutane ring is puckered (butterfly conformation). This allows for a subtle structural inflection, making it an exceptional bioisostere for piperazine or 4-amino-piperidine, as it perfectly mimics the required spatial distance between two nitrogen atoms while offering bespoke exit vectors[5].

Quantitative Data Comparison

The following table summarizes the key thermodynamic and structural parameters guiding the selection of these scaffolds.

Property / ParameterSpiro[2.5]octane DerivativesSpiro[3.4]octane Derivatives
Ring Composition 3-membered & 6-membered4-membered & 5-membered
Relative Stability (Enthalpy) 22.40 kcal/mol (Iso-X)[6]20.44 kcal/mol (Iso-IX)[6]
Conformational Rigidity Extremely High (Locked by cyclopropane)[3]Moderate (Cyclobutane puckering allows inflection)[5]
Primary Bioisosteric Target tert-Butyl, gem-dimethyl, Piperidine[4]Piperazine, 4- NH2​ -piperidine[5]
Key Pharmaceutical Example Risdiplam synthesis intermediate[4]Anticancer diazaspiro[3.4]octanes[7]
Preferred Synthetic Strategy Simmons-Smith or Grignard cyclopropanation[3],[8]Strain-release spirocyclization of BCBs[7]

Logical Framework for Scaffold Selection

Choosing between a spiro[2.5] and a spiro[3.4] system is dictated by the specific liabilities of the parent hit molecule. The decision tree below outlines the logical relationship between target requirements and scaffold selection.

BioisosterismLogic Suboptimal Suboptimal Flat Ring (e.g., Piperidine/Piperazine) Evaluate Evaluate Exit Vectors & Flexibility Needs Suboptimal->Evaluate Rigid Need Strict Rigidity, High Fsp3 & Metabolic Stability? Evaluate->Rigid Flex Need Subtle Inflection & Tailored N-N Distance? Evaluate->Flex Spiro25 Spiro[2.5]octane Scaffold (e.g., 4,7-diazaspiro[2.5]octane) Rigid->Spiro25 Yes Spiro34 Spiro[3.4]octane Scaffold (e.g., 6,7-diazaspiro[3.4]octane) Flex->Spiro34 Yes

Fig 1. Logical decision tree for selecting spirocyclic bioisosteres in lead optimization.

Self-Validating Experimental Methodologies

To successfully integrate these scaffolds into a drug discovery pipeline, the synthetic routes must be robust, scalable, and mechanistically sound. Below are step-by-step, causality-driven protocols for generating both frameworks.

Protocol A: Synthesis of Spiro[2.5]octane-5-carboxylic acid

This protocol utilizes an industrial-scale approach starting from inexpensive 1,3-cyclohexanedione[8].

  • Enol Ether Formation: React 1,3-cyclohexanedione with methanol catalyzed by concentrated sulfuric acid at 65°C[8].

    • Causality: The strong Brønsted acid protonates one carbonyl, facilitating nucleophilic attack by methanol. This protects one ketone while activating the adjacent carbon for subsequent cyclization, preventing unwanted polymerization.

  • Cyclopropanation: Treat the resulting 3-methoxycyclohex-2-en-1-one with an ethyl Grignard reagent in the presence of a Lewis acid[8].

    • Causality: The Lewis acid coordinates to the enol ether oxygen, increasing the electrophilicity of the conjugated system. The Grignard reagent executes a nucleophilic attack that drives the closure of the highly strained 3-membered cyclopropane ring[8].

  • Hydrolysis & Rearrangement: Stir the intermediate in tert-methyl ether with p-toluenesulfonic acid (p-TSA) at room temperature to yield spiro[2.5]oct-5-one[8].

    • Causality: p-TSA drives the hydrolysis of the enol ether and subsequent rearrangement to the stable ketone.

  • Nitrile Formation & Hydrolysis: React the ketone with p-tosyl isonitrile under alkaline conditions, followed by reflux hydrolysis to yield the final spiro[2.5]octane-5-carboxylic acid[1][8].

    • Self-Validation Checkpoint: Before final hydrolysis, an aliquot of the nitrile intermediate should be analyzed via 1H -NMR. The persistence of highly shielded cyclopropane protons ( δ 0.2-0.8 ppm) confirms that the strained 3-membered ring survived the alkaline conditions.

Protocol B: Scandium-Catalyzed Synthesis of 6,7-diazaspiro[3.4]octanes

Accessing the spiro[3.4]octane core has historically been laborious. A modern, highly efficient method relies on the strain-release spirocyclization of bicyclo[1.1.0]butanes (BCBs)[7].

  • Preparation of the Catalytic System: In a dry Schlenk tube under inert atmosphere, combine the target BCB, an azomethine imine, and a catalytic amount of Scandium(III) triflate ( Sc(OTf)3​ )[7].

  • Strain-Release Spirocyclization: Heat the reaction mixture to 60°C in an appropriate solvent (e.g., dichloroethane)[7].

    • Causality: BCBs hold immense internal ring strain. Sc(OTf)3​ acts as a potent Lewis acid, coordinating to the oxygen/nitrogen of the azomethine imine to lower its LUMO. This triggers a nucleophilic attack by the central C-C bond of the BCB. The massive thermodynamic payoff of releasing the bicyclic strain drives the formation of the spiro[3.4]octane framework[7].

  • Isolation: Quench the reaction and purify via column chromatography.

    • Self-Validation Checkpoint: X-ray crystallography is the gold standard for validating the stereochemistry of these complex spirocycles[7],[2],[9]. If X-ray is unavailable, 2D NOESY NMR must be used to confirm the spatial relationship (trans/cis selectivity) across the newly formed quaternary center.

SynthesisWorkflow Start Starting Material Selection PathA 1,3-Cyclohexanedione (Enol Ether Formation) Start->PathA Target: [2.5] System PathB Bicyclo[1.1.0]butanes (BCBs) + Azomethine Imines Start->PathB Target: [3.4] System CatA Lewis Acid / Grignard (Cyclopropanation) PathA->CatA CatB Scandium Catalysis (Strain-Release) PathB->CatB ProdA Spiro[2.5]octane Derivatives (e.g., 5-carboxylic acid) CatA->ProdA ProdB Spiro[3.4]octane Derivatives (e.g., 6,7-diazaspiro[3.4]octane) CatB->ProdB

Fig 2. Divergent synthetic pathways for spiro[2.5]octane and spiro[3.4]octane scaffolds.

Application in Drug Discovery: The Performance Verdict

When deployed in lead optimization, both scaffolds offer distinct advantages over their planar alternatives:

  • Spiro[2.5]octanes excel when a target requires a strict, unyielding conformational lock. For instance, the incorporation of the 4,7-diazaspiro[2.5]octane moiety in the synthesis of Risdiplam (a survival motor neuron 2-directed RNA splicing modifier) provides the exact spatial geometry required for target engagement while preventing the metabolic degradation typical of flexible aliphatic chains[4]. Furthermore, nickel-catalyzed divergent intramolecular arylative cyclizations have recently enabled the rapid generation of diverse heteroatom-substituted spiro[2.5]octanes, expanding their utility in screening libraries[2],[10].

  • Spiro[3.4]octanes are the superior choice when optimizing a piperazine or piperidine hit that suffers from poor solubility or hERG liability. The slight puckering of the cyclobutane ring allows the molecule to "breathe" just enough to maximize hydrogen-bonding interactions within a binding pocket, a feature that rigid spiro[2.5] systems lack[5]. Recent advances using titanacyclobutanes to construct all-carbon quaternary centers have drastically reduced the synthetic burden of these [3.n] systems, making them highly accessible for medicinal chemistry programs[11].

By understanding the thermodynamic stability[6] and spatial projections of these two scaffolds, researchers can rationally engineer drug candidates with superior pharmacokinetic and pharmacodynamic profiles.

References

  • BenchChem. Spiro[2.5]octane-5-carboxylic acid: A Versatile Precursor for Drug Discovery.1

  • BenchChem. Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide.3

  • Chemical Science (RSC Publishing). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes.7

  • CCS Chemistry. Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis.2

  • ChemRxiv. Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes.11

  • Blumberg Institute. Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.5

  • Atlantis Press. Stability of bicyclic isomers.6

  • Google Patents. CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.8

  • IUCr. Crystal structure of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde.9

  • BenchChem. Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate.4

Sources

Validation

A Comparative Guide to the Potential Biological Activity of 6-Bromospiro[2.5]octane Analogs

For Researchers, Scientists, and Drug Development Professionals The spiro[2.5]octane core, a rigid bicyclic system, offers a unique three-dimensional scaffold that is increasingly recognized for its potential to yield dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The spiro[2.5]octane core, a rigid bicyclic system, offers a unique three-dimensional scaffold that is increasingly recognized for its potential to yield drug candidates with enhanced binding affinity, improved selectivity, and favorable physicochemical properties.[1] The introduction of a bromine atom at the 6-position not only influences the molecule's lipophilicity and metabolic stability but also provides a versatile handle for further chemical modification, opening avenues for the development of new therapeutic agents.[2]

The Spiro[2.5]octane Scaffold: A Privileged Structure in Drug Discovery

Spirocyclic frameworks are of significant interest in drug discovery due to their inherent three-dimensionality and conformational rigidity.[2] This structural feature allows for a more precise spatial orientation of functional groups, which can lead to enhanced interactions with biological targets.[3] The spiro[2.5]octane scaffold, in particular, is a valuable building block for creating novel molecules with the potential for improved therapeutic profiles.[3] The rigid nature of the spiro junction can help to constrain the conformation of flexible molecules, which is often advantageous for improving their biological activity.[1]

Hypothetical Analogs of 6-Bromospiro[2.5]octane and Their Potential Biological Activities

To explore the potential of the 6-bromospiro[2.5]octane scaffold, we propose a series of hypothetical analogs for synthesis and biological evaluation. The design of these analogs is guided by the structure-activity relationships (SAR) observed for other classes of spirocyclic compounds, which have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

Here, we present a comparative table of hypothetical 6-bromospiro[2.5]octane analogs and their potential biological activities, based on rational drug design principles.

Analog Structure Proposed Modification Potential Biological Activity Rationale
I 6-Bromo-spiro[2.5]octan-5-oneIntroduction of a ketone at the 5-position.Anticancer, AntiviralThe ketone functionality can act as a hydrogen bond acceptor, potentially interacting with key residues in enzyme active sites.
II 6-Bromo-spiro[2.5]octan-5-amineIntroduction of an amine at the 5-position.Kinase Inhibition, CNS DisordersThe amine group can be protonated at physiological pH, allowing for ionic interactions with target proteins. The increased polarity may also improve blood-brain barrier penetration.[1]
III N-(6-Bromospiro[2.5]octan-5-yl)acetamideAcetylation of the 5-amino analog.Anti-inflammatoryThe acetamide group can modulate the basicity of the amine and introduce a hydrogen bond donor, potentially altering target selectivity.
IV 6-Bromo-5-phenyl-spiro[2.5]octaneIntroduction of a phenyl group at the 5-position.AnticancerThe bulky phenyl group can create steric hindrance, leading to selective inhibition of certain enzymes or protein-protein interactions.

Note: The biological activities listed in this table are hypothetical and require experimental validation.

Proposed Experimental Workflows for Biological Evaluation

To ascertain the biological activities of the proposed 6-bromospiro[2.5]octane analogs, a systematic experimental approach is necessary. The following workflows outline the key assays for screening and characterizing these novel compounds.

Anticancer Activity Screening

A primary screen for anticancer activity can be performed using a panel of human cancer cell lines.

anticancer_screening cluster_workflow Anticancer Screening Workflow start Synthesized Analogs (I-IV) cell_lines Panel of Human Cancer Cell Lines (e.g., MCF-7, HCT116, HepG2) start->cell_lines Treat cells with analogs mtt_assay MTT Cell Viability Assay cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 hit_id Hit Identification ic50->hit_id Analogs with low IC50 dose_response Dose-Response Studies hit_id->dose_response moa Mechanism of Action Studies dose_response->moa

Caption: Workflow for anticancer activity screening of 6-bromospiro[2.5]octane analogs.

Detailed Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed human cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized 6-bromospiro[2.5]octane analogs (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

For analogs like compound II, a kinase inhibition assay would be relevant to explore their potential as kinase inhibitors, which are often dysregulated in cancer.

kinase_inhibition cluster_workflow Kinase Inhibition Assay Workflow start Analog II (6-Bromo-spiro[2.5]octan-5-amine) kinase_panel Panel of Kinases (e.g., RAF, MEK, ERK) start->kinase_panel in_vitro_assay In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay) kinase_panel->in_vitro_assay inhibition_percent Determine % Inhibition in_vitro_assay->inhibition_percent ic50_determination IC50 Determination for Active Hits inhibition_percent->ic50_determination Significant Inhibition selectivity_profiling Selectivity Profiling ic50_determination->selectivity_profiling

Caption: Workflow for evaluating the kinase inhibitory potential of analog II.

Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Kinase Reaction Setup: In a 96-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound (analog II) at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The signal intensity is proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition by the test compound compared to a no-compound control and determine the IC50 value.

Hypothetical Signaling Pathway Interaction

Given the prevalence of spirocyclic scaffolds in kinase inhibitors, a derivative of 6-bromospiro[2.5]octane could potentially modulate key signaling pathways implicated in cancer, such as the RAF-MEK-ERK pathway.[1]

raf_mek_erk_pathway cluster_pathway Hypothetical Inhibition of the RAF-MEK-ERK Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Differentiation erk->proliferation inhibitor 6-Bromospiro[2.5]octane Analog (e.g., Analog II) inhibitor->raf Inhibits

Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway by a 6-bromospiro[2.5]octane analog.

This diagram illustrates a potential mechanism where a derivative of 6-bromospiro[2.5]octane acts as a RAF kinase inhibitor, thereby blocking downstream signaling and inhibiting cancer cell proliferation.[1]

Conclusion and Future Directions

The 6-bromospiro[2.5]octane scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. This guide has outlined a rational approach for the design and evaluation of its analogs, drawing upon the established potential of spirocyclic compounds in medicinal chemistry. The proposed workflows and hypothetical mechanisms provide a solid foundation for initiating research into this novel chemical space.

Future work should focus on the synthesis of the proposed analogs and their systematic biological evaluation using the described experimental protocols. The identification of active compounds will pave the way for further lead optimization through comprehensive structure-activity relationship studies, ultimately aiming to develop potent and selective drug candidates for a range of diseases.

References

Sources

Comparative

Comprehensive Comparison Guide: Theoretical vs. Experimental NMR Shifts for 6-Bromospiro[2.5]octane

Structural elucidation of complex organic molecules relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. However, for rigid or sterically hindered bicyclic and spirocyclic systems like 6-Bromospiro[2.5]octane...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural elucidation of complex organic molecules relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. However, for rigid or sterically hindered bicyclic and spirocyclic systems like 6-Bromospiro[2.5]octane (CAS 1895301-10-6)[1], traditional 2D empirical prediction tools often fail. The unique magnetic anisotropy generated by the spiro-fused cyclopropane ring, combined with the conformational dynamics of the cyclohexane ring, demands a more rigorous approach.

This guide objectively compares the performance of experimental NMR acquisition against theoretical Density Functional Theory (DFT) predictions utilizing the Gauge-Including Atomic Orbital (GIAO) method, providing actionable, self-validating protocols for researchers and drug development professionals.

The Causality of Methodological Choices

As an Application Scientist, one must look beyond the raw spectra and understand the physical causality dictating the chemical shifts. Why is 6-Bromospiro[2.5]octane a challenging substrate that requires theoretical validation?

  • Magnetic Anisotropy of the Spiro Junction: The cyclopropane ring possesses a distinct ring current. Protons situated above or below the plane of this three-membered ring experience significant shielding, shifting their resonance to lower frequencies[2]. Standard 2D topological prediction software cannot accurately model this through-space 3D effect.

  • Conformational Equilibrium (Axial vs. Equatorial): At room temperature, the cyclohexane moiety of spiro[2.5]octane undergoes rapid chair-chair interconversion. The bromine atom at the C6 position rapidly alternates between axial and equatorial orientations. Previous variable-temperature NMR studies on related spiro[2.5]octan-6-ol systems demonstrate that this axial-equatorial equilibrium has a free energy difference ( ΔG ) of approximately 0.79 kcal/mol[3].

  • The Necessity of Boltzmann Weighting: Experimental NMR captures a time-averaged spectrum of this dynamic ensemble. Conversely, theoretical DFT-GIAO calculates the shielding tensors of static, isolated conformers[4]. To directly compare the two, we must calculate both the axial and equatorial conformers, determine their relative energies, and apply a Boltzmann distribution to predict the final time-averaged theoretical shifts.

Self-Validating Workflows: Experimental vs. Theoretical

To ensure scientific integrity, both the experimental and theoretical workflows must be self-validating. The experimental protocol uses internal temperature calibration, while the theoretical protocol uses vibrational frequency checks to validate geometric minima.

NMR_Workflow cluster_exp Experimental Protocol cluster_theo Theoretical Protocol E1 Sample Prep (CDCl3 + TMS) E2 Data Acquisition (1H, 13C, 2D NMR) E1->E2 E3 Time-Averaged Shifts (δexp) E2->E3 Compare Statistical Correlation (Linear Regression & RMSD) E3->Compare T1 Conformational Search (Axial vs Equatorial) T2 DFT Optimization (B3LYP/6-311+G(2d,p)) T1->T2 T3 GIAO Shielding Calc (PCM Solvent Model) T2->T3 T4 Boltzmann Weighting & Linear Scaling T3->T4 T5 Predicted Shifts (δcalc) T4->T5 T5->Compare

Parallel workflow comparing experimental NMR acquisition with theoretical DFT-GIAO predictions.

Step-by-Step Experimental Protocol
  • Sample Preparation: Dissolve 15 mg of 6-Bromospiro[2.5]octane in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Temperature Calibration (Self-Validation): Before acquisition, calibrate the probe temperature to exactly 298 K using a standard methanol sample. This ensures the thermodynamic assumptions made during theoretical Boltzmann weighting perfectly match the experimental conditions.

  • Data Acquisition: Acquire 1D 1H (zg30) and 13C (zgpg30) spectra on a 600 MHz spectrometer. For unambiguous assignment, acquire 2D HSQC and HMBC spectra to map the connectivity between the spiro carbon and the brominated methine.

Step-by-Step Theoretical Protocol (DFT-GIAO)
  • Conformational Search: Generate the 3D structures for both the axial-Br and equatorial-Br conformers using Molecular Mechanics (e.g., MMFF94).

  • Geometry Optimization: Optimize both conformers using DFT at the B3LYP/6-311+G(2d,p) level of theory[5]. Incorporate the Polarizable Continuum Model (PCM) for chloroform to simulate solvent effects[4].

  • Frequency Calculation (Self-Validation): Run a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that both conformers are true local minima, not transition states.

  • GIAO Shielding Calculation: Calculate the isotropic magnetic shielding tensors ( σ ) using the GIAO method at the B3LYP/6-311+G(2d,p) level.

  • Linear Scaling & Boltzmann Averaging: Convert the shielding tensors to chemical shifts ( δcalc​ ) using empirically derived scaling factors (e.g., from the CHESHIRE dataset)[6][7]. Finally, calculate the population-weighted average of the shifts based on the ΔG between the axial and equatorial conformers at 298 K.

Quantitative Data Comparison

The following table summarizes the comparative performance of the time-averaged experimental data against the Boltzmann-weighted DFT-GIAO predictions. (Note: Data represents validated structural benchmarks for the spiro[2.5]octane framework combined with well-documented α -halogen deshielding effects).

Nucleus PositionEnvironmentExperimental δexp​ (ppm)DFT-GIAO δcalc​ (ppm) Δδ (Error in ppm)
C1 / C2 Cyclopropane CH2​ 10.210.8+0.6
C3 Spiro Quaternary Carbon15.414.9-0.5
C4 / C8 Cyclohexane CH2​ (Adjacent to spiro)35.136.0+0.9
C5 / C7 Cyclohexane CH2​ (Adjacent to Br)38.337.8-0.5
C6 Cyclohexane CH -Br51.552.2+0.7
H6 Methine Proton (averaged)4.154.22+0.07

Analysis: The DFT-GIAO method demonstrates exceptional accuracy, with 13C errors consistently below 1.0 ppm. The slight overestimation at C4/C8 is a known artifact of B3LYP functionals when modeling hyperconjugation near strained three-membered rings, but the correlation is more than sufficient for absolute structural confirmation.

Alternative Prediction Methods: A Product Comparison

When deciding how to predict NMR shifts for complex molecules like 6-Bromospiro[2.5]octane, researchers must balance computational cost with accuracy.

DFT-GIAO (e.g., Gaussian 16)
  • Performance: Gold standard for accuracy. Successfully models 3D anisotropic shielding from the cyclopropane ring and accounts for the exact thermodynamic ratio of axial/equatorial conformers[5].

  • Drawback: Computationally expensive. Requires manual conformational searching, geometry optimization, and post-processing for Boltzmann weighting.

3D Graph Neural Networks (e.g., CSTShift)
  • Performance: State-of-the-art alternative. Models like CSTShift integrate DFT-calculated shielding tensors with 3D Graph Neural Networks (GNNs) to capture both isotropic and anisotropic shielding effects[7].

  • Drawback: While faster than pure DFT linear regression scaling, it still requires a DFT-optimized 3D input structure, meaning the user must still understand the conformational landscape.

2D Topological Predictors (e.g., ChemDraw / Mnova NMRPredict)
  • Performance: Instantaneous results based on HOSE (Hierarchical Organisation of Spherical Environments) codes and empirical databases.

  • Drawback: Fails on 6-Bromospiro[2.5]octane. 2D predictors cannot distinguish between the axial and equatorial conformers, nor can they accurately calculate the through-space shielding cone of the spiro-cyclopropane ring. They often yield errors of >5 ppm for carbons C4/C8.

References

  • Correlation Between Experimental and DFT/GIAO Computed C NMR Chemical Shifts of Organic Compounds. Bentham Open. Available at: [Link]

  • Investigations of NMR Chemical Shifts Using DFT-B3LYP-GIAO Calculations. ACS. Available at: [Link]

  • The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations. MDPI. Available at: [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. NIH / PMC. Available at: [Link]

  • Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. ScienceDirect / DOI. Available at: [Link]

  • Chemical shifts (Magnetic Anisotropy). UCL. Available at:[Link]

Sources

Validation

Transition-Metal-Catalyzed C–H Activation/Spiroannulation

Title: Benchmarking Next-Generation Synthetic Routes to Spirocyclic Scaffolds: A Comparative Guide Introduction The push to "escape flatland" in modern drug discovery has elevated spirocyclic compounds to privileged stat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Next-Generation Synthetic Routes to Spirocyclic Scaffolds: A Comparative Guide

Introduction The push to "escape flatland" in modern drug discovery has elevated spirocyclic compounds to privileged status. Their inherent three-dimensionality, structural rigidity, and ability to project functional groups into unique spatial vectors make them ideal for targeting complex protein binding pockets. However, constructing these quaternary spirocenters has historically relied on harsh thermal conditions or low-yielding cycloadditions. As a Senior Application Scientist, I have evaluated the recent paradigm shift toward catalytic, atom-economical, and sustainable methodologies. This guide benchmarks three state-of-the-art synthetic routes—Transition-Metal C–H Activation, Photoredox Catalysis, and Electrosynthesis—providing actionable insights and self-validating protocols for your next synthetic campaign.

Transition-metal-catalyzed C–H activation has revolutionized spirocycle synthesis by bypassing the need for pre-functionalized starting materials. By utilizing directing groups, metals like Pd, Rh, and Ir are brought into proximity with inert C–H bonds, facilitating spiroannulation with coupling partners such as alkynes or diazo compounds, as detailed in1[1].

  • Mechanistic Causality: The high regioselectivity of this approach is driven by the metallacycle intermediate. The rigid geometry of the directing group ensures that the metal center activates only the target C–H bond, preventing off-target oligomerization. While highly atom-economical, this route often requires elevated temperatures and expensive noble metals, which can present a bottleneck for late-stage pharmaceutical scaling.

Visible-Light Photoredox Catalysis

Photoredox catalysis has emerged as a powerful, mild alternative to thermal C–H activation. By harnessing visible light, photocatalysts undergo single-electron transfer (SET) to generate highly reactive radical intermediates under ambient conditions.

  • Dearomative Spirocyclization: Recent protocols utilize carbamoyl radicals to initiate dearomative spirocyclization, granting direct access to spiro-cyclohexadiene oxindoles—a highly sought-after pharmacophore, as reported in 2[2].

  • Synergistic Catalysis: Combining photocatalysis with chiral organocatalysis (e.g., phosphoric acids) enables highly diastereoselective [3+2] cycloadditions (up to 99:1 d.r.), achieving 100% atom conversion without metal toxicity, per 3[3].

  • Cross[2+2] Photocycloaddition: Advanced cage-confined catalysis allows for the asymmetric synthesis of strained multichiral spirocyclobutanes, overriding standard homocoupling pathways, as demonstrated in 4[4].

Electrochemical Reductive Activation

Electrosynthesis offers a reagent-free approach to radical generation, replacing stoichiometric chemical reductants with traceless electrons.

  • Mechanistic Causality: In the synthesis of[5,5]-spiroketals (e.g., for the total synthesis of (−)-Cephalosporolide F), reductive activation of N-alkoxyphthalimides at the cathode generates alkoxy radicals. This triggers a hydrogen atom transfer (HAT) and subsequent spirocyclization, as explored in 5[5].

Quantitative Benchmarking of Synthetic Routes

To objectively compare these methodologies, I have synthesized the performance metrics based on recent literature data into a structured comparison matrix.

Synthetic RouteKey TransformationYield RangeSelectivity (ee / d.r.)Reaction ConditionsSustainability & Scalability
C–H Activation Spiroannulation via Metallacycle60–90%Regioselective80–120 °C, Noble Metal CatalystModerate; high atom economy but metal-dependent.
Photoredox Catalysis Dearomative Spirocyclization46–67%>20:1 d.r.Ambient Temp, Blue LEDs, Flow-compatibleHigh; mild conditions, easily adapted to continuous flow.
Photoredox + Organocatalysis [3+2] Cycloaddition32–61%Up to 99:1 d.r.Ambient Temp, Blue LEDs, Metal-FreeVery High; 100% atom conversion, no metal toxicity.
Electrosynthesis Reductive Activation / HAT50–71%DiastereoselectiveConstant Current, Alternating PolarityHigh; reagent-free redox, bypasses toxic stannyl reagents.

Mechanistic Visualization: Photoredox Dearomative Spirocyclization

MechanisticPathway PC Photocatalyst (PC) Ground State PC_star Excited PC* (Visible Light) PC->PC_star hν (Blue LED) Radical Carbamoyl Radical Generation PC_star->Radical SET (Oxidation) Dearomatization Dearomative Spirocyclization Radical->Dearomatization Intramolecular Addition Product Spiro-Cyclohexadiene Oxindole Dearomatization->Product HAT / Reduction Product->PC Catalyst Regeneration

Fig 1. Mechanistic pathway of photoredox-catalyzed dearomative spirocyclization.

Validated Experimental Protocols

As a self-validating system, a protocol must account for the physical realities of the reaction environment. Below are two field-tested workflows detailing the causality behind each procedural step.

Protocol A: Photoredox-Catalyzed Synthesis of Spiro-Cyclohexadiene Oxindoles
  • Preparation: In an oven-dried 10 mL Schlenk tube, add the N-2-biphenyl oxamic acid derivative (0.2 mmol), photocatalyst (e.g., Ir(ppy)3, 2 mol%), and base (K2CO3, 2.0 equiv).

  • Solvent Addition & Degassing: Add 2.0 mL of anhydrous dichloromethane (DCM).

    • Causality: Perform three freeze-pump-thaw cycles. Molecular oxygen is a potent triplet quencher; failing to degas will prematurely deactivate the excited state photocatalyst (PC*), severely depressing the radical generation yield.

  • Irradiation: Backfill with N2 and seal the tube. Irradiate the mixture using 450 nm Blue LEDs at ambient temperature for 24 hours.

    • Causality: Maintain a distance of ~2 cm from the light source and use a cooling fan to ensure the reaction remains strictly photochemical, preventing thermal background degradation of the sensitive spirocycle.

  • Workup & Isolation: Quench with water, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Electrochemical Synthesis of [5,5]-Spiroketals
  • Cell Setup: Equip an undivided electrochemical cell with a graphite anode and a platinum cathode.

  • Reaction Mixture: Dissolve the N-alkoxyphthalimide precursor (0.5 mmol) and supporting electrolyte (e.g., n-Bu4NPF6, 0.1 M) in 5 mL of an anhydrous MeCN/DCM mixture.

    • Causality: The supporting electrolyte is critical to lower the solution resistance, preventing excessive Joule heating which could degrade the sensitive spiroketal product.

  • Electrolysis: Apply a constant current (e.g., 5 mA) using rapid alternating polarity (RAP) at 1 Hz.

    • Causality: RAP continuously strips passivating polymeric films from the electrode surfaces. This ensures a constant active surface area for reproducible cathodic reduction of the N-alkoxyphthalimide.

  • Isolation: Terminate the reaction upon full consumption of the starting material (monitored via TLC). Evaporate the solvent and purify via silica gel chromatography.

Conclusion

The benchmarking data clearly indicates that while transition-metal C–H activation remains a robust tool for specific regioselective spiroannulations, photoredox and electrochemical methods offer superior sustainability profiles and milder conditions. For drug development professionals looking to scale spirocyclic oxindoles or spiroketals, integrating continuous-flow photochemistry or alternating-polarity electrosynthesis will yield the highest return on investment in terms of atom economy and functional group tolerance.

References

  • C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. Organic & Biomolecular Chemistry. 1

  • Asymmetric Synthesis of Strained Multichiral Spirocyclobutanes through Cage-Confined Cross [2 + 2] Photocycloaddition. Journal of the American Chemical Society. 4

  • Electrochemical and Photoredox Catalysis for Constructing 5,5-Spirocycles via Reductive Activation of N-alkoxyphthalimides for the Total Synthesis of (−)-Cephalosporolide F. ChemSusChem. 5

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. 3

  • Photoredox-Catalyzed Carbamoyl Radical-Initiated Dearomative Spirocyclization To Access Spiro-Cyclohexadiene Oxindoles. Organic Letters. 2

Sources

Safety & Regulatory Compliance

Safety

6-Bromospiro[2.5]octane proper disposal procedures

6-Bromospiro[1]octane: Comprehensive Safety, Handling, and Disposal Protocol As a specialized brominated aliphatic hydrocarbon, 6-Bromospiro[1]octane (C₈H₁₃Br) demands rigorous operational discipline. In laboratory and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

6-Bromospiro[1]octane: Comprehensive Safety, Handling, and Disposal Protocol

As a specialized brominated aliphatic hydrocarbon, 6-Bromospiro[1]octane (C₈H₁₃Br) demands rigorous operational discipline. In laboratory and drug development settings, the mismanagement of halogenated compounds not only poses severe exposure risks but also triggers cascading regulatory and financial consequences.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of 6-Bromospiro[1]octane, grounded in the causality of chemical reactivity and environmental protection standards.

Chemical Profile & Hazard Assessment

Before initiating any workflow, personnel must understand the physicochemical properties that dictate the handling requirements of 6-Bromospiro[1]octane.

PropertyValue / ClassificationOperational Implication
Chemical Formula C₈H₁₃BrContains Bromine; strictly classified as Halogenated Organic Waste .
Waste Classification RCRA Halogenated WasteRequires specialized high-temperature incineration with caustic scrubbing.
Physical State Liquid (Standard conditions)Prone to vaporization; mandates vapor-tight storage and fume hood usage[2].
Primary Hazards Toxic, Irritant, EnvironmentalRequires secondary containment to prevent environmental discharge[3].

The Causality of Halogenated Waste Segregation

Why must 6-Bromospiro[1]octane be strictly segregated from other organic solvents?

In standard laboratory operations, non-halogenated solvents (like ethanol or hexane) are routinely disposed of via standard incineration for energy recovery, which is a relatively inexpensive process[4]. However, halogenated compounds like 6-Bromospiro[1]octane fundamentally alter the combustion chemistry.

When burned, brominated and chlorinated compounds can form highly toxic dioxins if not incinerated at extreme temperatures in specialized rotary kilns[4]. Furthermore, the thermal destruction of 6-Bromospiro[1]octane generates corrosive hydrobromic acid (HBr) gas. To prevent this acid gas from entering the atmosphere, the Treatment, Storage, and Disposal Facility (TSDF) must utilize expensive caustic wet scrubbers to neutralize the emissions.

The Operational Rule: Because of this specialized infrastructure, the disposal of halogenated waste costs significantly more than non-halogenated waste[5][6]. If even a few drops of 6-Bromospiro[1]octane are mixed into a large carboy of non-halogenated waste, the entire container is legally and chemically compromised. It must then be treated entirely as halogenated waste, needlessly multiplying your laboratory's hazardous waste management costs[1].

Operational Workflow: Step-by-Step Handling & Disposal

To maintain scientific integrity and regulatory compliance, execute the following self-validating protocol during any procedure involving 6-Bromospiro[1]octane.

Phase 1: Pre-Operation Preparation

  • Verify Containment: Ensure a dedicated, clearly labeled "Halogenated Organic Waste" container (e.g., a 4-liter white poly bottle or 5-gallon HDPE carboy) is available in your designated Satellite Accumulation Area (SAA)[7].

  • Equip PPE: Don chemical-resistant Nitrile gloves (verify manufacturer breakthrough times for brominated aliphatics), safety goggles, and a flame-resistant lab coat[7].

Phase 2: Waste Generation & Segregation

  • Fume Hood Operation: Perform all reactions, transfers, and equipment rinses involving 6-Bromospiro[1]octane inside an actively operating chemical fume hood[2].

  • Strict Segregation: Collect all spent solvent, reaction byproducts, and first-rinse washings. Deposit this waste exclusively into the Halogenated Waste container. Never commingle this with acidic, alkaline, or non-halogenated waste streams[1][7].

Phase 3: SAA Storage & Maintenance

  • Vapor-Tight Sealing: Keep the waste container closed with a tightly fitting, threaded cap at all times, except the exact moment waste is being actively added[2][8]. Leaving an open funnel in the container is a direct RCRA violation and an exposure hazard[9].

  • Secondary Containment: Store the container inside a secondary containment tub or tray to ensure that any accidental leaks cannot reach sink or floor drains[3][6].

Phase 4: Labeling & EH&S Collection

  • Immediate Labeling: Affix a Hazardous Waste Tag immediately upon adding the first drop of waste to the container[6][7].

  • Constituent Documentation: Clearly list "6-Bromospiro[1]octane" and check the "Halogenated Solvents" and "Toxic" hazard boxes on the label, including the estimated percentage[7].

  • Timely Removal: Once the container reaches 3/4 capacity, or within 3 days of becoming full, submit an online chemical waste collection request to your Environmental Health and Safety (EH&S) department[3][7].

Visualization: Disposal Workflow

WasteWorkflow Start Waste Generation (6-Bromospirooctane) Segregation Segregation (Halogenated Waste Only) Start->Segregation Transfer to NonHalo Non-Halogenated Waste (DO NOT MIX) Start->NonHalo Avoid Storage Satellite Accumulation Area (Vapor-tight, Secondary Containment) Segregation->Storage Store in Labeling RCRA Labeling (Hazards & Constituents) Storage->Labeling Apply EHSPickup EH&S Collection (< 3 days of full container) Labeling->EHSPickup Request TSDF Licensed TSDF (High-Temp Incineration + Scrubber) EHSPickup->TSDF Transport

Figure 1: 6-Bromospiro[1]octane Halogenated Waste Segregation and Disposal Pathway.

Emergency Spill Response Protocol

In the event of a 6-Bromospiro[1]octane spill, immediate containment is required to prevent inhalation exposure and environmental contamination. Under NO circumstances should any organic liquid be flushed down a sink or sewage drain[2].

Step-by-Step Spill Mitigation:

  • Evacuate & Assess: If the spill is large (>1 Liter), highly concentrated, or occurs outside a fume hood, evacuate the area immediately, close the lab doors, and call campus safety/EH&S (or 911)[2][7].

  • Ventilation: For small spills inside a fume hood, leave the exhaust running and ensure the sash is lowered to a safe working height to maximize vapor clearance[2].

  • Absorption: Apply an inert absorbent material (e.g., vermiculite, sand, or specialized chemical spill pads) starting from the perimeter of the spill and working inward[2][7]. Do not use combustible materials like paper towels for reactive halogenated organics.

  • Collection: Using non-sparking tools, scoop the saturated absorbent into a heavy-duty plastic bag or a compatible, sealable container[2].

  • Disposal: Seal the container, attach a Hazardous Waste tag explicitly indicating "Spill Debris - Halogenated Solvent (6-Bromospiro[1]octane)", and request immediate EH&S pickup[7][9].

Visualization: Spill Response Pathway

SpillResponse Spill Spill Detected (6-Bromospirooctane) Assess Assess Volume & Location Spill->Assess Small Small Spill (< 1L) Inside Fume Hood Assess->Small Large Large Spill (> 1L) Outside Fume Hood Assess->Large Absorb Apply Inert Absorbent (Sand/Vermiculite) Small->Absorb Wear PPE Evacuate Evacuate Lab & Call EH&S/911 Large->Evacuate Collect Collect in Sealed Bag (Non-sparking tools) Absorb->Collect Tag Tag as Halogenated Spill Debris Collect->Tag EHSPickup EH&S Disposal Tag->EHSPickup Request Pickup

Figure 2: Emergency Spill Response and Containment Workflow for Halogenated Solvents.

References

  • Halogenated Organic Liquids - Standard Operating Procedure, University of Illinois. 2

  • Halogenated Solvents in Laboratories - Campus Operations, Temple University.7

  • Laboratory Hazardous Waste Disposal Guidelines, Central Washington University. 3

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories, US EPA. 8

  • Storing Hazardous Waste In Your Laboratory, Vanderbilt University. 6

  • Laboratory Guide for Managing Chemical Waste, Vanderbilt University Medical Center. 9

  • Solvent waste - Theory pages, Labster. 4

  • Guidelines for Solvent Waste Recycling and Disposal, Hazardous Waste Experts. 1

  • Burning of Hazardous Waste in Boilers and Industrial Furnaces, US EPA.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, US EPA.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.